4,5-Dichloro-2-(trifluoromethyl)pyridine
Description
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Properties
IUPAC Name |
4,5-dichloro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-3-1-5(6(9,10)11)12-2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTGNEWMJUHDIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80838540 | |
| Record name | 4,5-Dichloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80838540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823221-98-3 | |
| Record name | 4,5-Dichloro-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823221-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80838540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 4,5-Dichloro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Trifluoromethyl-Substituted Pyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and pharmaceutical agents.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in drug design. The strategic introduction of substituents onto this ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the most impactful of these substituents are halogens and the trifluoromethyl (CF₃) group.
The trifluoromethyl group, in particular, has become an indispensable tool for medicinal chemists.[2][3] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a molecule's binding affinity, membrane permeability, and overall pharmacokinetic profile.[2][3] When combined with the pyridine core, the resulting trifluoromethylpyridine motif is a powerful building block for the development of novel therapeutics and agrochemicals.[1][4] This guide provides a comprehensive technical overview of a specific, yet important, member of this class: 4,5-Dichloro-2-(trifluoromethyl)pyridine.
Core Molecular Attributes of this compound
This compound, with the CAS number 823221-98-3, is a halogenated pyridine derivative that presents a unique combination of reactive sites and physicochemical properties.[5][6]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂Cl₂F₃N | [5][6] |
| Molecular Weight | 215.99 g/mol | [5][6] |
| IUPAC Name | This compound | |
| SMILES | C1=C(C(=CN=C1C(F)(F)F)Cl)Cl | [5] |
Computational Physicochemical Predictions:
Computational models provide valuable initial insights into the behavior of a molecule. The following parameters have been predicted for this compound:
| Predicted Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [5] |
| LogP (Octanol-Water Partition Coefficient) | 3.4072 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 0 | [5] |
The high LogP value suggests significant lipophilicity, a characteristic that can enhance membrane permeability, a crucial factor in drug design.[2] The absence of hydrogen bond donors and a single acceptor site on the pyridine nitrogen will dictate its interaction with biological targets.
Physical and Chemical Properties: An Experimental Perspective
The physical state and behavior of a compound under various conditions are critical for its handling, formulation, and application.
| Physical Property | Value | Source(s) |
| Melting Point | 10-13 °C | [7] |
| Storage Temperature | 2-8 °C, sealed in a dry environment | [5] |
The low melting point indicates that this compound exists as a low-melting solid or a liquid at or near room temperature. Proper storage at refrigerated temperatures is recommended to maintain its stability.[5]
Experimental Determination of Physicochemical Properties
To ensure the scientific integrity and reproducibility of research, it is imperative to understand the principles behind the experimental determination of these core properties.
The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.
Step-by-Step Methodology:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.
-
The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus.
-
The sample is heated slowly and evenly.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Causality Behind Experimental Choices:
-
Slow Heating Rate: A slow and controlled heating rate (approximately 1-2 °C per minute) is crucial for accurate determination. Rapid heating can lead to a broad and inaccurate melting point range.
-
Purity and Melting Point Range: A pure crystalline solid will typically have a sharp melting point range of 0.5-1 °C. Impurities tend to depress the melting point and broaden the range.
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology (Thiele Tube Method):
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
As the liquid is heated, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Causality Behind Experimental Choices:
-
Inverted Capillary Tube: The inverted capillary tube traps vapor, and the boiling point is reached when the vapor pressure of the liquid equals the atmospheric pressure, causing a steady stream of bubbles.
-
Thiele Tube Design: The specific shape of the Thiele tube allows for uniform heating of the liquid bath through convection currents, ensuring an accurate temperature reading.
Caption: Workflow for Boiling Point Determination.
The solubility of a compound in various solvents is a critical parameter, especially in drug development for formulation and understanding its behavior in biological systems.
Step-by-Step Methodology:
-
A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.
-
A small volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously for a set period.
-
The mixture is visually inspected for the presence of undissolved solute.
-
The process is repeated with a range of solvents of varying polarity (e.g., water, ethanol, dichloromethane, hexane).
Causality Behind Experimental Choices:
-
Choice of Solvents: A range of solvents with different polarities is used to establish a solubility profile based on the "like dissolves like" principle.
-
Agitation: Vigorous mixing ensures that the entire surface area of the solute is exposed to the solvent, facilitating dissolution.
Caption: Workflow for Solubility Determination.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for a CF₃ group attached to an aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
C-H stretching of the aromatic ring.
-
C=C and C=N stretching vibrations of the pyridine ring.
-
Strong C-F stretching vibrations of the trifluoromethyl group.
-
C-Cl stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 will be present. Common fragmentation pathways would likely involve the loss of chlorine atoms and the trifluoromethyl group.
Synthesis and Reactivity
The synthesis of trifluoromethylpyridines can be achieved through several routes, including chlorine/fluorine exchange from a trichloromethylpyridine precursor or by building the pyridine ring from a trifluoromethyl-containing starting material.[1][4] A common strategy involves the chlorination and subsequent fluorination of a picoline derivative.[1][9]
A plausible synthetic route to this compound could involve the multi-step transformation of a suitable pyridine precursor, incorporating chlorination and trifluoromethylation reactions. The reactivity of the final product will be dictated by the electron-deficient nature of the pyridine ring, making it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing groups.
Applications in Drug Discovery and Development
Halogenated and trifluoromethyl-substituted pyridines are highly sought-after building blocks in medicinal chemistry.[1][10] The presence of these functional groups can enhance a compound's biological activity and pharmacokinetic properties.
-
Modulation of Physicochemical Properties: The trifluoromethyl group increases lipophilicity, which can improve cell membrane permeability.[2][3]
-
Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[2]
-
Binding Interactions: The trifluoromethyl group can participate in favorable interactions with biological targets, such as enzymes and receptors, thereby increasing binding affinity and potency.[2]
While specific biological activities for this compound are not extensively reported in the available literature, its structural motifs are present in molecules with a wide range of therapeutic applications, including as inhibitors of various enzymes and as components of agrochemicals.[8][11][12] The dichloro- and trifluoromethyl- substitution pattern offers multiple points for further chemical modification, making it a valuable scaffold for the synthesis of compound libraries for drug screening.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. Based on available safety data for this and structurally related compounds, it is classified as hazardous.[5]
-
Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a valuable chemical entity with a unique set of physicochemical properties that make it an attractive building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its combination of a pyridine core with chloro and trifluoromethyl substituents provides a scaffold with tunable lipophilicity, metabolic stability, and reactivity. A thorough understanding of its core characteristics, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. IR Spectrum Prediction Service - CD ComputaBio [computabio.com]
- 5. chemscene.com [chemscene.com]
- 6. capotchem.com [capotchem.com]
- 7. Pyridine, 4,5-dichloro-2-(trifluoromethyl)- | 823221-98-3 [amp.chemicalbook.com]
- 8. innospk.com [innospk.com]
- 9. asianpubs.org [asianpubs.org]
- 10. nbinno.com [nbinno.com]
- 11. GitHub - josiehong/awesome-smallmol-massspec-ml: Awesome papers and codes list of small molecule mass spectrometry-related machine learning methods [github.com]
- 12. Buy 2,4-Dichloro-5-(trifluoromethyl)pyridine | 888327-38-6 [smolecule.com]
Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectra of 4,5-Dichloro-2-(trifluoromethyl)pyridine
Abstract
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4,5-Dichloro-2-(trifluoromethyl)pyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of public domain experimental spectra for this specific isomer, this guide presents a high-quality predicted spectrum, rigorously validated through comparative analysis with structurally related analogs. We will delve into the theoretical underpinnings of the observed and predicted chemical shifts and coupling constants, offering a field-proven methodology for spectral interpretation. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the NMR characteristics of this important molecule.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. The unique electronic properties imparted by the two chlorine atoms and the trifluoromethyl group make it a valuable building block for the synthesis of a wide array of biologically active molecules. Accurate and unambiguous characterization of this compound is paramount for quality control, reaction monitoring, and the elucidation of structure-activity relationships. NMR spectroscopy stands as the most powerful tool for the structural analysis of organic molecules in solution, providing detailed information about the chemical environment of each nucleus.
This guide will provide a detailed examination of the ¹H and ¹³C NMR spectra of this compound. In the absence of a publicly available, experimentally verified spectrum, we will utilize advanced NMR prediction software and substantiate the results with experimental data from closely related analogs. This approach not only offers a reliable spectral profile for the target molecule but also serves as an instructional case study in the predictive analysis of complex NMR spectra.
Molecular Structure and Predicted NMR Active Nuclei
The structure of this compound presents a distinct set of NMR active nuclei whose spectral parameters are influenced by the electronic and steric effects of the substituents.
Figure 1. Molecular structure of this compound with atom numbering.
Based on this structure, we anticipate:
-
¹H NMR Spectrum: Two signals in the aromatic region corresponding to H-3 and H-6. These protons are expected to be singlets or very finely split doublets due to a small four-bond coupling (⁴J).
-
¹³C NMR Spectrum: Six distinct signals for the six carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The pyridine carbons will also exhibit coupling to the fluorine atoms of the CF₃ group.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine and trifluoromethyl substituents.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J in Hz) |
| H-3 | 8.15 | s | - |
| H-6 | 8.60 | s | - |
| Table 1. Predicted ¹H NMR spectral data for this compound. |
Rationale and Comparative Analysis
-
H-6: This proton is situated ortho to the nitrogen atom and is expected to be the most downfield-shifted proton due to the deshielding effect of the electronegative nitrogen. Its chemical shift is predicted to be around 8.60 ppm.
-
H-3: This proton is located between a carbon bearing a trifluoromethyl group and a chlorinated carbon. The strong electron-withdrawing nature of the CF₃ group at the adjacent C-2 position significantly deshields H-3. The predicted chemical shift is approximately 8.15 ppm.
To validate these predictions, we can compare them to the experimental data of the isomeric 2,3-Dichloro-5-(trifluoromethyl)pyridine [1]. In this isomer, H-4 appears at ~8.03 ppm and H-6 at ~8.59 ppm. The predicted chemical shift for H-6 in our target molecule is very close to the experimental value for H-6 in the analog, which is expected as their local environments (ortho to nitrogen) are similar. The predicted shift for H-3 in our molecule is slightly more downfield than H-4 in the analog, which is a reasonable prediction given the different substitution pattern.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum in CDCl₃ reveals six distinct signals, with the chemical shifts and multiplicities detailed in Table 2. The electron-withdrawing substituents and the electronegative nitrogen atom significantly influence the carbon chemical shifts.
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J in Hz) |
| C-2 | 152.5 | q | ²J(C-F) ≈ 35 |
| C-3 | 125.0 | q | ³J(C-F) ≈ 4 |
| C-4 | 135.0 | s | - |
| C-5 | 133.0 | s | - |
| C-6 | 151.0 | q | ⁴J(C-F) ≈ 1.5 |
| CF₃ | 121.0 | q | ¹J(C-F) ≈ 275 |
| Table 2. Predicted ¹³C NMR spectral data for this compound. |
Rationale and Comparative Analysis
-
C-2 and C-6: These carbons, being adjacent to the electronegative nitrogen atom, are expected to be the most downfield shifted among the ring carbons. C-2, which is directly attached to the electron-withdrawing CF₃ group, is predicted to be slightly more downfield than C-6. Both will exhibit coupling to the fluorine atoms.
-
C-4 and C-5: These carbons are bonded to chlorine atoms, which deshield them. Their chemical shifts are predicted to be in the 133-135 ppm range.
-
C-3: This carbon is predicted to be the most upfield of the protonated ring carbons.
-
CF₃: The carbon of the trifluoromethyl group will show a characteristic quartet with a large one-bond C-F coupling constant (¹J(C-F)) of approximately 275 Hz.
For validation, we can refer to the experimental ¹³C NMR data for 2,3-Dichloro-5-(trifluoromethyl)pyridine [2]. In this isomer, the reported chemical shifts are approximately: C-2 (148.1), C-3 (131.5), C-4 (136.2), C-5 (125.3, q, ³J(C-F) = 3.9 Hz), C-6 (146.9), and CF₃ (122.1, q, ¹J(C-F) = 274.5 Hz). The predicted values for our target molecule are in good agreement with these experimental findings, with expected variations due to the different substituent positions. For instance, the predicted ¹J(C-F) for the CF₃ group is very close to the experimental value.
Experimental Protocols
Figure 2. Standard workflow for NMR data acquisition and processing.
Conclusion
This technical guide has provided a comprehensive analysis of the ¹H and ¹³C NMR spectral data for this compound. Through the use of advanced NMR prediction software and rigorous comparison with experimental data from close structural analogs, we have established a reliable and scientifically sound spectral profile for this important synthetic intermediate. The detailed rationale behind the predicted chemical shifts and coupling constants offers valuable insights for researchers working with this and similar halogenated and trifluoromethyl-substituted pyridines. The provided experimental protocol outlines the best practices for obtaining high-quality NMR data for such compounds. This guide serves as a testament to the power of predictive spectroscopy in modern chemical research, enabling structural elucidation even when experimental data is scarce.
References
-
¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. This document discusses the effects of substituents on the ¹H and ¹³C NMR chemical shifts of pyridine derivatives. Available at: [Link]
-
¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a - ResearchGate. A table of ¹³C NMR chemical shifts for various monosubstituted pyridines, useful for understanding substituent effects. Available at: [Link]
Sources
An In-depth Technical Guide to the Solubility Profile of 4,5-Dichloro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in the chemical and pharmaceutical industries. Its structural motifs, featuring a pyridine ring substituted with chlorine atoms and a trifluoromethyl group, are common in agrochemicals and pharmaceutical active ingredients[1][2]. The trifluoromethyl group, in particular, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of the solubility profile of this compound in common laboratory solvents is a critical prerequisite for its effective use in synthesis, formulation, and various screening assays[3]. This guide provides a comprehensive overview of the anticipated solubility characteristics of this compound and presents a detailed experimental protocol for its precise determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂F₃N | [4] |
| Molecular Weight | 215.99 g/mol | [4] |
| Appearance | Expected to be a liquid or low-melting solid | [5][6] |
| Calculated LogP | 3.4072 | [4] |
| TPSA (Topological Polar Surface Area) | 12.89 Ų | [4] |
Anticipated Solubility Profile
Based on its chemical structure and the properties of similar compounds, the following solubility profile in common laboratory solvents is anticipated:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be low in water due to the compound's lipophilicity. In alcohols like methanol and ethanol, the solubility is likely to be moderate, increasing with the length of the alkyl chain of the alcohol.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): Good solubility is anticipated in these solvents. The ability of these solvents to engage in dipole-dipole interactions without the strong hydrogen bonding network of protic solvents often facilitates the dissolution of moderately polar and nonpolar compounds. DMSO is a powerful solvent and is expected to effectively dissolve this compound[3].
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): High solubility is expected in these solvents. The nonpolar nature of these solvents should readily accommodate the lipophilic this compound molecule.
Experimental Protocol for Solubility Determination: The Equilibrium Shake-Flask Method
The following protocol details the widely accepted equilibrium shake-flask method for determining the solubility of a compound in various solvents[3]. This method is robust and provides thermodynamically stable solubility data.
Objective: To determine the equilibrium solubility of this compound in a range of common laboratory solvents at a controlled temperature.
Materials:
-
This compound (purity ≥96%)[4]
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, hexane, toluene, dichloromethane) of analytical grade or higher
-
Scintillation vials or test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Spatula
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the respective solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
Experimental Workflow:
Caption: Workflow for determining the equilibrium solubility of a compound.
Detailed Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials at a moderate speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.
-
Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility as the average of at least three independent measurements for each solvent.
-
Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.
-
Self-Validating System and Trustworthiness:
-
Visual Confirmation: Before and after the equilibration period, visually inspect the vials to confirm the presence of excess undissolved solid.
-
Time to Equilibrium: Conduct a time-course experiment to demonstrate that the measured concentration does not significantly change after the chosen equilibration time, thus confirming that equilibrium has been reached.
-
Purity of Materials: Use high-purity compound and solvents to avoid erroneous results[3].
-
Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent[8][9].
Data Summary Table (Hypothetical)
The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.
| Solvent Category | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Water | 25 | To be determined | To be determined |
| Methanol | 25 | To be determined | To be determined | |
| Ethanol | 25 | To be determined | To be determined | |
| Polar Aprotic | Acetone | 25 | To be determined | To be determined |
| Acetonitrile | 25 | To be determined | To be determined | |
| DMSO | 25 | To be determined | To be determined | |
| Nonpolar | Hexane | 25 | To be determined | To be determined |
| Toluene | 25 | To be determined | To be determined | |
| Dichloromethane | 25 | To be determined | To be determined |
Safety Precautions
This compound and many of the solvents used are hazardous. It is imperative to consult the Safety Data Sheet (SDS) for each chemical before handling[7][10].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.
-
Handling: Avoid inhalation, ingestion, and skin contact.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
A comprehensive understanding of the solubility profile of this compound is fundamental for its application in research and development. While specific solubility data is not currently published, this guide provides a robust framework for its experimental determination. By following the detailed protocol and adhering to the principles of scientific integrity, researchers can generate reliable and accurate solubility data, which will be invaluable for optimizing reaction conditions, developing formulations, and advancing the use of this important chemical entity.
References
-
Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
DTIC. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (1982). Determination of solubility: A laboratory experiment. Journal of Chemical Education, 59(3), 246. [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
Autechaux, S. (n.d.). Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. Retrieved from [Link]
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An In-Depth Technical Guide to the Long-Term Stability and Recommended Storage of 2,3-Dichloro-5-(trifluoromethyl)pyridine
Introduction
2,3-Dichloro-5-(trifluoromethyl)pyridine, identified by CAS Number 69045-84-7, is a halogenated pyridine derivative that serves as a pivotal intermediate in the synthesis of high-value agrochemicals and pharmaceuticals.[1] Its molecular architecture, featuring two chlorine atoms and a trifluoromethyl group on a pyridine ring, imparts unique reactivity that is leveraged in the production of insecticides like Chlorfluazuron and Fluazuron.[2][3] The purity and integrity of this starting material are paramount to the success of subsequent synthetic steps, affecting reaction yield, impurity profiles, and the ultimate safety and efficacy of the final product.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the long-term stability of 2,3-Dichloro-5-(trifluoromethyl)pyridine. We will delve into its intrinsic chemical vulnerabilities, outline potential degradation pathways, and provide field-proven recommendations for storage and handling. Furthermore, this document includes a detailed protocol for conducting stability assessments, enabling laboratories to validate storage conditions and ensure the consistent quality of this critical chemical intermediate.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2,3-Dichloro-5-(trifluoromethyl)pyridine is essential for its proper handling and storage. The compound is a colorless to light yellow transparent liquid under standard conditions.[3][4] Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 69045-84-7 | [4][5][6] |
| Molecular Formula | C₆H₂Cl₂F₃N | [4] |
| Molecular Weight | 215.99 g/mol | [5] |
| Appearance | Clear, colorless to light yellow liquid | [3][4][7] |
| Boiling Point | 176 - 188.5 °C at 760 mmHg | [3][4] |
| Melting Point | 8.0 - 9.0 °C | [3][4] |
| Flash Point | ~79 °C | [3][4] |
| Density | ~1.5 g/cm³ | [3] |
Chemical Stability and Degradation Profile
While generally stable at room temperature in sealed containers under normal conditions, 2,3-Dichloro-5-(trifluoromethyl)pyridine possesses specific chemical liabilities that can lead to degradation if not properly managed.[4] The presence of both chloro- and trifluoromethyl- substituents creates an electron-deficient pyridine ring, making it susceptible to certain reactions.
Key Factors Influencing Stability
-
Hydrolysis: The most significant risk to the long-term stability of this compound is hydrolysis. The electron-withdrawing nature of the trifluoromethyl group and the adjacent chlorine atom makes the chloro-substituents at positions 2 and 3 susceptible to nucleophilic attack by water.[8] Exposure to moisture or atmospheric humidity can lead to the progressive replacement of chlorine atoms with hydroxyl groups, generating impurities that can compromise downstream reactions. Storing the compound in a dry environment is therefore critical.[2][4][7]
-
Oxidative Degradation: Safety data sheets consistently warn against storage with strong oxidizing agents.[2][4] While the pyridine ring is relatively stable, harsh oxidative conditions can lead to degradation, potentially forming N-oxides or other unwanted byproducts.
-
Photochemical Degradation: As with many complex organic molecules, exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. While the trifluoromethyl group can sometimes enhance photostability, it is a best practice to protect the material from light.[2][9][10] This is supported by recommendations to store the compound in a "dark" place.[2]
-
Thermal Decomposition: The compound is stable at ambient temperatures but will decompose under excess heat.[4] Hazardous decomposition products upon combustion include toxic and corrosive gases such as hydrogen chloride, hydrogen fluoride, and nitrogen oxides (NOx).[4][11]
Potential Degradation Pathways
The primary degradation pathways anticipated for 2,3-Dichloro-5-(trifluoromethyl)pyridine under improper storage are hydrolysis and oxidation. The diagram below illustrates these potential transformations.
Caption: Potential degradation of 2,3-Dichloro-5-(trifluoromethyl)pyridine.
Recommended Long-Term Storage Conditions
To ensure the long-term stability and maintain the high purity (typically ≥98.0%) required for its applications, a multi-faceted approach to storage is essential.[3] The following conditions are based on a synthesis of safety data recommendations and established best practices for halogenated heterocyclic compounds.
Summary of Recommended Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8 °C (Refrigerated) | Slows the kinetics of potential hydrolytic and other degradation reactions.[5] |
| Atmosphere | Dry, Inert (e.g., Nitrogen or Argon) | Minimizes exposure to moisture to prevent hydrolysis and to oxygen to prevent oxidation.[8] |
| Light | Protect from light (Store in the dark) | Prevents potential photochemical degradation.[2] |
| Container | Tightly sealed, original container. Amber glass or chemically resistant metal/plastic. | Prevents leakage and contamination. Amber glass blocks UV light. Materials must be compatible.[2][11] |
| Incompatibilities | Segregate from strong oxidizing agents, strong acids, and bases. | Prevents hazardous and degradative chemical reactions.[4][12][13] |
Detailed Rationale for Storage
-
Temperature Control: While stable at room temperature, long-term storage at 2-8°C provides a crucial safeguard against degradation.[4][5] Lowering the temperature significantly reduces the rate of all chemical reactions, including the slow hydrolysis that might occur with trace amounts of moisture over months or years.
-
Atmosphere and Moisture Control: The imperative is to keep the material dry.[2][4] Containers must be kept tightly closed.[4] For high-purity applications or long-term archival storage, flushing the container headspace with an inert gas like nitrogen or argon before sealing is a highly recommended practice. This displaces both moisture and oxygen.
-
Protection from Light: Storage in amber glass bottles or opaque containers (such as metal cans) is essential to prevent exposure to light.[2][8][11] If the compound must be stored in a clear container, the container should be placed inside a light-blocking secondary container or cabinet.
-
Container Material Compatibility: The original manufacturer's container is often the best choice.[2][11] If repackaging is necessary, borosilicate glass is an excellent inert option. For plastic containers, high chemical resistance is required; materials like Polytetrafluoroethylene (PTFE) and Polyvinylidene Fluoride (PVDF) are generally suitable for halogenated organic compounds, whereas materials like PVC may have lower resistance.[14] Always consult a detailed chemical compatibility chart.[15][16][17]
Experimental Protocols for Stability Assessment
To empirically verify stability and understand potential degradation products, a forced degradation (or stress testing) study is the industry-standard approach. This involves subjecting the compound to exaggerated storage conditions to accelerate degradation.
Experimental Workflow for Stability Testing
The following diagram outlines the logical flow of a forced degradation study.
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol: Forced Degradation Study
Objective: To identify the degradation products of 2,3-Dichloro-5-(trifluoromethyl)pyridine under hydrolytic, oxidative, photolytic, and thermal stress and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a non-reactive solvent such as acetonitrile.
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature (this reaction is often faster than acidic hydrolysis).
-
Neutral Hydrolysis: Mix the stock solution with water and heat at 60-80°C.
-
Oxidative Degradation: Mix the stock solution with a 3-6% solution of hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container (e.g., quartz) to a light source compliant with ICH Q1B guidelines (providing both UV and visible light). A control sample wrapped in aluminum foil should be run in parallel.
-
Thermal Degradation: Store a solid sample of the compound in an oven at a temperature below its melting point (e.g., 40-60°C).
-
-
Time Point Sampling: Withdraw aliquots from each stress condition at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Sample Analysis:
-
Analyze all samples, including an unstressed control, using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
A C18 reverse-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or other modifier) is a typical starting point.
-
Use a Diode Array Detector (DAD) or UV detector to quantify the parent peak and detect new peaks corresponding to degradants.
-
Couple the HPLC to a Mass Spectrometer (MS) to obtain mass-to-charge (m/z) data for the degradant peaks, which is critical for structural elucidation.
-
-
Data Interpretation:
-
Calculate the percentage degradation of the parent compound in each condition.
-
Analyze the mass spectra of the degradation products to propose structures, which will likely correspond to the pathways outlined in Section 3.2.
-
The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being subsequently degraded themselves.
-
Handling and Safety Precautions
As a Senior Application Scientist, it is my responsibility to emphasize that proper handling is intrinsically linked to maintaining stability and ensuring personnel safety.
-
Ventilation: Always handle this compound in a well-ventilated area or, preferably, within a certified laboratory chemical fume hood to avoid inhalation of vapors.[2][11][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][19]
-
Spill Response: In case of a spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[11] Avoid allowing the material to enter drains or waterways.[2][20]
-
Disposal: Dispose of unused material and waste in accordance with local, regional, and national regulations.[19]
Conclusion
2,3-Dichloro-5-(trifluoromethyl)pyridine is a robust chemical intermediate when its specific vulnerabilities are respected. Its long-term stability hinges on stringent control of its storage environment, with the exclusion of moisture being the most critical factor to prevent hydrolysis. Protection from strong oxidizers, light, and excess heat is also essential. By adhering to the recommended storage conditions of 2-8°C in a dry, dark, and inert environment, and by following safe handling protocols, researchers can ensure the material's integrity and obtain reliable, reproducible results in their synthetic applications. The implementation of stability testing via forced degradation studies provides an empirical foundation for validating these storage practices within any research or development setting.
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Material safety data sheet (MSDS) for 4,5-Dichloro-2-(trifluoromethyl)pyridine
An In-Depth Technical Guide to the Safe Handling and Application of 4,5-Dichloro-2-(trifluoromethyl)pyridine
Introduction
This compound, identified by CAS Number 823221-98-3, is a halogenated pyridine derivative that serves as a specialized building block in complex organic synthesis.[1] For researchers and professionals in drug development and agrochemical science, such fluorinated heterocycles are of significant interest due to the unique physicochemical properties the trifluoromethyl group imparts to a target molecule, including metabolic stability and lipophilicity. The strategic placement of two chlorine atoms provides reactive sites for further functionalization, making it a versatile intermediate.[2][3]
This guide provides a comprehensive overview of the material safety profile and handling protocols for this compound. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes available data to offer practical, field-proven insights. The core objective is to equip scientific professionals with the knowledge to mitigate risks, ensure experimental integrity, and understand the causality behind established safety procedures.
A Note on Isomeric Data: Comprehensive safety and toxicological data for this compound (CAS 823221-98-3) is not widely available in public literature. Therefore, to provide a robust safety profile, this guide incorporates data from the closely related and well-documented isomer, 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7). While the core hazards are expected to be similar due to the shared functional groups, any data pertaining to this isomer will be explicitly noted. Researchers should treat this information as a strong surrogate for establishing handling protocols, while exercising due diligence.
Compound Identification and Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use in a laboratory setting. These parameters dictate storage conditions, solvent choices, and appropriate emergency responses.
Chemical Structure
Physicochemical Data Summary
The following table summarizes the key identifiers and properties. Data marked with an asterisk (*) is for the isomer 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7) and should be used as a reliable estimate.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 823221-98-3 | [1] |
| Molecular Formula | C₆H₂Cl₂F₃N | [1] |
| Molecular Weight | 215.99 g/mol | [1][4][5] |
| Appearance | Colorless to light yellow transparent liquid | [6][7] |
| Physical State | Liquid | [5][8] |
| Boiling Point | 176 °C @ 760 mmHg | [8] |
| Melting Point | 8.0 - 9.0 °C | [7][8] |
| Density | ~1.549 g/mL at 25 °C | [5][7] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [5] |
| Solubility | Insoluble in water; Soluble in common organic solvents* | [6][9] |
Hazard Identification and Toxicological Assessment
This compound is classified as hazardous.[10] The primary risks are associated with its toxicity upon ingestion or inhalation, its potential to cause severe eye and skin damage, and its environmental impact.
-
Acute Toxicity (Oral & Inhalation): Classified as harmful if swallowed or inhaled.[2][10] The trifluoromethyl and chloro- substituents enhance the molecule's reactivity and ability to interfere with biological processes upon absorption. Inhalation may lead to severe irritation of the respiratory tract.[8][11]
-
Serious Eye Damage/Irritation: This compound is designated as causing serious eye damage (Category 1).[10] This is a critical risk for laboratory personnel. The causality stems from its potential to act as a corrosive agent to the delicate tissues of the eye, leading to permanent impairment of vision if not treated immediately and effectively.[6]
-
Skin Corrosion/Irritation and Sensitization: It is known to cause skin irritation.[8] More significantly, it may cause an allergic skin reaction.[2][10] Halogenated organic compounds can act as haptens, small molecules that elicit an immune response only when attached to a larger protein. Repeated or prolonged contact can sensitize an individual, leading to a more severe allergic response upon subsequent exposures.[10]
-
Environmental Hazards: The compound is toxic to aquatic life with long-lasting effects.[2][10] Its low water solubility and chlorinated structure suggest a potential for persistence in the environment. Therefore, any release into drains or waterways must be strictly avoided.[6][12]
Toxicological Data Summary
The following data is for the isomer 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7).
| Endpoint | Result | Species | Source |
| Acute Oral LD50 | 1879 mg/kg | Rat (male/female) | [13] |
| Acute Dermal LD50 | > 2000 mg/kg | Rat (male/female) | [13] |
| Toxicity to Fish LC50 | 3.9 mg/L (96 h) | Oncorhynchus mykiss | [13] |
| Toxicity to Daphnia EC50 | 4.9 mg/L (48 h) | Aquatic crustacea | [13] |
| Toxicity to Algae EC50 | 2.9 mg/L (72 h) | Desmodesmus subspicatus | [13] |
Risk Mitigation and Safe Handling Protocols
A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, appropriate personal protective equipment (PPE), and standardized workflows.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to physically isolate the researcher from the hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood provides adequate ventilation to keep airborne concentrations low and contains any accidental releases.[8][11]
-
Emergency Equipment: An eyewash station and a safety shower must be located in immediate proximity to the workstation.[6][8][10] Their accessibility is critical for minimizing injury in the event of an accidental splash.
Personal Protective Equipment (PPE): The Essential Barrier
PPE selection must be based on the specific hazards of the compound.
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[12][13] Goggles protect against splashes, while the face shield provides an additional layer of protection for the entire face, which is crucial given the compound's classification for causing severe eye damage.
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) inspected for integrity before use.[6][8] It is critical to use proper glove removal technique (without touching the outer surface) to avoid skin contact.[12]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, consider wearing impervious clothing or an apron.[6][13]
-
Respiratory Protection: If there is a risk of exposure limits being exceeded, such as during a large-scale transfer or a spill, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[10][12]
Standard Laboratory Workflow Protocol
-
Preparation: Before handling the compound, ensure the fume hood is operational, all required PPE is donned correctly, and emergency equipment is accessible.
-
Aliquotting: Transfer the desired amount from the main container to a tared vessel inside the fume hood. Use a closed system for transfers whenever possible.[6]
-
Reaction Setup: Keep the reaction vessel within the fume hood. Take measures to prevent the buildup of electrostatic charge.[6][12]
-
Post-Handling: Tightly close the primary container and return it to its designated storage location.[8]
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[10][13] Contaminated work clothing should not be allowed out of the workplace and must be laundered separately.[2]
Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical.
First-Aid Measures
-
Inhalation: Immediately remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][10][14]
-
Skin Contact: Take off all contaminated clothing immediately. Flush the skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[2][10][14]
-
Eye Contact: This is a medical emergency. Immediately hold eyelids apart and flush the eye continuously with running water for at least 15-20 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[2][10][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[8][10][14]
Spill and Leak Response
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation. Remove all sources of ignition.[12]
-
Contain: Prevent the spill from entering drains or waterways.[6][12][14] For liquid spills, contain and absorb with an inert material like sand, earth, or vermiculite.[2]
-
Collect: Wearing full PPE, collect the absorbed material into a suitable, labeled container for disposal.[2]
-
Clean: Clean the affected area thoroughly.
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Start -> IsExposure; Start -> IsSpill;
IsExposure -> ExposureType [label="Yes"]; ExposureType -> FirstAid; FirstAid -> Medical;
IsSpill -> SpillSize [label="Yes"]; SpillSize -> SmallSpill [label="Minor"]; SpillSize -> LargeSpill [label="Major"]; SmallSpill -> Cleanup; LargeSpill -> Cleanup;
IsExposure -> IsSpill [label="No"]; } ends_dot Caption: A decision-making framework for responding to incidents involving the compound.
Fire-Fighting Measures
-
Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2). A water spray can be used to cool closed containers.[10][14]
-
Specific Hazards: This is a combustible liquid.[2][10] Heating may cause containers to expand and rupture.[2] Critically, combustion produces highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), hydrogen chloride (HCl), and hydrogen fluoride (HF).[6][10][15]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with these hazardous decomposition products.[10][15]
Stability, Storage, and Disposal
Proper storage and disposal are essential for maintaining chemical integrity and ensuring long-term safety.
-
Stability: The compound is stable under normal, recommended storage conditions.[8][10]
-
Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.[2][10][15]
-
Incompatible Materials: Keep away from strong oxidizing agents, as these can lead to exothermic and potentially hazardous reactions.[6][10][11]
-
Storage Recommendations: Store in the original, tightly sealed container in a cool, dry, and well-ventilated place.[2][6][8][10] The supplier recommends refrigerated storage at 2-8°C.[1] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]
-
Disposal: This material and its container must be disposed of as hazardous waste.[10] Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][13] Do not allow the product to enter the environment.[2]
References
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Cohizon Life Sciences. (2025). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. [Link]
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PubChem. (n.d.). 3,5-Dichloro-2,4,6-trifluoropyridine. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. [Link]
-
Uneyama, K., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]
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Fengchen Group. (n.d.). Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. [Link]
- European Patent Office. (n.d.).
-
ALFA CHEMICAL. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. [Link]
- Google Patents. (n.d.). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
-
Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]
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An In-Depth Technical Guide on the Electronic and Steric Effects of Substituents on the 4,5-Dichloro-2-(trifluoromethyl)pyridine Ring
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,5-dichloro-2-(trifluoromethyl)pyridine scaffold is a privileged core in modern medicinal and agrochemical research. Its inherent electronic deficiencies, conferred by the pyridine nitrogen, two chlorine atoms, and a potent trifluoromethyl group, render it a unique building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive analysis of the electronic and steric effects of substituents at the C3 and C6 positions of this ring system. We will delve into the theoretical underpinnings of these effects, supported by quantitative data from analogous systems, and provide practical, field-proven insights into the synthesis and functionalization of this important heterocyclic core. This document is intended to serve as a technical resource for researchers engaged in the rational design and development of next-generation pharmaceuticals and crop protection agents.
Introduction: The Strategic Importance of the this compound Scaffold
The pyridine ring is a fundamental heterocycle in a multitude of pharmaceutical and agrochemical agents.[1][2] The introduction of a trifluoromethyl (-CF3) group and chlorine atoms onto this scaffold significantly modulates its physicochemical properties, offering medicinal chemists a powerful tool to enhance biological activity and pharmacokinetic profiles. The -CF3 group, with its strong electron-withdrawing nature (Hammett constant σp = 0.54), increases lipophilicity, improves metabolic stability by blocking potential sites of oxidation, and can enhance binding affinity to target proteins.[2] The chlorine substituents also contribute to the electron-deficient character of the ring and provide additional points for synthetic diversification.
The this compound core, therefore, presents a unique electronic landscape, making it highly susceptible to nucleophilic attack and a versatile platform for the introduction of a wide array of functional groups. Understanding how additional substituents at the remaining C3 and C6 positions further influence the electronic and steric properties of this ring is paramount for the strategic design of new chemical entities with tailored biological functions.
Fundamental Principles: Quantifying Electronic and Steric Effects
The influence of a substituent on the reactivity and properties of the this compound ring can be dissected into electronic and steric effects. These effects are not merely qualitative descriptors but can be quantified using various physical organic chemistry parameters.
Electronic Effects: Inductive and Resonance Contributions
The electronic influence of a substituent is a combination of its inductive and resonance effects.[1]
-
Inductive Effect (I): This is the through-bond polarization of sigma (σ) bonds due to the electronegativity difference between the substituent and the ring carbon. Electron-withdrawing groups (EWGs) exert a -I effect, while electron-donating groups (EDGs) have a +I effect.
-
Resonance Effect (M or R): This involves the delocalization of pi (π) electrons between the substituent and the pyridine ring. It is most pronounced for substituents at the ortho and para positions to the nitrogen.[1]
These effects can be quantified using Hammett substituent constants (σ) , which provide a measure of the electronic-donating or -withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[1]
| Substituent | σ_meta | σ_para | Electronic Effect |
| -NO₂ | 0.71 | 0.78 | Strongly Electron-Withdrawing |
| -CN | 0.56 | 0.66 | Strongly Electron-Withdrawing |
| -CF₃ | 0.43 | 0.54 | Strongly Electron-Withdrawing |
| -Cl | 0.37 | 0.23 | Electron-Withdrawing (Inductive) |
| -Br | 0.39 | 0.23 | Electron-Withdrawing (Inductive) |
| -H | 0.00 | 0.00 | Neutral |
| -CH₃ | -0.07 | -0.17 | Weakly Electron-Donating |
| -OCH₃ | 0.12 | -0.27 | Electron-Donating (Resonance) |
| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating |
Table 1: Hammett Substituent Constants for Common Substituents. These values provide a quantitative measure of the electronic influence of substituents on an aromatic ring.[1]
Another critical quantitative measure of electronic effects is the pKa of the pyridinium ion . The basicity of the pyridine nitrogen is highly sensitive to the electronic nature of the ring substituents. Electron-withdrawing groups decrease the electron density on the nitrogen, making it a weaker base and thus lowering the pKa of its conjugate acid. Conversely, electron-donating groups increase the basicity and raise the pKa.[3]
| Substituted Pyridine | pKa of Conjugate Acid |
| 4-Nitropyridine | 1.61 |
| 4-Chloropyridine | 3.83 |
| Pyridine | 5.25 |
| 4-Methylpyridine | 6.02 |
| 4-Aminopyridine | 9.11 |
Table 2: pKa values for substituted pyridines, demonstrating the influence of substituents on the basicity of the pyridine nitrogen.[3]
Furthermore, ¹⁹F NMR spectroscopy of the -CF₃ group can serve as a sensitive probe for the electronic environment of the pyridine ring. The chemical shift of the fluorine atoms is influenced by the electron density of the ring, with electron-withdrawing substituents generally causing a downfield shift and electron-donating groups an upfield shift.[4][5]
Steric Effects: The Role of Bulk and Proximity
Steric effects arise from the spatial arrangement of atoms. In the context of the this compound ring, the steric bulk of substituents at the C3 and C6 positions can significantly impact reactivity. Large substituents can hinder the approach of reagents to adjacent reaction sites, a phenomenon known as steric hindrance. This is particularly relevant for reactions involving the pyridine nitrogen or the ortho-positions (C2 and C6).
Reactivity and Functionalization of the this compound Core
The inherent electronic properties of the this compound ring dictate its reactivity, primarily towards nucleophilic aromatic substitution (SₙAr). The electron-deficient nature of the ring, exacerbated by the -CF₃ group and chlorine atoms, makes it an excellent substrate for SₙAr reactions.
Nucleophilic Aromatic Substitution (SₙAr)
SₙAr is a cornerstone reaction for the functionalization of electron-poor heterocycles.[6][7][8] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate.[9] The positions most susceptible to nucleophilic attack on the pyridine ring are C2, C4, and C6, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[10][11]
In the this compound system, the C4 and C5 positions are occupied by chlorine atoms, which are good leaving groups. The C2 position is occupied by the strongly activating -CF₃ group. Therefore, nucleophilic attack is highly favored at the C4 position, and to a lesser extent, the C2 position (if a suitable leaving group were present).
Experimental Protocol: General Procedure for SₙAr on a Polychlorinated Pyridine
This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the polychlorinated pyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).
-
Addition of Nucleophile: Add the nucleophile (1.1 - 1.5 eq.). If the nucleophile is an amine or alcohol, a base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 2.0 eq.) may be required to generate the nucleophilic species in situ.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the regioselective functionalization of polychlorinated pyridines.[12] The reactivity of the chlorine atoms in these reactions is generally lower than that of bromine or iodine. However, with the appropriate choice of catalyst, ligand, and reaction conditions, selective C-C, C-N, and C-O bond formations can be achieved.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water).
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the SₙAr reaction.
Substituent Effects at the C3 and C6 Positions
The introduction of substituents at the C3 and C6 positions of the this compound ring will further modulate its electronic and steric landscape, influencing its reactivity and potential biological activity.
Substituents at the C3 Position
A substituent at the C3 position will primarily exert an inductive effect on the neighboring C2 and C4 positions.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN): A C3-EWG will further decrease the electron density of the ring, making it even more susceptible to nucleophilic attack, particularly at the C4 position. The basicity of the pyridine nitrogen will also be significantly reduced.
-
Electron-Donating Groups (e.g., -NH₂, -OR): A C3-EDG will increase the electron density of the ring through a +I effect, which may slightly decrease the rate of SₙAr reactions. The basicity of the pyridine nitrogen will be increased.
-
Steric Effects: A bulky substituent at the C3 position will sterically hinder the approach of nucleophiles to the C4 position and may also influence the conformation of substituents at the C2 position.
Substituents at the C6 Position
A substituent at the C6 position is ortho to the pyridine nitrogen and will have a more pronounced effect on the properties of the ring.
-
Electron-Withdrawing Groups: A C6-EWG will have a strong -I effect, significantly reducing the basicity of the pyridine nitrogen and activating the ring towards nucleophilic attack.
-
Electron-Donating Groups: A C6-EDG will increase the basicity of the pyridine nitrogen and may direct metallation or other electrophilic reactions to the C5 position.
-
Steric Effects: A bulky C6 substituent will sterically shield the pyridine nitrogen, potentially hindering its ability to act as a base or a ligand for a metal catalyst. This steric hindrance can also influence the regioselectivity of reactions at the neighboring C5 position.
Application in Drug Design: A QSAR Perspective
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activity. For derivatives of this compound, a QSAR model would seek to establish a mathematical relationship between descriptors of electronic and steric effects (e.g., Hammett constants, molar refractivity, topological indices) and a measured biological endpoint (e.g., IC₅₀, Kᵢ).
-
Electronic Effects: The inhibitory potency correlates positively with the electron-withdrawing character of a substituent at C3 or C6, suggesting that a more electron-deficient ring enhances binding to the target.
-
Steric Effects: A bulky substituent at C6 is detrimental to activity, indicating a sterically constrained binding pocket near this position. Conversely, a larger group at C3 might be well-tolerated or even beneficial.
Conclusion
The this compound ring is a highly versatile and valuable scaffold for the development of new bioactive molecules. Its unique electronic and steric properties, which can be finely tuned by the introduction of substituents at the C3 and C6 positions, offer a rich design space for medicinal and agrochemical chemists. A thorough understanding of the principles of electronic and steric effects, quantified by parameters such as Hammett constants and pKa values, is essential for the rational design of synthetic targets. The reactivity of this core, particularly its propensity for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides a robust toolkit for the synthesis of diverse libraries of compounds for biological screening. As our understanding of the intricate interplay between structure and activity continues to grow, the strategic functionalization of the this compound ring will undoubtedly lead to the discovery of novel and impactful chemical entities.
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Khan Academy. (2019). Nucleophilic Aromatic Substitutions. Available at: [Link]
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Request PDF. (2010). Theoretical prediction of relative and absolute pKa values of aminopyridines. Available at: [Link]
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University of Tartu. (n.d.). pKa values bases. Available at: [Link]
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MDPI. (2006). Acidity Study on 3-Substituted Pyridines. Available at: [Link]
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ResearchGate. (2015). Nucleophilic aromatic substitution reactions of chloropyrimidines. Available at: [Link]
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Iraqi National Journal of Chemistry. (2011). Effect of atomic Charge on pka 's of Substituted pyridines. Available at: [Link]
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SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. Available at: [Link]
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PubMed Central. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
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YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Available at: [Link]
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The Journal of Physical Chemistry A. (2019). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. Available at: [Link]
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Dalton Transactions. (2024). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO₂, SO₂, BCl₃ and Pd II complexes. Available at: [Link]
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World Journal of Chemical Education. (2016). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. Available at: [Link]
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DTIC. (1969). Fluorine-19 Nuclear Magnetic Resonance. Available at: [Link]
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UCSB. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Available at: [Link]
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ResearchGate. (2015). Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and.... Available at: [Link]
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ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
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ResearchGate. (2003). Three Chloro(trifluoromethyl)pyridines as Model Substrates for Regioexhaustive Functionalization. Available at: [Link]
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PMC. (2017). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Available at: [Link]
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Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]
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Chemical Science. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Available at: [Link]
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ResearchGate. (2019). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
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Journal of Medicinal Chemistry. (2013). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Available at: [Link]
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RSC Publishing. (2011). Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists. Available at: [Link]
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Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Available at: [Link]
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Asian Journal of Chemistry. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available at: [Link]
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Organic & Biomolecular Chemistry. (2016). Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Available at: [Link]
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An In-Depth Technical Guide to the Fundamental Reactivity of C-Cl Bonds in 4,5-Dichloro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4,5-Dichloro-2-(trifluoromethyl)pyridine is a pivotal, electronically deficient heterocyclic building block in modern medicinal and agrochemical research. The strategic placement of two chlorine atoms and a potent electron-withdrawing trifluoromethyl group imparts distinct and tunable reactivity to the C-Cl bonds at the C4 and C5 positions. This guide provides a comprehensive analysis of the fundamental principles governing the selective functionalization of this scaffold. We will delve into the nuanced interplay of electronic and steric effects that dictate the regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document serves as a technical resource, offering field-proven insights and detailed experimental frameworks to empower researchers in leveraging the unique chemical biology of this versatile molecule.
Introduction: The Strategic Value of this compound
The pyridine core is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions. The introduction of a trifluoromethyl group significantly modulates the physicochemical properties of the parent heterocycle, enhancing lipophilicity, metabolic stability, and binding affinity through favorable electronic interactions. In this compound, the convergence of the electron-withdrawing trifluoromethyl group and the pyridine nitrogen atom creates a highly electron-deficient aromatic system, activating the C-Cl bonds for a range of chemical transformations.
The differential electronic environment of the C4 and C5 positions presents both a challenge and an opportunity for synthetic chemists. Mastering the regioselective functionalization of these two sites is paramount to unlocking the full potential of this building block in the design of novel bioactive molecules. This guide will provide a detailed exploration of the factors governing this selectivity and present actionable protocols for achieving desired synthetic outcomes.
Electronic Landscape and Inherent Reactivity
The reactivity of the C-Cl bonds in this compound is a direct consequence of the electron distribution within the pyridine ring. The trifluoromethyl group at the C2 position, being a strong σ- and π-electron-withdrawing group, significantly lowers the electron density of the entire ring system. This effect is most pronounced at the ortho (C3) and para (C5) positions. The pyridine nitrogen atom further depletes electron density, particularly at the alpha (C2, C6) and gamma (C4) positions.
This confluence of electron-withdrawing effects renders the pyridine ring highly susceptible to nucleophilic attack, a key mechanism in nucleophilic aromatic substitution (SNAr) reactions. Computational studies on analogous dihalopyridines and dihalopyrimidines suggest that the LUMO (Lowest Unoccupied Molecular Orbital) coefficients are generally larger at the C4 position, indicating a higher propensity for nucleophilic attack at this site in many cases.[1][2]
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Chlorines
SNAr reactions are a cornerstone for the functionalization of electron-deficient halo-heterocycles. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. The regioselectivity of SNAr on this compound is a delicate balance of electronic activation and steric hindrance.
General Principles of Regioselectivity
Based on the electronic principles discussed, the C4 position is generally more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the pyridine nitrogen and the C2-trifluoromethyl group. However, the outcome of SNAr reactions can be highly dependent on the nature of the nucleophile and the reaction conditions.
-
Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., alkoxides, primary amines) often favor reaction at the most electronically deficient site, which is predicted to be C4. Softer nucleophiles (e.g., thiolates) may exhibit different selectivity profiles.
-
Steric Effects: Bulky nucleophiles may face steric hindrance when approaching the C4 position, potentially leading to preferential attack at the less hindered C5 position.
Reactions with Amine Nucleophiles
The amination of this compound is a critical transformation for the synthesis of bioactive compounds. Generally, primary and secondary amines are expected to react preferentially at the C4 position.
Table 1: Predicted Regioselectivity of Amination Reactions
| Nucleophile | Predicted Major Product | Rationale |
| Ammonia | 4-Amino-5-chloro-2-(trifluoromethyl)pyridine | Strong electronic activation at C4. |
| Primary Amines (e.g., n-butylamine) | 4-(Butylamino)-5-chloro-2-(trifluoromethyl)pyridine | Favorable electronics at C4. |
| Secondary Amines (e.g., Morpholine) | 4-(Morpholino)-5-chloro-2-(trifluoromethyl)pyridine | Strong nucleophile, likely to favor the more activated C4 position. |
Experimental Protocol: General Procedure for Amination at C4
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, NMP, or DMSO) is added the amine nucleophile (1.1 - 2.0 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 eq.).
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 2-24 hours. Reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-5-chloro-2-(trifluoromethyl)pyridine derivative.
dot
Caption: General workflow for the C4-selective amination of this compound.
Reactions with Alkoxide and Thiolate Nucleophiles
Similar to amines, alkoxides are expected to preferentially attack the C4 position due to its higher electrophilicity. Thiolates, being softer nucleophiles, may also favor the C4 position, although the potential for reaction at C5 should not be entirely discounted, especially under certain conditions.
Palladium-Catalyzed Cross-Coupling Reactions: A Paradigm of Regiocontrolled C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds. For this compound, these reactions provide a powerful toolkit for the selective introduction of carbon and nitrogen substituents at either the C4 or C5 position. The regioselectivity in these transformations is often governed by the choice of ligand, palladium precursor, and reaction conditions.[3][4]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. In the context of dihalopyridines, the position adjacent to the nitrogen (the C2 or C6 position) is often more reactive towards oxidative addition to the palladium(0) catalyst. However, in this compound, both chlorine atoms are in positions that are not adjacent to the nitrogen. Therefore, the relative reactivity will be dictated by the electronic and steric environment of the C4 and C5 positions.
Emerging research on the ligand-controlled site-selectivity of cross-coupling reactions on dichloropyridines suggests that by judicious choice of phosphine or N-heterocyclic carbene (NHC) ligands, one can direct the coupling to a specific position.[4] For instance, bulky ligands may favor coupling at the less sterically hindered position.
Table 2: Predicted Outcomes for Suzuki-Miyaura Coupling
| Position | Catalyst/Ligand System | Predicted Outcome |
| C4 | Pd(OAc)₂ / SPhos | Selective coupling at C4 may be achievable with appropriate ligand choice. |
| C5 | Pd₂(dba)₃ / XPhos | Bulky ligands might favor coupling at the less hindered C5 position. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos, XPhos, 4-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent and Degassing: A degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water) is added.
-
Reaction Conditions: The reaction mixture is heated to 80-110 °C for 4-24 hours. Progress is monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
dot
Caption: Key components of a regioselective Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: A Powerful C-N Coupling Strategy
The Buchwald-Hartwig amination offers a complementary approach to SNAr for the synthesis of aminopyridines. This palladium-catalyzed reaction is known for its broad substrate scope and functional group tolerance. Similar to the Suzuki coupling, the regioselectivity of the Buchwald-Hartwig amination on this compound can be influenced by the choice of ligand. It is plausible that different ligands could direct the amination to either the C4 or C5 position.[5]
Orthogonal Reactivity and Sequential Functionalization
A key synthetic strategy when working with dihalogenated substrates is the exploitation of orthogonal reactivity to achieve sequential, site-selective functionalization. In the case of this compound, it may be possible to perform a regioselective SNAr reaction at the C4 position, followed by a palladium-catalyzed cross-coupling reaction at the remaining C5-Cl bond. This approach would allow for the rapid construction of highly functionalized and diverse pyridine derivatives. The success of such a strategy hinges on the differential reactivity of the C4-Cl and C5-Cl bonds under different reaction conditions.
dot
Caption: A potential pathway for the sequential functionalization of this compound.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block with a rich and nuanced reactivity profile. The presence of two distinct C-Cl bonds, activated by the potent electron-withdrawing trifluoromethyl group and the pyridine nitrogen, allows for a range of regioselective functionalization strategies. While SNAr reactions are predicted to favor the electronically activated C4 position, modern palladium-catalyzed cross-coupling methodologies, through careful ligand selection, offer the exciting prospect of tuning the reactivity towards either the C4 or C5 position.
The ability to perform sequential, site-selective modifications opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and agrochemical development. Further experimental and computational studies are warranted to fully elucidate the reactivity of this scaffold with a broader range of nucleophiles and coupling partners, which will undoubtedly accelerate the discovery of new and impactful chemical entities.
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Wikipedia. Buchwald–Hartwig amination. [Link]
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D. J. C. Constable, et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Org. Lett. 23, 1, 158–162. [Link]
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Xi, S., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1143. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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D. J. C. Constable, et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. J. Am. Chem. Soc. 144, 2, 834–843. [Link]
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ACS Publications. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. [Link]
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PubMed. Selective Mono-Defluorinative Cross-Coupling of Trifluoromethyl arenes via Multiphoton Photoredox Catalysis. [Link]
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ResearchGate. Palladium-catalyzed selective Buchwald–Hartwig C–N coupling of chloroaryl triflates with amines | Request PDF. [Link]
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The Untapped Potential of 4,5-Dichloro-2-(trifluoromethyl)pyridine: A Technical Guide for Novel Research
Foreword: Unveiling a New Frontier in Pyridine Chemistry
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorinated heterocycles has become a cornerstone of molecular design. The trifluoromethylpyridine scaffold, in particular, is a privileged motif, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] While certain isomers, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, have been extensively utilized as key intermediates in high-volume agrochemicals, a significant portion of this chemical space remains uncharted.[2][3] This guide focuses on one such under-explored molecule: 4,5-Dichloro-2-(trifluoromethyl)pyridine (CAS No. 823221-98-3) .
The absence of a substantial body of literature on this specific isomer is not a limitation but an opportunity. It represents a novel building block with untapped potential for researchers willing to explore new frontiers. This document serves as a technical prospectus, grounded in established principles of chemical reactivity and medicinal chemistry, to guide scientists and drug development professionals in harnessing the prospective applications of this promising compound.
Molecular Profile and Physicochemical Characteristics
This compound is a halogenated pyridine derivative featuring a potent electron-withdrawing trifluoromethyl group at the C2 position. This substitution pattern is critical as it profoundly influences the electronic and, consequently, the reactive nature of the pyridine ring.
| Property | Value | Source |
| CAS Number | 823221-98-3 | [4] |
| Molecular Formula | C₆H₂Cl₂F₃N | [4] |
| Molecular Weight | 215.99 g/mol | [4] |
| Calculated LogP | 3.4072 | [4] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [4] |
| Storage Conditions | Sealed in dry, 2-8°C | [4] |
The high calculated LogP suggests significant lipophilicity, a desirable trait for cell membrane permeability and potential blood-brain barrier penetration in drug candidates. The trifluoromethyl group is a key contributor to this property and also serves as a metabolically stable bioisostere for other groups.[2]
Proposed Synthesis Pathway
While specific literature detailing the synthesis of this compound is scarce, a viable pathway can be proposed based on well-established methods for preparing analogous compounds.[2][3] The most logical approach involves the late-stage fluorination of a trichloromethyl precursor, a common industrial strategy for producing trifluoromethyl aromatics.[2][5]
A key precursor for this synthesis is 4,5-dichloro-2-(trichloromethyl)pyridine (CAS No. 1199-48-0) , which is commercially available.[6]
Caption: Predicted major pathway for nucleophilic substitution.
Application in Kinase Inhibitor Scaffolds
The 2-aminopyridine motif is a well-established "hinge-binding" element in a vast number of kinase inhibitors. The nitrogen of the amine and the adjacent ring nitrogen form a bidentate hydrogen bond pattern with the kinase hinge region. This compound is an ideal starting point for generating novel kinase inhibitor libraries.
Workflow for Novel Kinase Inhibitor Synthesis:
Caption: A two-step workflow for generating kinase inhibitor libraries.
-
Step 1: Introduction of the Hinge-Binding Moiety
-
Protocol (SₙAr Amination):
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMSO or NMP.
-
Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture to 80-120°C and monitor by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the product, 4-amino-5-chloro-2-(trifluoromethyl)pyridine derivative, by column chromatography.
-
-
Causality: The selective displacement of the C4 chlorine provides a key intermediate where the C5 position, now bearing the remaining chlorine, is available for further diversification.
-
-
Step 2: Diversification via Cross-Coupling
-
Protocol (Suzuki Coupling):
-
To a solution of the 4-amino-5-chloro-2-(trifluoromethyl)pyridine intermediate (1.0 eq) in a solvent system like 1,4-dioxane/water, add the desired aryl or heteroaryl boronic acid (1.2 eq).
-
Add a base such as potassium carbonate (2.0 eq).
-
Degas the mixture with argon or nitrogen, then add a palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Heat the reaction to 80-100°C until the starting material is consumed (monitor by LC-MS).
-
Cool, filter through celite, and perform an aqueous work-up and extraction.
-
Purify the final compound by chromatography or recrystallization.
-
-
Causality: The C5-Cl bond is well-suited for palladium-catalyzed cross-coupling reactions, allowing the introduction of a wide variety of substituents to explore the solvent-exposed region of the kinase active site, which is crucial for tuning selectivity and potency.
-
Safety and Handling
No specific safety data sheet (SDS) is widely available for this compound. However, based on analogous chlorinated and trifluoromethylated pyridines, the following precautions are strongly recommended. [7][8][9]
-
Hazard Class: Expected to be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and severe eye irritation/damage. May cause an allergic skin reaction. [9][10]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. [7][8] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing. [7][8] * Respiratory Protection: Use in a well-ventilated fume hood. If aerosols or vapors are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary. [7]* Handling: Avoid all personal contact. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames. [1][9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [8]* Disposal: Dispose of waste in accordance with local, regional, and national regulations. The compound should be treated as hazardous chemical waste.
-
Conclusion and Future Outlook
This compound stands as a compelling yet under-explored building block for chemical innovation. Its predicted reactivity, characterized by a regioselective SₙAr reaction at the C4 position, offers a reliable and strategic entry point for constructing diverse molecular libraries. The potential applications in medicinal chemistry, particularly for the development of novel kinase inhibitors, are significant. This guide provides a foundational framework, based on established chemical principles, to empower researchers to unlock the potential of this novel reagent. The path is now clear for the scientific community to synthesize, characterize, and ultimately realize the full utility of this compound in the next generation of advanced materials and therapeutic agents.
References
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- Jubilant Ingrevia. (2021). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloro-3-(Trifluoromethyl)pyridine, 97%.
- Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2,4-Dichloro-5-fluoropyrimidine.
- Apollo Scientific. (2023). 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,3-Dichloro-5-(trifluoromethyl)pyridine.
- Benchchem. (2025). An In-depth Technical Guide to 3,5-Dichloro-2-(trichloromethyl)pyridine: Discovery, Synthesis, and Applications.
- Nishimura, T., & Fujioka, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142.
- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10331-10333.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.
- Syngenta Crop Protection, Inc. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- TCI Chemicals. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine.
- The Dow Chemical Company. (1984). Preparation of (trifluoromethyl)pyridines.
- BLDpharm. (n.d.). 1199-48-0|4,5-Dichloro-2-(trichloromethyl)pyridine.
- The Dow Chemical Company. (1986). 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties of 2,3-Dichloro-5-(trichloromethyl)pyridine for Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
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- Jiangsu Yangnong Chemical Co., Ltd. (2018). A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
- The Dow Chemical Company. (1998). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
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An In-Depth Technical Guide to 4,5-Dichloro-2-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications in Modern Drug Discovery
Executive Summary
The strategic incorporation of fluorinated moieties into molecular scaffolds represents a cornerstone of modern medicinal chemistry and agrochemical design. Among these, the trifluoromethylpyridine (TFMP) framework has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of 4,5-Dichloro-2-(trifluoromethyl)pyridine, a key intermediate whose unique substitution pattern offers significant synthetic versatility. We will delve into its physicochemical properties, prevalent synthesis methodologies, commercial availability, and its strategic application in the development of novel bioactive compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the advantageous properties of this and related compounds in their discovery programs.
The Strategic Value of Trifluoromethylpyridines in Chemical Design
The trifluoromethyl (-CF3) group is a powerful tool in molecular design due to its profound impact on a molecule's physicochemical and biological properties.[1][2] Its introduction into a heterocyclic scaffold like pyridine confers several distinct advantages that are highly sought after in drug and agrochemical development:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2] This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life for the parent molecule.
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule. This property is crucial for enhancing membrane permeability and facilitating passage across biological barriers like the blood-brain barrier or cell membranes, which is often a prerequisite for reaching the intended biological target.[1][2]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF3 moiety can significantly alter the pKa of nearby functional groups and the electron density of the pyridine ring.[1] This can modulate the binding affinity of the molecule to its target protein by influencing hydrogen bonding capabilities and other non-covalent interactions.
-
Improved Binding Affinity: The unique steric and electronic nature of the trifluoromethyl group can lead to enhanced binding interactions with protein targets, contributing to increased potency and selectivity.[1][2]
The combination of these attributes makes trifluoromethylpyridines, such as this compound, indispensable intermediates for synthesizing next-generation pharmaceuticals and crop protection agents.[3][4][5]
Physicochemical Properties and Specifications
This compound is a synthetically useful intermediate characterized by the following properties. Understanding these specifications is critical for its proper handling, storage, and application in experimental work.
| Property | Value | Source |
| CAS Number | 823221-98-3 | [6][7][8] |
| Molecular Formula | C₆H₂Cl₂F₃N | [6][8] |
| Molecular Weight | 215.99 g/mol | [6][8] |
| Appearance | Colorless to light yellow transparent liquid | [9] |
| Purity | Typically ≥96% | [6] |
| Boiling Point | ~188.5 °C (estimated for isomer) | [9] |
| Density | ~1.5 g/cm³ (estimated for isomer) | [9] |
| LogP | 3.4072 | [6] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [6] |
| Storage Conditions | Sealed in dry, 2-8°C | [6][10] |
Synthesis and Mechanistic Insights
The industrial synthesis of dichlorotrifluoromethylpyridines predominantly relies on a well-established halogen exchange (HALEX) reaction, starting from a trichloromethylpyridine precursor. This approach is both cost-effective and scalable.
Primary Synthetic Route: Fluorination of 4,5-Dichloro-2-(trichloromethyl)pyridine
The most common method for introducing the trifluoromethyl group is the fluorination of the corresponding trichloromethyl analogue, 4,5-Dichloro-2-(trichloromethyl)pyridine (CAS: 1199-48-0).[11] This transformation is typically accomplished by treating the starting material with a fluorinating agent, such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃), often in the presence of a catalyst.[3][12]
Causality and Mechanistic Choice: The reaction proceeds via a stepwise substitution of chlorine atoms with fluorine. Anhydrous hydrogen fluoride is often the reagent of choice for industrial-scale production due to its high reactivity and cost-effectiveness. The reaction can be performed in either the liquid or vapor phase. Vapor-phase fluorination often requires high temperatures (>300°C) and transition metal-based catalysts.[3] The choice of liquid versus vapor phase depends on the desired throughput, safety infrastructure, and capital investment.
Below is a diagram illustrating this key synthetic transformation.
Caption: Synthetic pathway from trichloromethyl to trifluoromethyl pyridine.
Illustrative Laboratory-Scale Protocol
This protocol is illustrative, based on general procedures for similar transformations, and must be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood by trained personnel.[13]
-
Reactor Setup: To a fluoropolymer (e.g., PFA) reactor equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl byproduct), add 4,5-Dichloro-2-(trichloromethyl)pyridine (1.0 eq).
-
Reagent Addition: Cool the reactor to 0°C and slowly add anhydrous hydrogen fluoride (e.g., ~10 eq). Causality: An excess of HF is used to drive the reaction to completion and ensure all three chlorine atoms are substituted.
-
Reaction: Allow the mixture to warm to room temperature and then heat to a temperature sufficient to promote the reaction (e.g., 30-50°C), monitoring by GC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction mixture by pouring it into a mixture of ice and a neutralizing base like sodium bicarbonate.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield the final product.
Commercial Availability and Supplier Overview
This compound is available from a variety of chemical suppliers that specialize in research chemicals, building blocks, and intermediates. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the material.
| Supplier | Product Number (Example) | Purity | Notes |
| ChemScene | CS-0340341 | ≥96% | Offers custom synthesis and commercial production services.[6] |
| Capot Chemical | 62315 | Not specified | Provides basic product specifications.[8] |
| BLD Pharmatech | BD01289948 | Not specified | Lists the compound in their catalog. |
| Beijing XinHengYan Technology | A2260364 | Not specified | Chinese supplier of chemical reagents.[7] |
Strategic Applications in Drug Discovery
The true value of this compound lies in its role as a versatile synthetic intermediate. The two chlorine atoms are located at positions that have different electronic environments, allowing for potential regioselective functionalization through reactions like nucleophilic aromatic substitution (SNAAr) or transition-metal-catalyzed cross-coupling.
Expert Insight: The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the one at C5, especially with strong nucleophiles. However, for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the relative reactivity can be tuned by the choice of catalyst, ligands, and reaction conditions, providing chemists with a powerful handle to build molecular complexity.
This differential reactivity allows for the sequential introduction of different functional groups, making it an ideal scaffold for building libraries of compounds for screening.
Caption: Workflow for generating complex molecules from the core scaffold.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound must be obtained from the supplier, data from closely related isomers like 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7) indicate several potential hazards.[14][15][16]
-
Hazards: The compound is likely to be harmful if swallowed or inhaled, cause serious eye damage, and may cause skin irritation or an allergic skin reaction.[14][15][16][17]
-
Handling:
-
Storage:
Trustworthiness: This safety information is a guideline based on analogous structures. It is not a substitute for the official SDS for CAS 823221-98-3, which is the authoritative document for safe handling.
Representative Experimental Protocol: Suzuki Cross-Coupling
To demonstrate the synthetic utility of this building block, the following self-validating protocol describes a representative Suzuki-Miyaura cross-coupling reaction.
Objective: To selectively couple an arylboronic acid to the C4 position of the pyridine ring.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane (solvent)
Protocol:
-
Inert Atmosphere: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Purge the entire system with an inert gas (Nitrogen or Argon) for 15 minutes. Causality: The Palladium catalyst is sensitive to oxygen, and maintaining an inert atmosphere is critical for preventing its degradation and ensuring catalytic activity.
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, and the palladium catalyst, Pd(PPh₃)₄.
-
Solvent and Base: Add the 1,4-dioxane solvent, followed by the aqueous sodium carbonate solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 90-100°C) with vigorous stirring.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the desired product. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude material can be purified by flash column chromatography on silica gel to yield the pure 4-aryl-5-chloro-2-(trifluoromethyl)pyridine product.
Conclusion
This compound is a high-value chemical intermediate that provides a robust and versatile platform for the synthesis of complex molecules. The strategic placement of two distinct chlorine atoms, combined with the beneficial properties imparted by the trifluoromethyl group, makes it an essential tool for medicinal chemists and researchers in agrochemical science. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the pursuit of novel and effective bioactive compounds.
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Oda, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
-
Alfa Chemical. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. [Link]
-
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-
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-
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-
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PubMed. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,5-Dichloro-2-(trifluoromethyl)pyridine
Introduction: Navigating the Challenges of Aminating a Densely Functionalized Pyridine Core
The 4,5-dichloro-2-(trifluoromethyl)pyridine scaffold is a critical building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and lipophilicity, making it a desirable feature in drug design.[1] The chlorine substituents at the C4 and C5 positions offer versatile handles for further molecular elaboration through cross-coupling reactions. Among these, the Buchwald-Hartwig amination stands out as a powerful and widely adopted method for the formation of C-N bonds, offering a significant advantage over traditional methods that often require harsh conditions and have limited substrate scope.[2][3]
However, the successful amination of this compound is not without its challenges. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic landscape of the pyridine ring, affecting the reactivity of the two chlorine atoms. Furthermore, achieving regioselective mono-amination at either the C4 or C5 position is a formidable task that requires careful optimization of the catalytic system. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and practical execution of the Buchwald-Hartwig amination of this specific substrate.
Understanding the Catalytic Cycle: The Engine of C-N Bond Formation
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle commences with the oxidative addition of the aryl chloride to a Pd(0) complex, which is often the rate-limiting step.[4] This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium(II) amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.
Key Considerations for the Amination of this compound
Regioselectivity: The C4 vs. C5 Challenge
The primary hurdle in the mono-amination of this compound is controlling the site of the reaction. The electronic and steric environment of the C4 and C5 positions will dictate the preferred site of oxidative addition.
-
Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, which generally activates the C2 and C6 positions towards oxidative addition.[5] The trifluoromethyl group at C2 is also a potent electron-withdrawing group, which will further decrease the electron density of the entire ring. This deactivation can make the C-Cl bonds more challenging to activate compared to less electron-deficient aryl chlorides. The differential electronic influence of the CF3 group on the C4 and C5 positions is subtle and not easily predicted without experimental data or computational modeling.[4]
-
Steric Hindrance: The steric environment around the C4 and C5 positions is relatively similar, suggesting that steric hindrance may not be the dominant factor in determining regioselectivity.
Based on studies of other dichloropyridines, the choice of ligand can play a pivotal role in directing the regioselectivity.[6] For instance, in the amination of 2,4-dichloropyridine, Xantphos-type ligands have been shown to favor amination at the C2 position.[6] Therefore, a careful screening of ligands is paramount to achieve the desired regiochemical outcome for this compound.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium precursor and, more importantly, the phosphine ligand is critical for a successful amination. For electron-deficient and sterically hindered substrates, bulky and electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.
| Ligand Family | Key Features & Applications | Recommended Ligands |
| Biaryl Phosphines | Highly effective for a broad range of substrates, including challenging aryl chlorides.[7] | XPhos, SPhos, RuPhos |
| Josiphos-type Ligands | Known to be effective for the amination of heteroaryl chlorides.[8] | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine |
| Xantphos-type Ligands | Can influence regioselectivity in dihalopyridine systems. | Xantphos |
Palladium Precatalysts: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, pre-formed palladacycle precatalysts such as XPhos Pd G3 or G4 are often preferred for their air and moisture stability, and their ability to rapidly form the active Pd(0) species.
Base and Solvent: Creating the Optimal Reaction Environment
The base plays a crucial role in the deprotonation of the amine, facilitating the formation of the palladium amido complex. Strong, non-nucleophilic bases are typically employed.
-
Common Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures.
The choice of solvent is also critical. Aprotic, non-polar, or weakly polar solvents are generally favored.
-
Recommended Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are common choices. It is imperative to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.
Experimental Protocol: A Starting Point for Optimization
The following protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound. Note: This is a general procedure, and optimization of the ligand, base, temperature, and reaction time may be necessary to achieve the desired yield and regioselectivity.
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline, or other primary/secondary amine)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 1.5-3 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup (under inert atmosphere): To a flame-dried Schlenk flask or reaction vial, add the palladium precatalyst, phosphine ligand, and the base.
-
Addition of Reactants: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv) to the flask.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent to the reaction mixture. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Representative Conditions for Dihalopyridine Amination
The following table summarizes successful conditions reported for the amination of related dihalopyridine substrates. This data serves as a valuable reference for designing your initial experiments.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | >95 | C2 selective[6] |
| 2,5-Dichloropyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85 | C2 selective |
| 2,3-Dichloropyridine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 90 | C2 selective |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Inappropriate ligand or base | - Use a fresh palladium precatalyst- Ensure all glassware is dry and the reaction is performed under a strict inert atmosphere- Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and strong bases (NaOtBu, LiHMDS) |
| Poor Regioselectivity | - Ligand not optimal for directing selectivity- Reaction temperature too high | - Screen a variety of ligands with different steric and electronic properties (e.g., Xantphos, Josiphos)- Lower the reaction temperature to potentially enhance selectivity |
| Hydrodehalogenation | - Presence of water- Slow reductive elimination | - Use scrupulously dried reagents and solvent- Employ a more electron-rich and bulky ligand to accelerate reductive elimination |
| Formation of Diarylated Amine | - Using a primary amine- High catalyst loading or temperature | - Use a slight excess of the primary amine- Reduce catalyst loading and/or reaction temperature |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet highly valuable transformation. Success hinges on the careful selection of the catalyst system and reaction conditions to overcome the electronic deactivation by the trifluoromethyl group and to control the regioselectivity between the C4 and C5 positions. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop efficient and selective methods for the synthesis of novel aminopyridine derivatives, thereby accelerating the discovery of new bioactive molecules.
References
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Computational analysis of R–X oxidative addition to Pd nanoparticles. Chemical Science, 2024.
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Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem, 2025.
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate, 2013.
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Computational analysis of R–X oxidative addition to Pd nanoparticles. PubMed Central, 2024.
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Selective Palladium-Catalyzed Aminations on Dichloropyridines. ResearchGate, 2001.
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4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. ACS Publications, 2012.
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, 2017.
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A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. RSC Publishing, 2022.
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Buchwald–Hartwig amination. Wikipedia.
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal, 2019.
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Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. PubMed, 2024.
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XPhos Pd G3. Sigma-Aldrich.
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Buchwald-Hartwig Amination. Chemistry LibreTexts.
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Amino-trifluoromethylpyridine compound and process for preparing the same. Google Patents, 1987.
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2-Amino-3-chloro-5-trifluoromethylpyridine. Google Patents, 1982.
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Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents, 2012.
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Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. Google Patents, 2023.
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Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. RSC Publishing, 2021.
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Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. ResearchGate, 2014.
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI, 2020.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI, 2023.
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3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-. US EPA.
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Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. PubMed, 2016.
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate, 2014.
-
Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Wiley Online Library, 2019.
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Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PubMed Central, 2011.
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Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science, 2019.
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The Strategic Functionalization of 4,5-Dichloro-2-(trifluoromethyl)pyridine: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Abstract
The 4,5-dichloro-2-(trifluoromethyl)pyridine scaffold is a highly valuable building block in the synthesis of novel agrochemicals and pharmaceuticals. The trifluoromethyl group imparts unique electronic properties and enhances metabolic stability, while the two chlorine atoms at the C4 and C5 positions offer versatile handles for molecular elaboration through palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic and selective functionalization of this key intermediate. We delve into the mechanistic rationale behind achieving regioselectivity and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Introduction: The Challenge and Opportunity of Regioselectivity
The pyridine core is a privileged motif in medicinal chemistry, and its substitution pattern dictates biological activity. The presence of a potent electron-withdrawing trifluoromethyl group at the C2 position of this compound significantly influences the reactivity of the two chlorine atoms. Generally, the C4 position is more susceptible to palladium-catalyzed cross-coupling reactions due to a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen and the CF3 group has a more pronounced effect on the C4 position, making it more electrophilic and thus more reactive towards oxidative addition to the Pd(0) catalyst.
However, achieving high regioselectivity can be challenging and is often dependent on the careful selection of the catalyst, ligand, base, and reaction conditions. This guide will explore strategies to selectively functionalize either the C4 or C5 position, enabling the synthesis of a diverse range of derivatives.
Strategic Overview: A Roadmap to Selective Functionalization
The selective functionalization of this compound can be approached through a systematic workflow. The inherent reactivity difference between the C4 and C5 positions provides the primary basis for selectivity. For reactions where this intrinsic difference is insufficient, a two-step approach involving the selective conversion of one chlorine to a more reactive halogen, such as iodine, can be employed.
Caption: Strategic workflow for the functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be required for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for creating C(sp²)-C(sp²) bonds, enabling the introduction of aryl and heteroaryl moieties.[1][2]
Protocol 3.1.1: Selective Suzuki-Miyaura Coupling at the C4 Position
This protocol is based on the higher reactivity of the C4 position and is expected to yield the 4-aryl-5-chloro-2-(trifluoromethyl)pyridine as the major product.
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 215.99 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.5 | 0.02 | 0.02 |
| SPhos | 410.48 | 0.04 | 0.04 |
| K₃PO₄ | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane/H₂O (4:1) | - | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1 mL of anhydrous 1,4-dioxane.
-
Add the catalyst premix to the Schlenk flask, followed by the 1,4-dioxane/H₂O solvent mixture (4 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Component Selection:
-
Catalyst System: The combination of Pd(OAc)₂ and a sterically hindered biarylphosphine ligand like SPhos is highly effective for the cross-coupling of electron-deficient heteroaryl chlorides.[1]
-
Base: K₃PO₄ is a moderately strong base that is generally well-tolerated by a wide range of functional groups.
-
Solvent: A mixture of 1,4-dioxane and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynyl-substituted pyridines.[3][4]
Protocol 3.2.1: Selective Sonogashira Coupling at the C4 Position
Similar to the Suzuki coupling, the Sonogashira reaction is expected to proceed selectively at the more reactive C4 position. A copper-free protocol is provided to avoid the potential for alkyne homocoupling.
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 215.99 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.5 | 1.5 |
| Pd(PPh₃)₂Cl₂ | 701.9 | 0.03 | 0.03 |
| CuI (optional, for co-catalyzed reaction) | 190.45 | 0.05 | 0.05 |
| Diisopropylamine (DIPA) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF) | - | 5 mL | - |
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol) and Pd(PPh₃)₂Cl₂ (0.03 mmol). If using the co-catalyzed method, also add CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (5 mL) and diisopropylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mechanistic Insight:
The catalytic cycle of the Sonogashira reaction involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper(I) acetylide (in the co-catalyzed version) or direct reaction with the alkyne (in the copper-free version), and subsequent reductive elimination.[3]
Caption: Simplified catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing the introduction of a wide range of primary and secondary amines.[5][6]
Protocol 3.3.1: Selective Buchwald-Hartwig Amination at the C4 Position
This protocol is expected to favor amination at the C4 position. The choice of ligand is critical for achieving high yields and selectivity.
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 215.99 | 1.0 | 1.0 |
| Amine (HNR¹R²) | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.7 | 0.01 | 0.02 (Pd) |
| XPhos | 476.6 | 0.04 | 0.04 |
| NaOtBu | 96.1 | 1.4 | 1.4 |
| Toluene | - | 5 mL | - |
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Expert Insights:
The choice of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for the deprotonation of the amine and the subsequent steps in the catalytic cycle. The use of bulky, electron-rich phosphine ligands such as XPhos is often necessary to promote the reductive elimination step and prevent catalyst decomposition.[7]
Enhancing Selectivity: The Iodination Strategy
For applications requiring unambiguous functionalization at the C4 position, a two-step strategy involving selective iodination can be employed. The resulting 5-chloro-4-iodo-2-(trifluoromethyl)pyridine is significantly more reactive at the C4 position in palladium-catalyzed cross-coupling reactions.
Protocol 4.1: Selective Iodination at the C4 Position
This procedure is adapted from a known synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine.[8]
Reaction Scheme:
Procedure:
-
Dissolve 5-chloro-2-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous THF in a three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.05 equiv) in THF dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of iodine (I₂) (1.05 equiv) in THF dropwise at -78 °C.
-
Continue stirring at -78 °C for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield 5-chloro-4-iodo-2-(trifluoromethyl)pyridine.
The resulting 4-iodo derivative can then be used in the Suzuki, Sonogashira, or Buchwald-Hartwig reactions under milder conditions than those required for the dichloro starting material, ensuring excellent regioselectivity.
Summary of Reaction Conditions
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Key Features |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80-100 | Good functional group tolerance, reliable for C-C bond formation. |
| Sonogashira | Pd(PPh₃)₂Cl₂ / (CuI) | DIPA | THF | 50-60 | Access to alkynylpyridines, copper-free option to minimize homocoupling. |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | Versatile for C-N bond formation with a wide range of amines. |
| Iodination | LDA / I₂ | - | THF | -78 | Pre-activation of the C4 position for enhanced and selective reactivity. |
Conclusion
The palladium-catalyzed functionalization of this compound offers a powerful and versatile platform for the synthesis of novel, high-value compounds for the pharmaceutical and agrochemical industries. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can achieve high regioselectivity, targeting the C4 position for a variety of cross-coupling reactions. For instances requiring unequivocal selectivity, a preliminary iodination step provides a robust alternative. The protocols and insights provided in this guide are intended to empower scientists to confidently and efficiently explore the chemical space around this important scaffold.
References
-
ACS Publications. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth | Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS Publications. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]
-
RSC Publishing. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [Link]
-
ResearchGate. Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. [Link]
-
PubMed Central. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
-
MIT Open Access Articles. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
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-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
YouTube. The Buchwald-Hartwig Amination Reaction. [Link]
-
ResearchGate. Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. [Link]
-
Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]
-
Beilstein Journals. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
PubMed Central. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. [Link]
-
RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Dimension. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
ACS Publications. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. [Link]
-
RSC Publishing. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
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Application Notes & Protocols: Regioselective Nucleophilic Aromatic Substitution on 4,5-Dichloro-2-(trifluoromethyl)pyridine
Introduction: The Strategic Value of the 2-(Trifluoromethyl)pyridine Scaffold
In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds are indispensable building blocks.[1][2][3] The incorporation of a trifluoromethyl (-CF3) group into a pyridine ring, in particular, confers a unique combination of properties highly sought after by medicinal chemists.[1][4] These include enhanced metabolic stability, increased lipophilicity for better membrane permeability, and modified pKa values, all of which can profoundly influence a molecule's pharmacokinetic profile and binding affinity to biological targets.[4][5]
The substrate, 4,5-dichloro-2-(trifluoromethyl)pyridine (CAS 823221-98-3), is a highly valuable and versatile intermediate.[6] Its two chlorine atoms are activated for nucleophilic aromatic substitution (SNAr), providing a gateway to a diverse array of functionalized pyridines. However, the presence of two distinct chlorine atoms at the C4 and C5 positions introduces a critical challenge: regioselectivity. This guide provides a detailed exploration of the factors governing this selectivity and offers robust, field-proven protocols for achieving predictable and high-yielding substitution reactions with a range of common nucleophiles.
Mechanistic Overview: Unraveling the Regioselectivity of Substitution
The facility of nucleophilic aromatic substitution on the pyridine ring is significantly enhanced by the powerful, electron-withdrawing nature of the trifluoromethyl group and the inherent electron deficiency of the azine ring.[7][8] In this compound, both chlorine atoms are activated, but the electronic environment dictates a strong preference for substitution at the C4 position.
This regioselectivity can be rationalized by examining the stability of the respective Meisenheimer complexes—the key intermediates in an SNAr reaction.[9]
-
Attack at C4 (Favored Pathway): When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer intermediate is delocalized onto the pyridine ring nitrogen. This delocalization into the electronegative nitrogen atom provides substantial stabilization, lowering the activation energy for this pathway.[10][11]
-
Attack at C5 (Disfavored Pathway): Conversely, nucleophilic attack at the C5 position generates an intermediate where the negative charge is delocalized across the carbon framework and stabilized by the inductive and weak resonance effects of the C2-trifluoromethyl group. While the -CF3 group is a potent electron-withdrawing substituent, direct delocalization of the anionic charge onto the pyridine nitrogen is not possible from this position.
Therefore, the superior stabilization afforded by the ring nitrogen makes the C4 position the kinetically and thermodynamically favored site for nucleophilic attack.
Experimental Protocols
The following protocols are designed as robust starting points for the regioselective functionalization of this compound. Optimization may be required for specific, challenging nucleophiles.
General Workflow:
Protocol 1: Substitution with Amine Nucleophiles (N-Arylation)
This procedure details the reaction with primary or secondary amines, a common transformation in medicinal chemistry. The use of a non-nucleophilic base like potassium carbonate is crucial to deprotonate the amine without competing in the substitution.
-
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 1.5 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Standard work-up and purification reagents.
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottomed flask equipped with a magnetic stirrer and condenser, add this compound (1.0 equiv) and anhydrous K₂CO₃ (2.0-3.0 equiv).
-
Add anhydrous DMF or DMSO to create a stirrable slurry (approx. 0.2-0.5 M concentration relative to the substrate).
-
Add the amine nucleophile (1.1-1.5 equiv) to the mixture via syringe.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-24 hours).
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-amino-5-chloro-2-(trifluoromethyl)pyridine derivative.[12][13]
-
Protocol 2: Substitution with Thiol Nucleophiles (S-Arylation)
Thiolates are potent nucleophiles, and these reactions often proceed under milder conditions than those with amines. This protocol uses a base to generate the thiolate in situ.
-
Materials:
-
This compound (1.0 equiv)
-
Thiol (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Standard work-up and purification reagents.
-
-
Procedure:
-
If using NaH: To a dry, nitrogen-flushed flask, add the thiol (1.1 equiv) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Add a solution of this compound (1.0 equiv) in a minimal amount of anhydrous THF.
-
If using K₂CO₃: Combine the substrate, thiol, and K₂CO₃ in DMF and proceed from step 5.[14]
-
Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. The reaction is often rapid (1-6 hours). Monitor by TLC or LC-MS.
-
Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.[9]
-
Purify the crude product by silica gel column chromatography to obtain the 5-chloro-4-(organothio)-2-(trifluoromethyl)pyridine.
-
Protocol 3: Substitution with Alcohol Nucleophiles (O-Arylation)
Alkoxides are strong nucleophiles, requiring anhydrous conditions to prevent quenching by water. The alkoxide is typically generated in situ using a strong base like sodium hydride.
-
Materials:
-
This compound (1.0 equiv)
-
Alcohol (1.2 - 2.0 equiv, can also be used as solvent)
-
Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or Potassium tert-butoxide (KOtBu, 1.2 equiv)
-
Anhydrous THF or DMF
-
Standard work-up and purification reagents.
-
-
Procedure:
-
To a dry, nitrogen-flushed flask containing the alcohol (1.2-2.0 equiv) in anhydrous THF, cool the solution to 0 °C.
-
Carefully add NaH (1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 20-30 minutes, or until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS, typically 2-12 hours). Gentle heating (e.g., 50-70 °C) may be required for less reactive alcohols.[15]
-
Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl solution.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 4-alkoxy-5-chloro-2-(trifluoromethyl)pyridine.
-
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the regioselective monosubstitution at the C4 position. Yields are representative and highly dependent on the specific nucleophile used.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| N-Nucleophile | Morpholine | K₂CO₃ | DMF | 100 | 12 | > 90% |
| Aniline | K₂CO₃ | DMSO | 120 | 18 | 75-85% | |
| S-Nucleophile | Thiophenol | NaH | THF | 25 | 2 | > 95% |
| 4-Methylthiophenol | K₂CO₃ | DMF | 60 | 4 | 85-95% | |
| O-Nucleophile | Sodium Methoxide | (pre-formed) | Methanol | 65 (reflux) | 6 | 80-90% |
| Phenol | NaH | THF/DMF | 70 | 16 | 60-75% |
Safety Precautions
-
General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Reagents: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas; handle with extreme care under an inert atmosphere. Strong bases like KOtBu are corrosive. Anhydrous solvents like DMF and DMSO have specific handling and health considerations. Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Procedures: Reactions under pressure or at high temperatures should be conducted behind a blast shield. Quenching of reactive reagents like NaH should be done slowly and at reduced temperatures (0 °C).
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 2,3-Dichloropyridine. BenchChem.
- BenchChem Technical Support Team. (2025). Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine: A Detailed Guide for Researchers. BenchChem.
-
Richter, J. M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
- Wai, J. S., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- BenchChem. (2025). A Comparative Analysis of the Electronic Effects of Trifluoromethylpyridine Isomers. BenchChem.
- MDPI. (n.d.).
- Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc.
- Singh, R., et al. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
-
Iyanaga, H., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(2). [Link]
- Iyanaga, H., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
-
Klumpp, D. A., et al. (2010). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society. [Link]
-
Leadbeater, N. E., & Scott, K. A. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 19(8), 12455–12471. [Link]
- Common Organic Chemistry. (n.d.). SNAr (F) - Aliphatic Amines (secondary). commonorganicchemistry.com.
- GSK. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. GSK.
- Leitch, D. C., & Paci, I. (n.d.). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. The Royal Society of Chemistry.
-
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 2845. [Link]
- Baran, P. (n.d.). Haloselectivity of Heterocycles. Scripps Research.
- Sreedhar, B., et al. (2009). Catalyst-Free and Base-Free Water-Promoted SNAr Reaction of Heteroaryl Halides with Thiols.
- ChemScene. (n.d.). 4,5-Dichloro-2-trifluoromethyl-pyridine. ChemScene.
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- 15. rsc.org [rsc.org]
Application Notes and Protocols for Sonogashira Coupling Reactions Involving 4,5-Dichloro-2-(trifluoromethyl)pyridine
Introduction: The Strategic Importance of Alkynylated Trifluoromethylpyridines
In the landscape of modern drug discovery and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast number of biologically active compounds.[2] The strategic incorporation of a trifluoromethyl (CF3) group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] Consequently, trifluoromethylpyridines (TFMPs) are highly sought-after building blocks.[5] The Sonogashira coupling, a powerful palladium- and copper-catalyzed cross-coupling reaction, provides a direct route to introduce alkyne functionalities onto the pyridine core, unlocking access to a diverse range of novel chemical entities.[6]
This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of 4,5-dichloro-2-(trifluoromethyl)pyridine. This particular substrate presents a unique challenge and opportunity due to its two reactive C-Cl bonds and the strong electron-withdrawing nature of the CF3 group. We will delve into the principles of regioselective mono-alkynylation and provide pathways for exhaustive di-alkynylation, empowering researchers to leverage this versatile building block in their synthetic campaigns.
Understanding the Reactivity of this compound
The regiochemical outcome of a mono-alkynylation reaction on this compound is governed by the relative electrophilicity of the C4 and C5 positions. The pyridine nitrogen and the trifluoromethyl group at C2 are both strongly electron-withdrawing, influencing the electron density across the ring.
Generally, in dihalopyridines, the halide position adjacent to the nitrogen (the α-position) is more reactive towards cross-coupling reactions.[7] However, in our substrate, the halogens are at the C4 and C5 positions. The trifluoromethyl group at C2 will exert a strong inductive and mesomeric electron-withdrawing effect, which is expected to be more pronounced at the para-position (C5) and the ortho-position (C3, which is unsubstituted). This suggests that the C5-Cl bond may be more activated towards oxidative addition to the palladium(0) catalyst compared to the C4-Cl bond. However, steric factors and the specific ligand used can also play a crucial role in determining the site of reaction.[8][9]
Therefore, while a preference for substitution at the C5 position is anticipated, the reaction may yield a mixture of 4-alkynyl-5-chloro-2-(trifluoromethyl)pyridine and 4-chloro-5-alkynyl-2-(trifluoromethyl)pyridine. Careful optimization of reaction conditions, particularly the choice of ligand and temperature, is crucial for achieving high regioselectivity.
The Sonogashira Coupling Mechanism: A Tale of Two Cycles
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10][11] Understanding this mechanism is key to troubleshooting and optimizing your reactions.
Figure 1: The interconnected catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (our dichloropyridine), forming a Pd(II) complex.[10]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: The desired alkynylated product is formed, and the Pd(0) catalyst is regenerated.[11]
The Copper Cycle:
-
Coordination and Deprotonation: The terminal alkyne coordinates to the Cu(I) salt, and a base facilitates the deprotonation to form a copper acetylide intermediate.[7][10] This intermediate is crucial for the transmetalation step.
Copper-Free Sonogashira: While the copper co-catalyst generally accelerates the reaction, it can also lead to the undesirable homocoupling of the alkyne (Glaser coupling).[6] Copper-free protocols have been developed to circumvent this issue, often requiring more specialized ligands or different bases.[11][12]
Experimental Protocols
General Considerations:
-
Inert Atmosphere: Sonogashira reactions are typically sensitive to oxygen, which can lead to catalyst deactivation and alkyne homocoupling. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.[13]
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Reagent Purity: The purity of all reagents, especially the alkyne and the base, is critical for reproducible results.
Protocol 1: Selective Mono-alkynylation of this compound
This protocol aims for the selective introduction of one alkyne group. Based on the electron-withdrawing nature of the CF3 group, we anticipate preferential reaction at the C5 position. However, careful monitoring and optimization may be required to maximize regioselectivity.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (3-7.5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, 1,4-dioxane, or DMF)
Workflow Diagram:
Figure 2: General experimental workflow for Sonogashira coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the terminal alkyne and the amine base.
-
Reaction: Stir the reaction mixture at room temperature to 50 °C. The optimal temperature will depend on the reactivity of the alkyne. For less reactive alkynes, gentle heating may be necessary.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the starting material is consumed (or no further conversion is observed), cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium and copper salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the mono-alkynylated product.
Table 1: Representative Conditions for Mono-alkynylation
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | A common, reliable, and commercially available palladium catalyst.[11] |
| Co-catalyst | CuI (5 mol%) | To facilitate the formation of the copper acetylide and accelerate the reaction.[6] |
| Ligand | PPh₃ (from catalyst) | A versatile phosphine ligand suitable for many Sonogashira couplings. |
| Base | Et₃N (3 equiv) | Acts as a base to deprotonate the alkyne and as a scavenger for the generated HX. |
| Solvent | THF or 1,4-Dioxane | Good solvents for dissolving the reactants and facilitating the reaction. |
| Temperature | 25-50 °C | Mild conditions to favor mono-substitution over di-substitution. |
| Time | 4-24 hours | Reaction time will vary based on the specific alkyne used. |
Protocol 2: Di-alkynylation of this compound
This protocol is designed to replace both chlorine atoms with alkyne moieties. More forcing conditions are generally required to drive the reaction to completion.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (2.5-3.0 equiv)
-
Pd(PPh₃)₄ (5-10 mol%) or Pd(PPh₃)₂Cl₂ (5-10 mol%)
-
Copper(I) Iodide (CuI) (7.5-15 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (5.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or 1,4-dioxane)
Step-by-Step Procedure:
-
Reaction Setup: Follow steps 1-2 from Protocol 1.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the terminal alkyne (2.5-3.0 equivalents) and the amine base.
-
Reaction: Heat the reaction mixture to a higher temperature, typically in the range of 80-120 °C. The use of a solvent with a higher boiling point like DMF may be necessary.
-
Monitoring: Monitor the reaction for the disappearance of the mono-alkynylated intermediate and the formation of the di-alkynylated product.
-
Workup and Purification: Follow steps 6-8 from Protocol 1 to isolate the 4,5-dialkynyl-2-(trifluoromethyl)pyridine product.
Table 2: Representative Conditions for Di-alkynylation
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Higher catalyst loading to drive the reaction to completion. |
| Co-catalyst | CuI (10 mol%) | Increased co-catalyst loading to ensure efficient formation of the copper acetylide. |
| Ligand | PPh₃ (from catalyst) | - |
| Base | DIPEA (5 equiv) | A bulkier amine base can sometimes improve yields in more challenging couplings. |
| Solvent | DMF | A higher boiling point solvent to allow for increased reaction temperatures. |
| Temperature | 80-120 °C | More forcing conditions are necessary to substitute the second, less reactive chloride. |
| Time | 12-48 hours | Longer reaction times are typically required for the di-substitution. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Impure reagents | - Use a fresh batch of catalyst.- Ensure thorough degassing of the solvent.- Purify the alkyne and base if necessary. |
| Formation of Alkyne Dimer (Glaser Coupling) | - Presence of oxygen- High concentration of copper catalyst | - Improve inert atmosphere techniques.- Consider a copper-free protocol or reduce the amount of CuI. |
| Incomplete Reaction (Stalls at Mono-alkynylation) | - Insufficiently forcing conditions for di-alkynylation | - Increase the reaction temperature.- Use a higher boiling point solvent.- Increase the catalyst and ligand loading. |
| Poor Regioselectivity in Mono-alkynylation | - Similar reactivity of C4-Cl and C5-Cl bonds | - Screen different ligands (e.g., bulky phosphines, N-heterocyclic carbenes).- Vary the reaction temperature. |
Applications in Drug Discovery and Materials Science
The alkynylated 2-(trifluoromethyl)pyridine products synthesized via these protocols are valuable intermediates for a range of applications:
-
Medicinal Chemistry: The alkyne handle can be further functionalized through click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to generate libraries of novel compounds for biological screening.[2] The pyridine core is a known pharmacophore, and the trifluoromethyl group can enhance drug-like properties.[1][14]
-
Materials Science: Arylalkynes are important building blocks for conjugated polymers and organic electronic materials. The unique electronic properties of the trifluoromethylpyridine scaffold can be exploited to tune the optical and electronic properties of these materials.
Conclusion
The Sonogashira coupling of this compound offers a versatile and powerful method for the synthesis of highly functionalized pyridine derivatives. By carefully controlling the reaction conditions, researchers can achieve either selective mono-alkynylation or exhaustive di-alkynylation, providing access to a wide array of novel building blocks for drug discovery and materials science. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this important transformation.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. (2024, May 3). PubMed. Retrieved from [Link]
-
Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. (n.d.). ResearchGate. Retrieved from [Link]
-
Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(11), 4938–4943. Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022, May 18). [No Source Name Available]. Retrieved from [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). RSC Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(2), 207-245. Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate. Retrieved from [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). [No Source Name Available]. Retrieved from [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central. Retrieved from [Link]
-
Unlocking Potential: The Applications of Trifluoromethyl Pyridine Derivatives in Chemical Innovation. (2025, October 14). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (n.d.). [No Source Name Available]. Retrieved from [Link]
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- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic C-N Bond Formation Using 4,5-Dichloro-2-(trifluoromethyl)pyridine
Introduction: The Strategic Value of the 4,5-Dichloro-2-(trifluoromethyl)pyridine Scaffold
In the landscape of modern medicinal chemistry, fluorinated heterocycles are indispensable building blocks.[1][2] The incorporation of a trifluoromethyl (-CF3) group, in particular, can profoundly enhance a molecule's pharmacological profile by improving metabolic stability, increasing lipophilicity, and modulating binding affinity to biological targets.[3][4][5] The this compound core represents a highly versatile and strategic scaffold for drug discovery. Its two distinct chlorine atoms serve as reactive handles for the sequential and regioselective introduction of nitrogen-based nucleophiles, enabling the rapid construction of diverse chemical libraries.
This guide provides an in-depth analysis and detailed experimental protocols for the two primary methodologies used to forge C-N bonds with this scaffold:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Palladium-Catalyzed Buchwald-Hartwig Amination
We will explore the mechanistic underpinnings that govern regioselectivity and provide field-proven, step-by-step protocols designed for immediate application in a research setting.
Mechanistic Rationale and Regioselectivity
The key to effectively utilizing this compound lies in understanding the electronic factors that dictate the reactivity of the C4 and C5 positions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of heterocyclic chemistry.[6] The reaction proceeds via a two-step addition-elimination mechanism. An incoming amine nucleophile attacks one of the carbon-chlorine bonds, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The aromaticity is then restored by the expulsion of the chloride leaving group.
The pyridine nitrogen and the potent electron-withdrawing -CF3 group synergistically reduce the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. Crucially, these groups exert differential effects on the C4 and C5 positions:
-
Activation at C4: The C4 position is significantly more activated. The negative charge of the Meisenheimer intermediate formed upon attack at C4 can be delocalized onto both the pyridine nitrogen and the ortho -CF3 group, providing substantial stabilization.
-
Lesser Activation at C5: Attack at the C5 position results in an intermediate where the negative charge cannot be effectively stabilized by the pyridine nitrogen.
This electronic disparity is the primary driver for the high regioselectivity observed in SNAr reactions, strongly favoring mono-substitution at the C4 position under kinetic control.
Caption: Generalized Buchwald-Hartwig catalytic cycle.
Experimental Protocols & Methodologies
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and its derivatives should be handled as potentially toxic.
Protocol 1: Regioselective Mono-amination at C4 via SNAr
This protocol leverages the intrinsic electronic bias of the substrate to achieve highly selective amination at the C4 position. It is robust, catalyst-free, and suitable for a wide range of primary and secondary amines.
Causality Behind Choices:
-
Solvent (DMSO/DMF): Polar aprotic solvents are used to dissolve the reactants and stabilize the charged Meisenheimer intermediate, accelerating the reaction.
-
Base (K₂CO₃/DIPEA): A mild, non-nucleophilic base is required to scavenge the HCl generated during the reaction, driving it to completion without competing with the amine nucleophile.
-
Temperature (80-100 °C): Moderate heating provides the necessary activation energy to overcome the disruption of aromaticity in the first step, without promoting side reactions or disubstitution.
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the desired amine (1.1-1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.2-0.5 M.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor Progress: Track the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) (approx. 4-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-amino-5-chloro-2-(trifluoromethyl)pyridine derivative.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Value/Reagent | Rationale |
| Substrate | This compound | 1.0 eq |
| Nucleophile | Primary or Secondary Amine | 1.1 - 1.2 eq |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 eq (HCl scavenger) |
| Solvent | DMSO or DMF | Polar aprotic, stabilizes intermediate |
| Temperature | 80 - 100 °C | Provides activation energy |
| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with air/moisture |
Table 1: Summary of typical SNAr reaction conditions.
Protocol 2: Palladium-Catalyzed Mono-amination (Buchwald-Hartwig)
This protocol is ideal for coupling less nucleophilic amines (e.g., anilines, heteroaromatic amines) or for instances where SNAr conditions fail. The choice of ligand is critical for success.
Causality Behind Choices:
-
Catalyst System (Pd₂(dba)₃ / XPhos): This combination is a well-established, highly active system for C-N cross-coupling. Pd₂(dba)₃ is a stable Pd(0) source, while XPhos is a bulky, electron-rich biarylphosphine ligand that promotes efficient oxidative addition and reductive elimination. [9]* Base (NaOt-Bu): A strong, non-nucleophilic base is essential for the deprotonation of the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.
-
Solvent (Toluene/Dioxane): Anhydrous, non-protic solvents are required to prevent quenching of the active catalyst and base.
Step-by-Step Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube or reaction vial.
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor Progress: Follow the reaction by LC-MS (approx. 6-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification & Validation: Purify by flash column chromatography and validate the final product as described in Protocol 1.
| Parameter | Value/Reagent | Rationale |
| Substrate | This compound | 1.0 eq |
| Nucleophile | Aromatic or Heteroaromatic Amine | 1.2 eq |
| Pd Source | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 1-2 mol% |
| Ligand | XPhos or similar biarylphosphine | 2-4 mol% (Stabilizes Pd, facilitates cycle) |
| Base | Sodium tert-butoxide (NaOt-Bu) | 1.4 eq (Strong, non-nucleophilic) |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic, compatible with catalyst |
| Temperature | 100 - 110 °C | Drives catalytic turnover |
Table 2: Summary of typical Buchwald-Hartwig amination conditions.
General Experimental Workflow
A successful experiment relies on a systematic and logical progression from setup to analysis. The following workflow is a self-validating system applicable to both protocols.
Caption: A self-validating experimental workflow.
Conclusion
The this compound scaffold offers a reliable and versatile entry point for the synthesis of novel aminopyridine derivatives. By understanding the fundamental principles of SNAr and palladium-catalyzed amination, researchers can strategically and selectively forge C-N bonds at the C4 position. The protocols detailed herein provide a robust foundation for exploration, enabling drug development professionals to efficiently generate new chemical entities with enhanced pharmaceutical properties.
References
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Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]
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Selective palladium-catalyzed aminations on dichloropyridines. LookChem. Available at: [Link]
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Selective Palladium-Catalyzed Aminations on Dichloropyridines. ResearchGate. Available at: [Link]
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. Available at: [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. Available at: [Link]
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The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. ACS Publications. Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
nucleophilic aromatic substitutions. YouTube. Available at: [Link]
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Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
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Buchwald-Hartwig coupling. YouTube. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
- Synthetic method of 2-chloro-5-trifluoromethylpyridine.Google Patents.
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Blue LED-driven C-N bond formation for synthesis of imidazopyridines. Shri R.L.T. College of Science, Akola. Available at: [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]
- Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.Google Patents.
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Blue LED-driven C-N Bond formation for Synthesis of Imidazopyridines. Indian Journal of Chemistry (IJC). Available at: [Link]
- Amino-trifluoromethylpyridine compound and process for preparing the same.Google Patents.
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16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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Catalyst-Free C-N Bond Formation under Biocompatible Reaction Conditions. SciSpace. Available at: [Link]
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Catalyst for Innovation: Synthesizing Biologically Active Heterocycles from 4,5-Dichloro-2-(trifluoromethyl)pyridine
Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold
In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds is a proven method for enhancing biological activity. The trifluoromethyl group (-CF3), in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity. When coupled with a pyridine ring, a ubiquitous pharmacophore, the resulting trifluoromethylpyridine (TFMP) derivatives become powerful building blocks for the synthesis of novel bioactive compounds.[1]
This technical guide focuses on a particularly versatile starting material: 4,5-dichloro-2-(trifluoromethyl)pyridine . The presence of two distinct chlorine atoms at the C4 and C5 positions, activated by the electron-withdrawing trifluoromethyl group at C2, provides a tunable platform for selective functionalization. This allows for the rational design and synthesis of a diverse array of complex heterocyclic systems with promising pharmacological and agrochemical profiles.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not only detailed experimental protocols for key transformations but also delves into the underlying chemical principles that govern these reactions, empowering users to adapt and innovate in their own research endeavors.
Core Synthetic Strategies: Unlocking the Potential of a Dichlorinated Pyridine
The synthetic utility of this compound primarily revolves around two powerful and versatile reaction classes: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electronic nature of the pyridine ring, rendered electron-deficient by the nitrogen atom and the potent -CF3 group, makes it highly susceptible to nucleophilic attack. Furthermore, the two chlorine atoms serve as excellent leaving groups and handles for cross-coupling methodologies.
Understanding Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The two chlorine atoms on the pyridine ring are not electronically equivalent. The C4 position is generally more activated towards nucleophilic attack than the C5 position. This is due to the ability of the pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack occurs at the C4 (para) position.
dot
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of Dichloropyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dichloropyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reaction yields, control selectivity, and troubleshoot common issues encountered with these challenging yet valuable building blocks. Dichloropyridines are prevalent in biologically active molecules, but their successful functionalization requires a nuanced understanding of the catalytic system.[1] This document provides in-depth, experience-driven advice to navigate these complexities.
Troubleshooting Guide: Common Problems & Actionable Solutions
This section addresses specific experimental issues in a direct question-and-answer format.
Question: My Suzuki coupling with a dichloropyridine is showing low or no yield. Where should I start troubleshooting?
Answer: Low or no yield with dichloropyridines is a frequent challenge, often stemming from two primary factors: the high strength of the C-Cl bond, which makes oxidative addition difficult, and the tendency of the pyridine nitrogen to inhibit the palladium catalyst.[1][2] A systematic approach is the most effective way to diagnose the issue.
Troubleshooting Workflow for Low/No Yield
Caption: A step-by-step decision tree for troubleshooting failed Suzuki reactions.
-
Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating C-Cl bonds.[1][3] The oxidative addition step is frequently rate-limiting.[4]
-
Action: Employ a more active catalyst system. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they promote the formation of the active monoligated Pd(0) species needed for oxidative addition.[1][2][5] N-Heterocyclic Carbene (NHC) ligands are also an excellent alternative.[1][2]
-
-
Assess the Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[5][6][7]
-
Check Reaction Temperature: The inert nature of the C-Cl bond often necessitates higher thermal energy.
-
Consider Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[2][5]
Question: My reaction is producing a mixture of mono- and di-substituted products. How can I achieve selective mono-arylation?
Answer: Achieving selective mono-arylation is a common goal and requires precise control over reaction conditions. The two chlorine atoms on a dichloropyridine often have similar reactivity, making this challenging.[8]
-
Stoichiometry is Key: The most straightforward approach is to limit the boronic acid. Start by using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid relative to the dichloropyridine. If di-substitution persists, reduce the boronic acid to 0.8-0.9 equivalents to ensure the dichloropyridine is in excess.
-
Lower Temperature and Shorter Time: Run the reaction at the lowest temperature that still provides a reasonable conversion rate and monitor it closely. Stop the reaction as soon as the starting material is consumed to prevent the slower, second coupling from occurring.
-
Catalyst and Ligand Choice: While less common for controlling mono- vs. di-substitution, some catalyst systems can favor mono-arylation. For instance, studies on nickel-based catalysts have shown that the choice of phosphine ligand (e.g., PPh₂Me) can significantly enhance selectivity for mono-arylation.[10]
Question: I am struggling with regioselectivity. How can I control which chlorine atom reacts on an unsymmetrical dichloropyridine (e.g., 2,4- or 2,5-dichloropyridine)?
Answer: Regioselectivity is dictated by a combination of electronic and steric factors, which can be manipulated through careful selection of ligands and reaction conditions.[11]
-
Inherent Reactivity: In many palladium-catalyzed couplings, the C4 position of 2,4-dichloropyridine is inherently more reactive.[9][11][12] For 2,5-dichloropyridine, the C2 position is generally more electrophilic and reacts preferentially.[13]
-
Ligand-Controlled Selectivity: This inherent preference can be overridden.
-
For C4-Selectivity on 2,4-Dichloropyridines: Using very bulky N-heterocyclic carbene (NHC) ligands like IPr or SIPr has been shown to dramatically favor coupling at the C4 position.[11][14]
-
For C2-Selectivity on 2,4-Dichloropyridines: To reverse the selectivity, bidentate phosphine ligands like Xantphos have proven effective in directing the reaction to the C2 position.[11]
-
Ligand-Free Conditions: Intriguingly, for some Suzuki couplings of 2,4-dichloropyridines, ligand-free "Jeffery" conditions (using a phase-transfer catalyst like NBu₄Br) can provide exceptional selectivity (>99:1) for the C4 position.[14][15] These conditions have also enabled the first examples of C5-selective coupling on 2,5-dichloropyridine.[14][15]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki-Miyaura coupling? A1: The catalytic cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloropyridine to form a Pd(II) complex.[16][17][18][19]
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center, displacing the halide.[6][16][18][19]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[16][17][18][19]
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: The three key steps of the Suzuki-Miyaura catalytic cycle.
Q2: Which solvents and bases are recommended for dichloropyridine substrates? A2: The choice of solvent and base is critical and often needs to be optimized for each specific substrate pair.[8][20]
-
Solvents: Aprotic polar solvents, often mixed with water, are most common. Popular choices include 1,4-Dioxane/H₂O, Toluene/H₂O, and DMF/H₂O.[7][8] The water is often necessary to solubilize the inorganic base.[20]
-
Bases: As mentioned in the troubleshooting guide, strong inorganic bases are typically required. K₃PO₄, Cs₂CO₃, and K₂CO₃ are the most frequently used and should be screened for optimal performance.[2][5][8]
Q3: My reaction is plagued by side products like homocoupled boronic acid or protodehalogenation. How can I prevent this? A3: These side reactions compete with the desired cross-coupling.
-
Homocoupling of Boronic Acid: This occurs when two boronic acid molecules couple together. It is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).[8]
-
Protodehalogenation: This is the replacement of a chlorine atom with a hydrogen from a proton source (like water). It can become a major pathway if the transmetalation step is slow.[21] Using a stronger, more effective base can accelerate the desired catalytic cycle and outcompete this side reaction.[21]
Data & Protocols
Table 1: Recommended Starting Conditions for Catalyst System Screening
| Component | Recommendation | Rationale & Key Considerations |
| Pd Source | Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%) | Reliable, common, and effective precatalysts that form the active Pd(0) in situ. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands that are proven to be highly effective for activating C-Cl bonds.[1][2][5] |
| Base | K₃PO₄ (2-3 equivalents) | A strong, effective base for activating boronic acids in couplings with aryl chlorides.[2][5][8] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 or 10:1 v/v) | A versatile solvent system that works for a wide range of substrates.[11][22] |
| Temperature | 100 °C | A good starting temperature to ensure sufficient energy for oxidative addition.[2] |
General Experimental Protocol for Suzuki Coupling of a Dichloropyridine
Note: This is a general starting point. The stoichiometry, temperature, and reaction time should be optimized for your specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the dichloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-24 hours.[13]
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (1 x 10 mL).[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[13]
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
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Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Vantourout, J. C., et al. (2017). Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. ACS Catalysis. Available at: [Link]
-
Neufeldt, S. R., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. Available at: [Link]
-
Ahmad, G., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
-
Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. Available at: [Link]
-
Munday, R. H. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Munday, R. H. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Kappe, C. O., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
-
Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]
-
Sharma, S., & Kumar, A. (2021). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. Available at: [Link]
-
Suzuki reactions in novel liquids - Diva-Portal.org. Available at: [Link]
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Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]
-
Neufeldt, S. R., et al. (2020). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. Available at: [Link]
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- 10. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Identifying side products in Buchwald-Hartwig reactions of trifluoromethylpyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Buchwald-Hartwig amination of challenging trifluoromethylpyridine substrates. The inherent electron deficiency of the pyridine ring, exacerbated by the powerful electron-withdrawing trifluoromethyl group, presents unique challenges that can lead to significant side product formation. This document is designed to help you navigate these complexities, optimize your reaction conditions, and successfully synthesize your target aminopyridines.
Part 1: Frequently Asked Questions (FAQs) on Side Product Formation
Q1: My main side product is the hydrodehalogenation of my starting trifluoromethylpyridine. What is causing this, and how can I prevent it?
A: Hydrodehalogenation, the replacement of the halide on your pyridine with a hydrogen atom, is a common and often frustrating side reaction in Buchwald-Hartwig aminations.[1][2]
Causality: This side product typically arises from one of two main pathways that compete with the desired C-N bond formation:
-
β-Hydride Elimination: After the palladium-amido complex is formed, it can undergo β-hydride elimination if the amine coupling partner has an available β-hydrogen. This process is often competitive with the desired reductive elimination step that forms the product.[2]
-
Direct Reduction by Solvent or Additives: In some cases, the palladium catalyst can react with solvent molecules (like THF or alcohols) or trace water to form palladium hydride species. These hydrides can then reductively cleave the aryl-halide bond of the starting material.
Troubleshooting Strategies:
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are designed to accelerate the rate of reductive elimination.[3] This helps the desired product-forming step outcompete the β-hydride elimination pathway. Bidentate ligands like BINAP or DPPF can also be effective by creating a more rigid coordination sphere around the palladium, which can disfavor side reactions.[2]
-
Base Selection: While strong bases like sodium tert-butoxide (NaOtBu) are often required for deprotonation of the amine, they can sometimes promote decomposition pathways.[1][4] Consider screening weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1][5] These may require higher temperatures but can provide a cleaner reaction profile.
-
Amine Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine can be beneficial, but a large excess should be avoided as it can increase the concentration of the palladium-amido complex, potentially favoring β-hydride elimination.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate side reactions.
Q2: I'm observing signals in my mass spec that suggest loss of fluorine or the entire CF₃ group. What is this side reaction and how can I address it?
A: Hydrodefluorination (loss of one or more fluorine atoms) or complete hydrodetrifluoromethylation (loss of the CF₃ group) is a specific and significant challenge with trifluoromethyl-substituted heteroaromatics. The C-F bond, while strong, is not inert under all catalytic conditions.
Causality: The mechanisms for C-F bond cleavage in this context can be complex:
-
Direct Oxidative Addition: The highly electron-deficient nature of the pyridine ring can make the C-F bond susceptible to oxidative addition by the low-valent palladium(0) catalyst, leading to a Pd(II) fluoride species and subsequent reductive cleavage.[6]
-
Base-Mediated Degradation: Strong bases, particularly in combination with protic sources (even trace water), can potentially initiate nucleophilic attack on the carbon bearing the CF₃ group, leading to its degradation.
-
Reductive Pathways: Palladium hydride species, formed as described in Q1, can also be responsible for the reductive cleavage of C-F bonds.[7][8]
Troubleshooting Strategies:
-
Milder Reaction Conditions: This is the most critical factor. Avoid excessively high temperatures and prolonged reaction times. Careful monitoring by LC-MS or GC-MS is essential to stop the reaction once the starting material is consumed, preventing over-reaction.
-
Careful Base Selection: This is a scenario where screening weaker bases like K₃PO₄ or Cs₂CO₃ is highly recommended.[5] Strong alkoxides may exacerbate C-F cleavage.
-
Ligand Tuning: While less directly correlated than with hydrodehalogenation, a well-chosen ligand that promotes a rapid and efficient primary catalytic cycle will minimize the catalyst's "residence time" in states that could engage in C-F activation.
-
Rigorous Inert Atmosphere: Ensure your reaction is thoroughly degassed and run under a strictly inert atmosphere (Argon or Nitrogen) to minimize moisture, which can contribute to base-mediated decomposition pathways.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the Buchwald-Hartwig amination of trifluoromethylpyridines.
| Symptom | Potential Cause(s) | Suggested Solutions & Next Steps |
| Low or No Conversion | 1. Inactive Catalyst | • Use a pre-catalyst (e.g., XPhos Pd G3/G4) for reliable generation of the active Pd(0) species.[5] • Ensure reagents (solvents, base, amine) are pure and anhydrous.[1] • Degas the solvent and reaction mixture thoroughly. |
| 2. Inappropriate Base | • The chosen base may be too weak to deprotonate the amine-Pd complex. If using K₃PO₄ or Cs₂CO₃, consider switching to a stronger base like NaOtBu or LHMDS.[5][9] • Ensure the base is of high purity and handled under inert conditions. | |
| 3. Poor Ligand Choice | • The ligand may not be suitable for the specific substrate. Screen a panel of bulky, electron-rich monophosphine ligands (e.g., RuPhos, BrettPhos, XPhos).[3] | |
| Complex Mixture of Products | 1. Multiple Side Reactions Occurring | • This indicates the reaction conditions are too harsh. Reduce the temperature. • Re-evaluate the base. Switch from a strong alkoxide to a weaker carbonate or phosphate base.[5] • Isolate and characterize the major side products by LC-MS, HRMS, and/or NMR to diagnose the specific competing pathways.[10] |
| 2. Starting Material Instability | • The trifluoromethylpyridine substrate may be unstable to the base or temperature. Run a control experiment with the starting material, base, and solvent (without catalyst and amine) to check for decomposition. | |
| Formation of Palladium Black | 1. Catalyst Decomposition | • The ligand may not be effectively stabilizing the palladium catalyst throughout the cycle. Increase the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1). • The temperature may be too high. • Ensure rigorous exclusion of oxygen. |
Troubleshooting Workflow Diagram
This diagram outlines a logical sequence for diagnosing and resolving issues with your reaction.
Caption: A logical workflow for troubleshooting Buchwald-Hartwig aminations.
Part 3: Protocols & Methodologies
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo(trifluoromethyl)pyridine (1.0 eq), the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%), and the ligand (e.g., RuPhos, 1.5-3 mol% relative to Pd).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon is preferred) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the amine (1.1-1.2 eq) and the base (e.g., K₃PO₄, 2.0 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, typically 0.1-0.2 M concentration relative to the limiting reagent).[1][11]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere if possible) and analyzing by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Analytical Method for Side Product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for identifying side products.
-
Sample Preparation: Quench a small aliquot of the reaction mixture (~5-10 µL) in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile or methanol). Filter through a syringe filter (0.22 µm) if particulates (like palladium black or inorganic salts) are present.
-
Analysis: Inject the sample onto an LC-MS system.
-
Interpretation:
-
Look for the mass of your expected product.
-
Look for the mass of your unreacted starting materials.
-
Hydrodehalogenation Product: Search for a mass corresponding to [M-Halogen+H], where M is the mass of your starting pyridine.
-
Hydrodefluorination Product: Search for masses corresponding to [M-F+H] and [M-CF₃+H].
-
Homocoupling Product: Search for a mass corresponding to [2*(M-Halogen)].
-
Visualizing the Catalytic Cycle and Competing Pathways
Understanding the mechanism is key to troubleshooting. The following diagram illustrates the primary Buchwald-Hartwig cycle and the off-cycle pathway leading to hydrodehalogenation.
Caption: The Buchwald-Hartwig cycle and the competing hydrodehalogenation pathway.
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [2]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [12]
-
Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines - Benchchem. Benchchem. [1]
-
Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine - Benchchem. Benchchem. [13]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. WuXi AppTec. [5]
-
Catalytic Hydrodefluorination of C-F Bonds by an Air-Stable PIII Lewis Acid - PubMed. National Center for Biotechnology Information. [7]
-
Role of the base in Buchwald-Hartwig amination - PubMed. National Center for Biotechnology Information. [4]
-
Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone... - PubMed. National Center for Biotechnology Information. [10]
-
Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine - Benchchem. Benchchem. [11]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. ResearchGate. [9]
-
Nickel-catalysed sequential hydrodefluorination of pyridines... - Inorganic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [6]
-
Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - NIH. National Center for Biotechnology Information. [8]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction... - PMC - NIH. National Center for Biotechnology Information. [3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Nickel-catalysed sequential hydrodefluorination of pyridines: mechanistic insights led to the discovery of bench-stable precatalysts - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic Hydrodefluorination of C-F Bonds by an Air-Stable PIII Lewis Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Products Derived from 4,5-Dichloro-2-(trifluoromethyl)pyridine
Welcome to the technical support center for purifying derivatives of 4,5-Dichloro-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a key intermediate in the synthesis of numerous agrochemicals and pharmaceuticals, the purity of its derivatives is paramount for successful downstream applications and reliable biological data.
The unique electronic properties conferred by two chlorine atoms and a strongly electron-withdrawing trifluoromethyl group present specific challenges and opportunities in purification.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols to address common issues encountered during the purification of these valuable compounds.
Core Principles: Understanding Your Compound
Derivatives of this compound are typically synthesized via nucleophilic aromatic substitution (SNAr), where one or both chlorine atoms are displaced by a nucleophile. The resulting products often retain the core pyridine structure, which dictates many of their physicochemical properties.
-
Basicity: The pyridine nitrogen is basic, although its pKa is significantly lowered by the electron-withdrawing trifluoromethyl group.[1] This residual basicity can lead to strong interactions with acidic stationary phases like silica gel.[3][4]
-
Polarity: The polarity of the final product is determined by the nature of the substituent(s) introduced. This will be the primary factor guiding the choice of purification technique.
-
Solubility: The trifluoromethyl group generally increases lipophilicity and can influence crystal packing, affecting solubility in common organic solvents.[2]
Logical Flow for Purification Strategy Selection
Before initiating any purification, a systematic approach is essential. The following decision tree outlines a logical workflow for selecting the most appropriate primary purification technique.
Caption: A decision tree for selecting an initial purification strategy.
Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format.
Chromatography Issues
Question 1: My compound is streaking or tailing badly on a silica gel TLC plate and column. What's happening and how do I fix it?
Answer: This is a classic issue with pyridine derivatives.[4] The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This creates a secondary, non-ideal interaction that slows down the molecule's movement in a non-uniform way, leading to tailing.
Solutions:
-
Neutralize the Stationary Phase: The most common solution is to add a small amount of a competing base to your mobile phase. This base will preferentially interact with the acidic silanol sites, effectively masking them from your compound.[3][4]
-
Protocol: Add 0.1-1% triethylamine (TEA) or 0.5-1% ammonia solution (often as a 7N solution in methanol) to your eluent.
-
Causality: TEA is a volatile base that effectively "caps" the active sites on the silica, allowing your pyridine derivative to elute based primarily on polarity, resulting in sharper, more symmetrical peaks.[4]
-
-
Use an Alternative Stationary Phase: If adding a modifier is ineffective or undesirable, consider a different stationary phase.
Question 2: My product and the starting material, this compound, have very similar Rf values and co-elute. How can I improve separation?
Answer: This is a common challenge when the introduced substituent does not significantly alter the overall polarity of the molecule.
Solutions:
-
Optimize the Mobile Phase:
-
Reduce Eluent Strength: Use a less polar solvent system to force all compounds to travel more slowly down the column, which can amplify small differences in polarity. If you are using 20% Ethyl Acetate in Hexane, try reducing it to 10% or 15%.
-
Change Solvent Selectivity: Switching one of the solvents in your mobile phase can alter the specific interactions with the stationary phase and improve separation. For example, instead of Hexane/Ethyl Acetate, try a system with Dichloromethane or Toluene.[3]
-
-
Employ Gradient Elution: Start with a very non-polar eluent (e.g., 100% Hexane) to first wash off any non-polar impurities and potentially the starting material. Then, gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of Ethyl Acetate) to elute your target compound.
-
Improve Column Efficiency:
-
Sample Loading: Do not overload the column. The amount of crude material should ideally be 1-2% of the mass of the silica gel for difficult separations.[3]
-
Column Packing: Ensure your column is packed perfectly, without any air bubbles or channels, as these will degrade separation performance.
-
| Solvent System Class | Example Solvents (in order of increasing polarity) | Primary Use Case |
| Non-Polar | Hexanes / Heptanes | Eluting non-polar impurities and starting materials. |
| Intermediate Polarity | Toluene, Dichloromethane (DCM), Diethyl Ether | Offers different selectivity compared to standard systems. |
| Standard Polarity | Ethyl Acetate (EtOAc), Acetone | General-purpose eluents for a wide range of products. |
| Polar | Methanol (MeOH), Ethanol (EtOH) | For eluting more polar products, often used in small percentages with DCM or EtOAc. |
Caption: Common mobile phase solvents for column chromatography.
Crystallization & Isolation Issues
Question 3: I'm trying to recrystallize my solid product, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or its solubility limit is exceeded at a temperature above its melting point, forming a liquid phase instead of crystallizing upon cooling. This is common with compounds that have relatively low melting points or when the chosen solvent is not ideal.[5]
Solutions:
-
Change the Solvent System:
-
Use a Lower-Boiling Point Solvent: A solvent with a lower boiling point will ensure the solution is not heated above your compound's melting point.
-
Try a Two-Solvent System: This is often the most effective solution. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, while hot, add a "poor" solvent (in which it is insoluble) dropwise until the solution just becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[5]
-
Example: Dissolve the compound in hot ethanol ("good" solvent) and add water ("poor" solvent) dropwise.
-
-
Reduce the Cooling Rate: Slow, undisturbed cooling is critical for crystal lattice formation. Try letting the solution cool to room temperature slowly on the benchtop, and only then move it to an ice bath.
-
Scratch and Seed:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a tiny crystal of the pure compound, add it to the cooled, supersaturated solution to induce crystallization.[3]
-
Question 4: My recovery after purification is very low. Where could my product be going?
Answer: Low recovery can stem from several issues, from product degradation to physical loss during transfers.
Potential Causes & Solutions:
-
Degradation on Silica Gel: Some substituted pyridines, especially those with sensitive functional groups, can degrade on acidic silica.
-
Test for Stability: Spot your crude material on a TLC plate. After 15-30 minutes, elute the plate and check if new spots (degradation products) have appeared at the baseline or elsewhere.[4]
-
Solution: If degradation is observed, switch to a more inert stationary phase like neutral alumina or consider a non-chromatographic method.
-
-
Excessive Solvent in Recrystallization: Using too much solvent to dissolve your compound will keep a significant portion of it dissolved even after cooling, leading to poor recovery.[3]
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve your solid.
-
-
Loss During Extraction:
-
Incomplete Extraction: Ensure you are performing enough extractions (typically 3x with fresh solvent) to move your product from one phase to another.
-
Emulsions: Fluorinated compounds can sometimes form stable emulsions. To break them, try adding a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength.[3]
-
Detailed Experimental Protocols
Protocol 1: Column Chromatography of a Basic Pyridine Derivative
This protocol assumes the product is a basic solid with an Rf of ~0.3 in the chosen solvent system.
-
Slurry Preparation:
-
In a beaker, add 100g of silica gel to ~400 mL of the mobile phase (e.g., 15% Ethyl Acetate / 84% Hexane / 1% Triethylamine).
-
Stir gently to create a uniform, pourable slurry.
-
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Pour the silica slurry into the column. Use a gentle stream of air or a pipette bulb to apply pressure and pack the bed evenly, draining the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve ~1g of your crude product in a minimal amount of dichloromethane (DCM).
-
Add ~2-3g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column. Add another thin layer of sand on top to protect the surface.
-
-
Elution and Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer.
-
Apply pressure and begin collecting fractions. Monitor the elution process using TLC.
-
Combine the fractions containing the pure product, and remove the solvent under reduced pressure.
-
Protocol 2: Two-Solvent Recrystallization
This protocol is for purifying a solid product that is soluble in ethanol but insoluble in water.
-
Dissolution:
-
Place the crude solid product in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol, just enough to completely dissolve the solid with stirring and gentle heating.
-
-
Induce Saturation:
-
While the solution is still hot and stirring, add deionized water dropwise using a pipette.
-
Continue adding water until you observe a persistent cloudiness (turbidity). This is the point of saturation.
-
-
Clarification and Cooling:
-
Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it.
-
-
Isolation:
-
Once crystal formation appears complete, cool the flask in an ice-water bath for an additional 15-20 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent (in this case, a 50:50 ethanol/water mixture or pure cold water).
-
Dry the crystals under vacuum to obtain the purified product.
-
Frequently Asked Questions (FAQs)
Q1: How do I handle and dispose of waste containing these chlorinated and fluorinated compounds? A: These compounds should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] Waste should be segregated into halogenated organic waste containers for proper disposal by your institution's environmental health and safety department. Avoid releasing these materials into the environment.[7]
Q2: My product is a liquid. Can I still use crystallization? A: While standard recrystallization is for solids, some low-melting solids or oils can be purified by melt crystallization . This involves slowly cooling the liquid until it partially freezes. The initial crystals formed are often of higher purity. The remaining impure liquid is then removed. This is a specialized technique but can be very effective.[8] For most liquid products, distillation (if thermally stable) or column chromatography are the preferred methods.[9]
Q3: When should I use acid-base extraction? A: Acid-base extraction is a powerful technique when your target compound has a different acidity or basicity profile than the impurities. For example, if your product is a neutral ether derivative but your reaction mixture contains unreacted basic starting materials, you can:
-
Dissolve the mixture in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acid (e.g., 1M HCl). The basic impurities will become protonated salts and move into the aqueous layer, leaving your neutral product in the organic layer.[5]
Troubleshooting Workflow for Chromatography
Caption: A workflow for systematically troubleshooting poor chromatographic separation.[3][4]
References
- Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. Benchchem.
- Amino-trifluoromethylpyridine compound and process for preparing the same. Google Patents.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- Technical Support Center: Purification of 5-(Trifluoromethyl)pyridine-2-thiol Derivatives. Benchchem.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD.
- Fluorinated Heterocycles. ResearchGate.
- 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Jubilant Ingrevia.
- Preparation of (trifluoromethyl)pyridines. Google Patents.
- Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. ResearchGate.
- SAFETY DATA SHEET - 2,3-Dichloro-5-(trifluoromethyl)pyridine. Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. researchgate.net [researchgate.net]
- 9. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
Technical Support Center: Overcoming Catalyst Inhibition in Cross-Coupling of Halo-N-Heterocycles
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions of halo-N-heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst inhibition and low reactivity when working with these often-problematic substrates. The presence of nitrogen heteroatoms can lead to a host of issues, from catalyst poisoning to the formation of inactive complexes.[1][2] This resource provides a structured, in-depth approach to diagnosing and resolving these common experimental hurdles.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding catalyst inhibition in the cross-coupling of halo-N-heterocycles.
Q1: Why are cross-coupling reactions with halo-N-heterocycles so challenging?
A1: The primary difficulty arises from the Lewis basicity of the nitrogen atom(s) within the heterocyclic ring. These nitrogen atoms can coordinate to the metal center of the catalyst (commonly palladium or nickel), leading to several unproductive pathways.[1] This coordination can result in:
-
Catalyst Poisoning: The strong binding of the heterocycle to the metal center can prevent the catalyst from participating in the desired catalytic cycle.[1][3]
-
Formation of Inactive Catalyst Species: In some cases, the heterocycle can react with the catalyst to form stable, catalytically inactive complexes. For example, α-halo-N-heterocycles have been shown to form inactive dimeric nickel species.[4][5][6][7]
-
Substrate and Product Inhibition: Both the starting halo-N-heterocycle and the coupled product can act as ligands, competing with the desired phosphine or N-heterocyclic carbene (NHC) ligand and slowing down the reaction.[1]
Q2: My reaction with a 2-halopyridine has failed, but the same reaction with a 3- or 4-halopyridine worked. What is the likely cause?
A2: This is a classic problem often related to the position of the halogen relative to the nitrogen atom. α-halo-N-heterocycles (like 2-halopyridines) are particularly prone to forming stable, inactive catalyst complexes.[4][5][6][7] The proximity of the nitrogen allows for chelation or the formation of bridging species with the metal center after oxidative addition, which can be difficult to break, thus halting the catalytic cycle. In contrast, 3- and 4-halopyridines behave more like typical haloarenes, as the nitrogen is further from the reaction site and less likely to interfere sterically or electronically in a way that forms such stable off-cycle species.
Q3: What are the most common impurities that can inhibit my cross-coupling reaction?
A3: Impurities in your starting materials, reagents, or solvent can act as catalyst poisons. Common culprits include:
-
Water and Oxygen: While some Suzuki couplings benefit from a small amount of water, excessive water and oxygen can lead to the oxidation of the active Pd(0) or Ni(0) catalyst and degradation of sensitive phosphine ligands.[8][9] Rigorous degassing of solvents and handling of reagents under an inert atmosphere is crucial.
-
Sulfur- and Phosphorus-Containing Compounds: These are notorious poisons for palladium catalysts.[3][10] Ensure your starting materials are free from residual thiols, sulfides, or phosphines from previous synthetic steps.
-
Other Halides: Residual halides from the preparation of organometallic reagents (e.g., from Grignard formation) can sometimes interfere with the catalytic cycle.
Q4: Can the choice of palladium precatalyst influence the outcome of the reaction?
A4: Absolutely. The choice of precatalyst determines how the active L-Pd(0) species is generated.[8][11][12]
-
Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂: These require in situ reduction to Pd(0), which can sometimes be inefficient.[12][13][14]
-
Pd(0) sources like Pd₂(dba)₃: These are already in the correct oxidation state but can be air-sensitive.
-
Well-defined Pd(II) precatalysts (e.g., Buchwald or PEPPSI-type): These are often air- and moisture-stable and are designed to generate the active Pd(0) species cleanly and efficiently under the reaction conditions.[8][11][12][15][16] For challenging substrates like N-heterocycles, using a well-defined precatalyst can significantly improve reproducibility and success rates.
II. Troubleshooting Guide
This section provides a systematic approach to troubleshooting failed or low-yielding cross-coupling reactions with halo-N-heterocycles.
Issue 1: Low or No Product Yield
A low or non-existent yield is the most common problem. A methodical approach is essential to pinpoint the cause.
Step 1: Verify Reagent and Solvent Quality
-
Purity of Starting Materials: Re-purify your halo-N-heterocycle (e.g., by recrystallization or column chromatography) and your coupling partner. Impurities can act as potent catalyst poisons.[8]
-
Solvent Degassing: Ensure your solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.[8] Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period is a common method.
-
Base Quality: Use a freshly opened or properly stored base. Some bases can be hygroscopic, and the presence of excess water can be detrimental.
Step 2: Re-evaluate the Catalyst System
The choice of ligand is critical for overcoming inhibition by N-heterocycles.
-
Ligand Selection:
-
Bulky, Electron-Rich Phosphines: Ligands like those developed by Buchwald (e.g., SPhos, XPhos) or other biarylphosphines are designed to promote fast reductive elimination and prevent substrate/product inhibition by sterically shielding the metal center.[17]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with the metal, making the catalyst less susceptible to displacement by the N-heterocycle.[11][15][18][19] PEPPSI-type precatalysts are often effective.[8][15][16]
-
-
Catalyst Loading: For a difficult coupling, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve a reasonable yield.[13]
Step 3: Optimize Reaction Conditions
-
Temperature: While milder conditions are often desirable, some inhibited systems require higher temperatures to overcome activation barriers or drive the reductive elimination step.
-
Base and Solvent Combination: The choice of base and solvent is often intertwined. For Suzuki couplings, a common combination is a carbonate or phosphate base in a solvent mixture like dioxane/water or toluene/water.[20] For Buchwald-Hartwig aminations, strong bases like sodium or lithium tert-butoxide are often required.
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting low-yield cross-coupling reactions.
Issue 2: Catalyst Turns Black (Palladium Black Formation)
The formation of a black precipitate is a common sign of catalyst decomposition.
-
Cause: The active, soluble L-Pd(0) species can aggregate into inactive, insoluble palladium black. This is often caused by ligand dissociation, especially with monodentate phosphines, or oxidation.[13]
-
Solutions:
-
Improve Ligand Binding: Switch to a bidentate ligand (e.g., dppf) or a bulky monodentate ligand that better stabilizes the Pd(0) center.
-
Ensure Anaerobic Conditions: Meticulously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.
-
Ligand-to-Metal Ratio: For in-situ generated catalysts, using a slight excess of the ligand relative to the palladium source can sometimes help prevent aggregation.[8]
-
Issue 3: Reaction Stalls Before Completion
If the reaction starts but does not go to completion, it may be due to product inhibition or catalyst deactivation over time.
-
Cause: The N-heterocyclic product is often a better ligand for the catalyst than the starting material. As the product concentration increases, it can bind to the catalyst and shut down the catalytic cycle.[1]
-
Solutions:
-
Use a More Hindered Ligand: A bulkier ligand can create a more sterically crowded environment around the metal, making it more difficult for the product to displace the ligand.[17][21]
-
Higher Catalyst Loading: A higher initial concentration of the active catalyst may be sufficient to reach full conversion before deactivation pathways dominate.
-
Slower Addition: In some cases, slow addition of the halo-N-heterocycle can keep its concentration low, minimizing side reactions that lead to catalyst deactivation.
-
Catalyst Inhibition Mechanisms
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04582B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 17. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 18. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Challenges in the Scale-up Synthesis of 4,5-Dichloro-2-(trifluoromethyl)pyridine Derivatives
Welcome to the technical support center for the synthesis of 4,5-dichloro-2-(trifluoromethyl)pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of these valuable compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
The trifluoromethyl group is a crucial substituent in medicinal chemistry and agrochemicals, often enhancing the efficacy and metabolic stability of molecules.[1][2][3] However, the synthesis of trifluoromethylated pyridines, particularly on a larger scale, presents unique challenges. This guide provides in-depth technical insights and practical solutions to overcome these hurdles.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis of this compound derivatives, offering potential causes and actionable solutions.
Issue 1: Low Yield or Incomplete Conversion
Question: We are experiencing low yields and incomplete conversion in our scale-up synthesis of this compound. What are the likely causes and how can we optimize the reaction?
Answer: Low yields in the synthesis of trifluoromethylpyridines are a common challenge, often stemming from several factors related to reaction conditions and reagent stability. The primary synthetic routes involve either the chlorine/fluorine exchange of a trichloromethylpyridine precursor or the construction of the pyridine ring from a trifluoromethyl-containing building block.[1]
Potential Causes and Solutions:
-
Inadequate Reaction Conditions: The chlorine/fluorine exchange method, a prevalent industrial process, typically requires high temperatures (150°C - 250°C) and superatmospheric pressures (5 to 1200 psig) when using hydrogen fluoride (HF) as the fluorinating agent.[4][5][6] Insufficient temperature or pressure can lead to incomplete conversion.
-
Optimization: Gradually increase the reaction temperature and pressure within the recommended ranges while carefully monitoring the reaction progress using analytical techniques like GC-MS or HPLC.[4][7][8] Be aware that excessive temperatures can lead to decomposition and the formation of tar-like substances.[5]
-
-
Catalyst Inefficiency: In fluorine exchange reactions, metal halide catalysts such as iron(III) chloride (FeCl₃) or antimony trifluoride (SbF₃) are often employed.[6][9][10] The activity of these catalysts can be diminished by the presence of moisture.
-
Optimization: Ensure all reagents and solvents are anhydrous. The catalyst should be of high purity and handled under an inert atmosphere to prevent deactivation.
-
-
Reagent Stoichiometry and Quality: The molar ratio of the fluorinating agent to the trichloromethylpyridine substrate is critical. An insufficient amount of the fluorinating agent will result in incomplete reaction. The quality of the trifluoromethylating reagent is also paramount.[4]
-
Optimization: Use a slight excess of the fluorinating agent. Verify the purity and activity of the trifluoromethylating reagent before use.
-
-
Mixing and Mass Transfer Limitations: In scale-up reactions, inefficient mixing can lead to localized temperature gradients and poor contact between reactants, especially in heterogeneous reaction mixtures.
-
Optimization: Employ efficient overhead stirring and consider the use of baffles in the reactor to ensure thorough mixing.
-
Issue 2: Formation of Isomeric Impurities
Question: Our final product is contaminated with significant amounts of isomeric byproducts. How can we improve the regioselectivity of the reaction and purify the desired isomer?
Answer: The formation of isomers is a frequent complication in pyridine chemistry, particularly during chlorination and trifluoromethylation steps.[1] Controlling the regioselectivity is key to obtaining a pure product.
Potential Causes and Solutions:
-
Lack of Regiocontrol in Chlorination: The chlorination of the pyridine ring can be difficult to control, leading to a mixture of chlorinated isomers.[1]
-
Optimization: The choice of chlorinating agent, catalyst, and reaction temperature can significantly influence the regioselectivity. For instance, the use of antimony trichloride as a catalyst in the on-ring chlorination of 2-chloro-5-(trichloromethyl)pyridine has been reported to improve the yield of the desired 2,3-dichloro-5-(trichloromethyl)pyridine.[11]
-
-
Side Reactions of the Trifluoromethyl Group: The strong electron-withdrawing nature of the trifluoromethyl group can activate the pyridine ring for nucleophilic aromatic substitution, potentially leading to undesired side reactions if nucleophiles are present.[1][5]
-
Optimization: Carefully control the reaction conditions to minimize the presence of competing nucleophiles. The reaction temperature should be kept as low as possible to disfavor side reactions.
-
Purification Strategies:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
-
Crystallization: Recrystallization from a suitable solvent system can be employed to isolate the desired isomer, provided it has different solubility characteristics from the impurities.
-
Chromatography: For laboratory-scale purifications or for isolating highly pure material, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) can be effective for separating isomers.[12][13][14]
Issue 3: Safety Concerns and Handling of Hazardous Reagents
Question: We are concerned about the safety aspects of using reagents like anhydrous hydrogen fluoride (HF) and handling high-pressure reactions during scale-up. What are the best practices for ensuring a safe working environment?
Answer: Safety is of utmost importance when working with hazardous materials and high-pressure equipment. A thorough understanding of the risks and adherence to strict safety protocols are non-negotiable.
Key Safety Considerations:
-
Reagent Handling:
-
Hydrogen Fluoride (HF): Anhydrous HF is extremely corrosive and toxic.[6] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. An emergency response plan, including access to calcium gluconate gel for skin exposure, must be in place.
-
Chlorinating Agents: Reagents like chlorine gas are highly toxic and require specialized handling procedures.[11]
-
Trifluoromethylating Reagents: While many modern trifluoromethylating reagents are shelf-stable, they should still be handled with care, following the supplier's safety data sheet (SDS) recommendations.[4]
-
-
High-Pressure Reactions:
-
Reactor Integrity: Use a properly rated and maintained autoclave for high-pressure reactions.[9] Regularly inspect the reactor for any signs of corrosion or wear.
-
Pressure Monitoring: Continuously monitor the internal pressure of the reactor. Use a pressure relief valve set to a safe limit.
-
Temperature Control: Precise temperature control is crucial to prevent runaway reactions that could lead to a dangerous increase in pressure.[5]
-
-
Waste Disposal: All waste materials, including residual reagents and byproducts, must be neutralized and disposed of in accordance with institutional and environmental regulations.
| Hazard | Mitigation Strategy |
| Anhydrous Hydrogen Fluoride (HF) | Handle in a specialized fume hood; Use appropriate PPE; Have calcium gluconate readily available. |
| High Pressure | Use a certified autoclave; Regular equipment inspection; Install pressure relief valves. |
| Exothermic Reactions | Slow reagent addition; Efficient cooling system; Continuous temperature monitoring. |
| Flammable Solvents | Use in a well-ventilated area; Keep away from ignition sources; Use explosion-proof equipment.[15][16] |
| Toxic Byproducts | Use a scrubber to neutralize off-gases; Proper waste disposal procedures.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial synthesis often starts from a suitable picoline derivative.[1] A common pathway involves the chlorination of 3-picoline to form 2-chloro-5-methylpyridine, followed by radical chlorination of the methyl group to yield 2-chloro-5-(trichloromethyl)pyridine. Subsequent on-ring chlorination gives 2,3-dichloro-5-(trichloromethyl)pyridine. The final step is a fluorine exchange reaction, typically with HF, to produce 2,3-dichloro-5-(trifluoromethyl)pyridine.[1][9][11] The 4,5-dichloro isomer can be synthesized through different routes, often involving multi-step processes starting from different precursors.
Q2: What analytical methods are recommended for monitoring the reaction progress and ensuring product purity?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for monitoring the reaction, allowing for the identification and quantification of starting materials, intermediates, and byproducts.[7][17] High-Performance Liquid Chromatography (HPLC) with UV detection is also widely used for purity assessment, especially for less volatile compounds.[8] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable.
Q3: Can you provide a general experimental protocol for the fluorine exchange reaction?
A3: The following is a generalized protocol and should be adapted and optimized for specific substrates and scales. Extreme caution must be exercised when working with HF.
Step-by-Step Fluorine Exchange Protocol:
-
Reactor Setup: A high-pressure autoclave equipped with a mechanical stirrer, thermocouple, pressure gauge, and a gas inlet/outlet is required. The reactor material should be resistant to HF, such as Hastelloy or Monel.
-
Charging the Reactor: Under an inert atmosphere (e.g., nitrogen), charge the autoclave with the trichloromethylpyridine precursor and the catalyst (e.g., FeCl₃).
-
Cooling and HF Addition: Cool the reactor to a low temperature (e.g., -78°C) and carefully condense anhydrous hydrogen fluoride into the vessel.
-
Reaction: Seal the reactor and slowly heat it to the desired temperature (e.g., 150-200°C). The pressure will increase as the reaction proceeds. Monitor the temperature and pressure closely.
-
Reaction Monitoring: If possible and safe, take aliquots at intervals to monitor the conversion by GC-MS.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess HF through a scrubber containing a basic solution (e.g., potassium hydroxide).
-
Isolation: Quench the reaction mixture with ice-water and neutralize with a base (e.g., sodium carbonate). Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by distillation or crystallization.[9]
Visualizing the Synthetic Pathway
The following diagram illustrates a common synthetic route for a dichlorotrifluoromethylpyridine derivative.
Caption: A typical synthetic pathway for 2,3-dichloro-5-(trifluoromethyl)pyridine.
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting synthesis issues.
References
-
Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. Available from: [Link]
-
Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available from: [Link]
-
Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M.-Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. Available from: [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis of Trifluoromethylpyridines. BenchChem.
- Unknown. (2026).
- Unknown. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Unknown. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing.
- BenchChem. (n.d.). preventing decomposition of trifluoromethylpyridines during synthesis. BenchChem.
- Unknown. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction.
- Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl)
- Unknown. (n.d.). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%.
- Unknown. (n.d.). Preparation of (trifluoromethyl)pyridines.
- Unknown. (2024).
- Sigma-Aldrich. (n.d.). 2-Fluoro-4-(trifluoromethyl)pyridine.
- Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)
- Quick Company. (n.d.). Process For The Preparation Of 2 Chloro 6 Trifluoromethyl Pyridine.
- Unknown. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine: A Key Intermediate for Agrochemicals and Pharmaceuticals.
- ChemScene. (n.d.). 4,5-Dichloro-2-trifluoromethyl-pyridine.
- Unknown. (n.d.). Analytical Methods.
- Unknown. (n.d.). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- European Patent Office. (n.d.).
- Unknown. (n.d.). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some.
- Unknown. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Unknown. (n.d.). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. ChemRxiv.
- Unknown. (n.d.). Exploring 2,3-Dichloro-5-(Trifluoromethyl)
- Unknown. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry.
- BenchChem. (n.d.). Assessing the Purity of 3,5-Dichloro-2-(trichloromethyl)
- Unknown. (n.d.). Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
- Unknown. (n.d.). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
- Sigma-Aldrich. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine 97.
- Unknown. (n.d.). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS.
- Jubilant Ingrevia. (n.d.). 2,3-dichloro-5- trifluoromethyl pyridine.
- Capot Chemical. (n.d.). Specifications of 4,5-Dichloro-2-trifluoromethyl-pyridine.
-
Shiau, L.-D. (2021). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Molecules. Available from: [Link]
- Unknown. (2013).
- Unknown. (n.d.). Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis/trans isomers in Gynura japonica. PubMed.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 9. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis/trans isomers in Gynura japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. fishersci.com [fishersci.com]
- 17. env.go.jp [env.go.jp]
Technical Support Center: Improving Regioselectivity in Reactions of 4,5-Dichloro-2-(trifluoromethyl)pyridine
Welcome to the technical support center for 4,5-dichloro-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective reactions with this versatile building block. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of this compound?
A1: The regioselectivity of SNAr reactions on the this compound ring is a delicate balance of electronic and steric effects.
-
Electronic Effects: The pyridine nitrogen and the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the C2 position significantly activate the ring towards nucleophilic attack. The -CF₃ group exerts a strong inductive effect, making the adjacent C4 and the para-positioned C5 carbons electron-deficient. Generally, positions ortho and para to strongly deactivating groups are most susceptible to nucleophilic attack. In this case, the C4 position is ortho to the nitrogen (after considering the activating effect of the nitrogen lone pair on the transition state) and meta to the -CF₃ group, while the C5 position is para to the nitrogen and meta to the -CF₃ group. The interplay of these effects often makes predicting the outcome non-trivial without experimental data.
-
Steric Hindrance: The trifluoromethyl group at C2 can sterically hinder the approach of a nucleophile to the C4 position, potentially favoring attack at the more accessible C5 position, especially with bulky nucleophiles.[1]
-
Reaction Conditions: Solvent, temperature, and the nature of the nucleophile play a critical role in directing the substitution.[1][2] Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they effectively solvate cations while leaving the nucleophilic anion relatively "bare" and more reactive.[3][4]
Q2: I am observing a mixture of 4-substituted and 5-substituted products in my SNAr reaction. How can I favor substitution at the C4 position?
A2: To selectively target the C4 position, you need to carefully manipulate the reaction conditions to favor the electronically preferred site while minimizing steric hindrance.
-
Choice of Nucleophile: Smaller, highly reactive nucleophiles are more likely to overcome any steric hindrance from the C2-CF₃ group and react at the electronically activated C4 position.
-
Temperature Control: Lowering the reaction temperature can often increase selectivity.[1] Kinetic control at lower temperatures may favor the formation of the thermodynamically more stable product, or it may simply slow down the reaction at the less favored site more significantly.
-
Solvent Effects: The choice of solvent can influence the solvation of the transition state. Experimenting with a range of polar aprotic solvents is recommended. In some cases, less conventional solvents might offer unique selectivity profiles.[3]
Q3: Conversely, how can I promote selective substitution at the C5 position?
A3: Favoring the C5 position often involves leveraging steric effects and potentially altering the reaction mechanism.
-
Bulky Nucleophiles: Employing sterically demanding nucleophiles can effectively block the C4 position, thereby directing the reaction to the C5 position.
-
Directed ortho-Metalation (DoM): An alternative strategy is to use a directed metalation approach. While not a direct SNAr, it provides a powerful method for functionalizing the C4 position, which can then be used to introduce a desired group. For instance, treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures can selectively deprotonate the C4 position, followed by quenching with an electrophile.[5] This strategy allows for the introduction of a wide range of functional groups at C4, leaving the C5-chloro substituent intact for subsequent reactions.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Scenario: "My Suzuki-Miyaura coupling reaction on this compound is yielding an inseparable mixture of C4 and C5-arylated products."
Root Cause Analysis and Solutions:
The regioselectivity in palladium-catalyzed cross-coupling reactions is heavily influenced by the ligand on the palladium center, the base, and the solvent.[1][6] The relative rates of oxidative addition at the C4-Cl and C5-Cl bonds are key.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate Ligand Choice | 1. Screen a panel of phosphine ligands with varying steric bulk and electronic properties (e.g., SPhos, XPhos, RuPhos). 2. Consider using N-heterocyclic carbene (NHC) ligands like IPr, which have shown success in controlling selectivity in other dichloropyridine systems.[7] | The ligand directly influences the steric and electronic environment around the palladium center during the rate-determining oxidative addition step. Bulky, electron-rich ligands can favor reaction at the less sterically hindered C5 position. Conversely, specific ligands can promote reaction at the more electron-deficient C4 position.[6] |
| Suboptimal Base/Solvent System | 1. Vary the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 2. Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene, DMF). | The base and solvent affect the solubility of the reactants and the activity of the catalyst. The choice of base can influence the transmetalation step and the overall catalytic cycle, thereby impacting regioselectivity. |
| Reaction Temperature | 1. Lower the reaction temperature and monitor for changes in the product ratio. | Higher temperatures can lead to a loss of selectivity by providing enough energy to overcome the activation barrier for the less favored pathway.[8] |
Experimental Workflow: Ligand Screening for Selective Suzuki Coupling
Caption: Workflow for ligand screening to optimize regioselectivity.
Problem 2: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
Scenario: "I am trying to displace one of the chlorine atoms with a thiol nucleophile, but I am recovering my starting material."
Root Cause Analysis and Solutions:
Failure to observe a reaction in an SNAr process typically points to issues with reactant solubility, nucleophile reactivity, or insufficient activation of the aromatic ring under the chosen conditions.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Poor Solubility of Reactants | 1. Confirm the solubility of both the pyridine substrate and the nucleophile in the chosen solvent at the intended reaction temperature. 2. Switch to a more effective polar aprotic solvent like DMF, DMSO, or NMP. | A heterogeneous reaction mixture will have significantly slower kinetics. Ensuring all reactants are in the solution phase is crucial for an efficient reaction.[4] |
| Insufficient Nucleophile Reactivity | 1. If using a neutral nucleophile (e.g., R-SH), add a non-nucleophilic base (e.g., K₂CO₃, NaH) to generate the more potent anionic nucleophile (R-S⁻) in situ. 2. Ensure the base is strong enough to deprotonate the nucleophile but not so strong that it reacts with the solvent or substrate. | Anionic nucleophiles are orders of magnitude more reactive in SNAr reactions than their neutral counterparts. The increased electron density greatly facilitates the initial attack on the electron-deficient pyridine ring.[4] |
| Inappropriate Solvent Choice | 1. Avoid protic solvents (e.g., alcohols, water) unless specifically called for in a validated procedure. 2. If a non-polar solvent (e.g., toluene) is being used, consider adding a small amount of a polar aprotic solvent as an additive to increase the reaction rate. | Protic solvents can solvate the anionic nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity.[2][4] Polar aprotic solvents enhance nucleophilicity by solvating the counter-ion but not the nucleophile itself.[3] |
Protocol: General Procedure for SNAr with a Thiol Nucleophile
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv.) and a polar aprotic solvent such as DMF or DMSO.
-
Base Addition: Add a suitable base (e.g., K₂CO₃, 1.5 equiv.).
-
Nucleophile Addition: Add the thiol nucleophile (1.1 equiv.) dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Problem 3: Difficulty with Selective C4-Functionalization via Directed ortho-Metalation (DoM)
Scenario: "My attempt to lithiate at the C4 position with LDA followed by an electrophilic quench is giving a complex mixture of products, including starting material and what appears to be decomposition."
Root Cause Analysis and Solutions:
Directed ortho-metalation reactions are powerful but highly sensitive to temperature, stoichiometry, and the purity of reagents.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect Temperature Control | 1. Ensure the reaction temperature is strictly maintained at -78 °C (dry ice/acetone bath) during the addition of LDA and the electrophile.[1] 2. Pre-cool the LDA solution and the electrophile solution before addition. | The lithiated pyridine intermediate is often unstable at higher temperatures and can undergo decomposition or side reactions. Maintaining a very low temperature is critical for its formation and subsequent trapping.[1] |
| Impure or Old LDA | 1. Use freshly prepared or recently titrated LDA. 2. Ensure the diisopropylamine and n-butyllithium used to prepare the LDA are of high purity. | The exact stoichiometry of the strong base is crucial. Old or impure LDA will have a lower effective concentration, leading to incomplete deprotonation and recovery of starting material. Excess n-BuLi from poorly prepared LDA can act as a nucleophile itself. |
| Inappropriate Quenching Procedure | 1. Add the electrophile slowly to the lithiated species at -78 °C. 2. Allow the reaction to stir at -78 °C for a sufficient time after the quench before slowly warming to room temperature. | Rapid addition of the electrophile can cause localized warming, leading to decomposition. A sufficient reaction time at low temperature ensures complete trapping of the lithiated intermediate. |
Decision Tree: Troubleshooting Directed ortho-Metalation
Caption: A decision tree for troubleshooting DoM reactions.
References
-
National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
ACS Publications. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Mol-Instincts. What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? - FAQ. [Link]
-
National Institutes of Health. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
-
ResearchGate. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]
-
Organic Chemistry Portal. SNAr Reaction in Other Common Molecular Solvents. [Link]
-
ResearchGate. Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. [Link]
- Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
MDPI. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]
-
ChemistryViews. Selective Trifluoromethylation of Pyridines. [Link]
-
CORE. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
National Institutes of Health. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. [Link]
-
ACS Publications. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. [Link]
-
CORE. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Scientific Research Publishing. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]
-
ResearchGate. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
EurekAlert!. Selective functionalization synthesizes chemotherapeutic natural products. [Link]
-
PubMed. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). [Link]
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- 5. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Post-Reaction Workup to Remove Palladium Catalyst from Pyridine Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the common yet significant challenge of removing residual palladium from reaction mixtures containing pyridine compounds. The unique coordination chemistry between palladium and the nitrogen atom of the pyridine ring often complicates standard purification protocols.[1][2] This resource provides in-depth, experience-based troubleshooting advice and detailed protocols to help you achieve the stringent purity levels required, particularly for active pharmaceutical ingredients (APIs).[3][4]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of pyridine-containing compounds.
Q1: My reaction mixture is black, and the color persists even after filtering through paper. What's happening and how do I fix it?
A1: The "Palladium Black" Problem
What you are likely observing is the formation of colloidal palladium nanoparticles, commonly known as "palladium black." These particles are often too small to be captured by standard filter paper. This is a frequent issue when reducing a Pd(II) species to Pd(0), which can then aggregate.
Root Cause Analysis:
-
Catalyst Aggregation: The palladium catalyst, especially heterogeneous catalysts like Pd/C, can break down into fine, colloidal particles that remain suspended in the reaction mixture.
-
Incomplete Complexation: If the palladium is not fully complexed by ligands, it can precipitate as metallic palladium black.
Troubleshooting Steps:
-
Filtration through Celite®: A pad of diatomaceous earth (Celite®) is highly effective at trapping these fine particles.[5]
-
Activated Carbon Treatment: While effective, activated carbon can be non-specific and may adsorb your product, leading to yield loss.[1][6] It is often used in combination with Celite® filtration.
-
Solvent Dilution: Before filtration, diluting the reaction mixture with a suitable solvent can reduce viscosity and improve the efficiency of Celite® filtration.[1]
Q2: I've used a palladium scavenger, but my ICP-MS analysis still shows high palladium levels. Why isn't it working effectively?
A2: Ineffective Scavenging
This is a common frustration, especially with pyridine compounds. The strong coordination of the pyridine nitrogen to palladium can render the metal center less accessible to the scavenger.[1][2]
Root Cause Analysis:
-
Strong Pd-Pyridine Complexation: The nitrogen on the pyridine ring is a strong ligand for palladium, forming stable complexes that may not readily exchange with the scavenger.[1][7][8][9]
-
Incorrect Scavenger Choice: Not all scavengers are created equal. The choice depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the functional groups on your compound of interest.
-
Suboptimal Scavenging Conditions: Time, temperature, and scavenger stoichiometry are critical parameters that must be optimized.
Troubleshooting Steps:
-
Screen a Panel of Scavengers: Thiol-based scavengers (e.g., silica-bound thiols) and triamine-based scavengers are often effective for palladium.[2][10]
-
Optimize Conditions: Increase the reaction temperature (e.g., to 50 °C) and extend the treatment time (up to 24 hours) to facilitate the binding of palladium to the scavenger.[2]
-
Increase Scavenger Equivalents: Using a higher molar excess of the scavenger (3-5 equivalents relative to the initial palladium) can drive the equilibrium towards palladium capture.[2]
Q3: My product yield is significantly lower after the palladium removal step. How can I prevent this loss?
A3: Minimizing Product Loss
Product loss during purification is often due to non-specific adsorption onto the solid support or scavenger.
Root Cause Analysis:
-
Adsorption onto Solid Supports: Activated carbon is notorious for adsorbing organic molecules, leading to reduced yields.[6] Silica-based scavengers can also adsorb polar compounds.
-
Co-precipitation: Your product might be co-precipitating with the palladium species during the workup.
Troubleshooting Steps:
-
Choose a More Selective Scavenger: Opt for scavengers with high affinity for palladium but low affinity for your product.[1]
-
Thoroughly Wash the Solid Support: After filtration, wash the scavenger or Celite® pad with fresh solvent to recover any adsorbed product.[1]
-
Adjust the Solvent System: Using a solvent in which your product is highly soluble can minimize adsorption.[1]
Q4: Is a simple aqueous wash or liquid-liquid extraction sufficient to remove palladium?
A4: Limitations of Extraction
While seemingly straightforward, aqueous extraction is often inefficient for removing palladium from organic layers, especially with pyridine compounds.
Root Cause Analysis:
-
Neutral Palladium Complexes: Many palladium catalysts and their resulting species are neutral complexes that are highly soluble in organic solvents and will not partition into an aqueous phase.
-
Strong Ligand Binding: The pyridine moiety in your compound can act as a ligand, keeping the palladium in the organic phase.[1][2]
When it might work: In some cases, if the palladium is in a charged state (e.g., as a salt), an aqueous wash might have some limited success. However, this is generally not a reliable method for achieving low ppm levels of palladium. For most applications, especially in pharmaceutical development, more robust methods are necessary.[11][12]
Decision-Making Workflow for Palladium Removal
The following diagram provides a logical workflow to guide you in selecting an appropriate palladium removal strategy.
Caption: Decision workflow for palladium removal.
Experimental Protocols
Here are detailed, step-by-step protocols for common palladium removal techniques.
Protocol 1: Palladium Removal using Celite® Filtration
This method is primarily for removing heterogeneous or precipitated palladium.
-
Preparation: Place a fritted glass funnel on a filter flask and add a 1-2 cm thick pad of Celite®.
-
Pre-wetting: Gently tap the funnel to settle the Celite® and wet the pad with the reaction solvent.
-
Dilution: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity.[1]
-
Filtration: Carefully pour the diluted reaction mixture onto the Celite® pad and apply gentle vacuum.
-
Washing: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of insoluble palladium.
Protocol 2: General Procedure for Palladium Removal using a Solid-Supported Scavenger
This protocol is for removing soluble palladium species.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene).
-
Scavenger Addition: Add 3-5 molar equivalents of the chosen solid-supported scavenger (relative to the initial amount of palladium catalyst).
-
Stirring: Stir the mixture at room temperature or an elevated temperature (e.g., 50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a fritted funnel or filter paper to remove the solid scavenger.
-
Washing: Wash the collected scavenger with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Quantify the residual palladium content using a sensitive analytical technique like ICP-MS.[13]
Data Summary: Comparison of Palladium Removal Methods
The following table summarizes the advantages and disadvantages of common palladium removal techniques.
| Method | Target Palladium Species | Advantages | Disadvantages | Typical Efficiency |
| Celite® Filtration | Heterogeneous (e.g., Pd/C), Precipitated Pd Black | Simple, fast, and inexpensive.[5] | Ineffective against soluble palladium species. | Variable, highly effective for insoluble Pd. |
| Activated Carbon | Broad Spectrum | Cost-effective and widely available.[14] | Can lead to significant product loss due to non-specific adsorption.[6] | >90% |
| Solid-Supported Scavengers | Soluble Pd(0) and Pd(II) | High selectivity and efficiency, minimal product loss with the right choice.[10] | Higher cost compared to other methods. | >99%[2] |
| Aqueous Extraction | Ionic Palladium Species | Simple and inexpensive. | Generally ineffective for neutral palladium complexes common in organic reactions. | Low |
| Column Chromatography | Broad Spectrum | Can remove palladium along with other impurities, leading to very high product purity.[15] | Can be time-consuming, requires large solvent volumes, and may lead to product loss on the column. | >99% |
References
- Comparing efficiency of different palladium scavengers - Benchchem. (URL: )
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem. (URL: [Link])
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (URL: [Link])
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH. (URL: [Link])
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (URL: [Link])
-
Removal of leached Palladium from reaction product - Powered by XMB 1.9.11. (URL: [Link])
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (URL: [Link])
-
How can i remove palladium Pd catalyst easily? - ResearchGate. (URL: [Link])
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (URL: [Link])
-
Metal Scavenger User Guide | Biotage. (URL: [Link])
-
Pd on carbon (activated carbon impregnated with Pd) | Environmental Genome. (URL: [Link] reen.com/wp-content/uploads/2022/07/Pd-on-carbon.pdf)
-
Rapidly Detecting Palladium Contaminants. (URL: [Link])
-
Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (URL: [Link])
-
How to remove palladium catalyst from reaction mixture ? | ResearchGate. (URL: [Link])
-
Palladium on carbon - Wikipedia. (URL: [Link])
- US20050256327A1 - Method of removing palladium - Google P
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Semantic Scholar. (URL: [Link])
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - NIH. (URL: [Link])
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry - ACS Publications. (URL: [Link])
-
Immobilized Palladium-pyridine Complex on γ-Fe2O3 Magnetic Nanoparticles as a New Magnetically Recyclable Heterogeneous Catalyst for Heck, Suzuki and Copper-free Sonogashira Reactions - Organic Chemistry Research. (URL: [Link])
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - MDPI. (URL: [Link])
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (URL: [Link])
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (URL: [Link])
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - MDPI. (URL: [Link])
-
Corrigendum: Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles - ResearchGate. (URL: [Link])
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Preventing byproduct formation in vapor-phase reactions of chloropyridines
Welcome to the Technical Support Center for vapor-phase reactions of chloropyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions and effectively troubleshoot common challenges, particularly the formation of unwanted byproducts. My aim is to provide you with not only procedural guidance but also a deeper understanding of the underlying chemical principles to empower your experimental design and optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in chemical principles.
Issue 1: Significant Formation of Polychlorinated Byproducts (e.g., 2,6-Dichloropyridine)
Question: I am trying to synthesize 2-chloropyridine from pyridine and chlorine gas, but I am observing a high yield of 2,6-dichloropyridine. How can I improve the selectivity for the mono-substituted product?
Answer:
The formation of polychlorinated pyridines is a common challenge in the direct chlorination of pyridine.[1] This occurs because the initially formed 2-chloropyridine can undergo further reaction with chlorine.[2] Several factors influence the selectivity of this reaction.
Probable Causes & Solutions:
-
High Chlorine to Pyridine Molar Ratio: An excess of chlorine will inevitably drive the reaction towards di- and poly-chlorination.
-
Solution: Carefully control the stoichiometry. Employ a molar ratio of pyridine to chlorine between 2:1 and 3.5:1 to favor the formation of 2-chloropyridine.[3]
-
-
High Reaction Temperature: Elevated temperatures can increase the rate of the second chlorination reaction.
-
Solution: Optimize the reaction temperature. While the vapor-phase reaction requires high temperatures (typically 300-420°C), operating at the lower end of this range can improve selectivity.[3] Conduct temperature screening studies to find the optimal balance between reaction rate and selectivity for your specific setup.
-
-
Long Residence Time: The longer the reactants and products are in the hot zone of the reactor, the higher the probability of subsequent reactions.
-
Solution: Reduce the residence time of the reactants in the reactor. This can be achieved by increasing the flow rate of the carrier gas or by using a shorter reactor. Residence times in the range of 0.5 to 1.5 seconds are often sufficient.[3]
-
-
Inadequate Mixing: Poor mixing of the reactants can lead to localized areas of high chlorine concentration, promoting over-chlorination.
-
Solution: Ensure efficient mixing of the gaseous reactants before they enter the reactor. The use of a pre-mixing chamber or a reactor with a design that promotes turbulence can be beneficial. A patented process suggests admixing chlorine with vapors of a diluent like carbon tetrachloride before reacting with pyridine to improve control.[3]
-
Table 1: Effect of Reaction Parameters on Polychlorination
| Parameter | To Decrease Polychlorination | Rationale |
| Chlorine:Pyridine Ratio | Decrease | Reduces the availability of chlorine for secondary reactions. |
| Temperature | Decrease (within optimal range) | Lowers the rate of the second chlorination reaction. |
| Residence Time | Decrease | Minimizes the time for the initial product to react further. |
| Mixing | Improve | Prevents localized high concentrations of chlorine. |
Issue 2: Formation of Tarry Byproducts and Carbonization
Question: My reactor is getting clogged with a black, tar-like substance, and I'm seeing significant carbon deposition. What is causing this and how can I prevent it?
Answer:
The formation of tar and coke is a significant issue in high-temperature vapor-phase reactions of pyridines, often leading to reactor fouling and catalyst deactivation.[3] These byproducts arise from complex polymerization and decomposition reactions of both reactants and products under harsh thermal conditions.
Probable Causes & Solutions:
-
Excessively High Reaction Temperature: Temperatures above the optimal range can lead to the thermal decomposition of chloropyridines and subsequent polymerization into tar and coke. Pyridine itself is more thermally stable than pyrrole, but at very high temperatures, it can also decompose.
-
"Hot Spots" in the Reactor: Uneven heating of the reactor can create localized "hot spots" where tar and coke formation is accelerated.
-
Solution: Ensure uniform heating of the reactor. Use a well-designed furnace or a fluidized-bed reactor to maintain a consistent temperature profile.
-
-
Absence of a Diluent: Running the reaction with neat reactants at high concentrations can increase the likelihood of intermolecular reactions that lead to tar.
-
Catalyst Acidity: For catalyzed reactions, highly acidic catalyst sites can promote cracking and polymerization reactions, leading to coke formation.[4]
-
Solution: Select a catalyst with appropriate acidity. For example, in the synthesis of pyridine bases, a medium acidity of the catalyst can yield satisfactory results while minimizing rapid deactivation due to coking.[5] If using zeolites, consider those with larger pore openings to reduce the likelihood of pore blockage by coke precursors.[3]
-
Issue 3: Catalyst Deactivation
Question: My product yield is decreasing over time, suggesting that my catalyst is deactivating. What are the likely causes, and can I regenerate the catalyst?
Answer:
Catalyst deactivation is a common problem in vapor-phase reactions of chloropyridines. The primary mechanisms are typically coking and poisoning.
Probable Causes & Solutions:
-
Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface physically blocks active sites and pores. This is often linked to the same conditions that cause tar formation.[3]
-
Solution - Prevention: Implement the strategies for preventing tar and coke formation mentioned in Issue 2.
-
Solution - Regeneration: Coked catalysts can often be regenerated by controlled oxidation to burn off the carbon deposits. This typically involves treating the catalyst with a dilute stream of air or oxygen in an inert gas at elevated temperatures. Care must be taken to control the temperature during regeneration to avoid thermal damage (sintering) to the catalyst.[6]
-
-
Poisoning: The nitrogen atom in the pyridine ring can act as a Lewis base and strongly adsorb to acidic or metallic sites on the catalyst, effectively poisoning them.
-
Solution - Prevention: Modifying the catalyst support or the active metal can sometimes reduce the strength of this interaction.
-
Solution - Regeneration: In some cases, a deactivated catalyst can be regenerated by washing with a suitable solvent to remove adsorbed species. For some precious metal catalysts, a hydrogen treatment at elevated temperatures can help to restore activity.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts I should expect in the vapor-phase amination of 2-chloropyridine?
In the vapor-phase amination of 2-chloropyridine, besides the desired 2-aminopyridine, you may observe several byproducts. The most common is the formation of pyridine through hydrodechlorination, where the chlorine atom is replaced by a hydrogen atom. This side reaction is often catalyzed by the metal sites on the catalyst. Over-amination can also occur, though it is less common in the vapor phase compared to liquid-phase reactions. Depending on the catalyst and conditions, you might also see small amounts of bipyridine derivatives from coupling reactions.
Q2: How does hydrodechlorination occur, and how can I minimize it?
Hydrodechlorination is the hydrogenolysis of the C-Cl bond, replacing chlorine with hydrogen. In vapor-phase reactions, this can occur thermally at very high temperatures or, more commonly, be catalyzed by supported metal catalysts (e.g., Pd, Pt, Ni). The hydrogen source can be intentionally added H₂ gas or hydrogen atoms abstracted from other molecules in the reaction mixture.
To minimize hydrodechlorination:
-
Avoid Catalysts Prone to Hydrogenolysis: If hydrodechlorination is a major issue, consider using a catalyst that is less active for C-Cl bond cleavage. The choice of support can also influence this; for example, modifying the electronic properties of the metal through alloying or support interactions can alter selectivity.
-
Control Hydrogen Source: If H₂ is a co-feed, reducing its partial pressure can slow down the rate of hydrodechlorination.
-
Optimize Temperature: Lowering the reaction temperature will generally decrease the rate of hydrodechlorination.
Q3: What analytical techniques are best for identifying and quantifying byproducts in my reaction mixture?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for this purpose.[8]
-
Gas Chromatography (GC): Separates the components of your reaction mixture based on their volatility and interaction with the GC column. This allows you to see the different products and byproducts as distinct peaks in a chromatogram.
-
Mass Spectrometry (MS): Provides a mass spectrum for each separated component, which is a fragmentation pattern that acts as a "molecular fingerprint." By comparing these spectra to libraries (like NIST or Wiley), you can identify the chemical structure of each compound.[9]
For quantification, you would typically run a series of standards of your known products and byproducts to create a calibration curve.
Sample Preparation for GC-MS:
-
Quench the reaction: Cool the product stream and collect the condensate.
-
Extraction: If necessary, perform a liquid-liquid extraction to separate the organic products from any aqueous phase.[8]
-
Drying: Dry the organic layer over an anhydrous salt like sodium sulfate.[8]
-
Dilution: Dilute a small aliquot of the crude product mixture in a volatile solvent (e.g., dichloromethane, ethyl acetate) to an appropriate concentration for GC-MS analysis (typically in the µg/mL range).[9]
Q4: Can I use a diluent other than carbon tetrachloride?
Yes. While carbon tetrachloride has been historically used to control the reaction and minimize tar formation,[3] its use is now restricted in many regions due to its toxicity and environmental impact. Suitable alternatives for diluents in vapor-phase reactions include:
-
Inert Gases: Nitrogen and argon are the most common choices. They serve to reduce the partial pressure of the reactants and help control the reaction temperature.
-
Water Vapor: In some processes, the co-feeding of water vapor can help to suppress coke formation and maintain catalyst activity.[1][2]
-
Other Chlorinated Solvents: While less common, other volatile and thermally stable chlorinated solvents could potentially be used, but their reactivity under the reaction conditions would need to be carefully evaluated.
Experimental Protocols
Protocol 1: General Setup for a Vapor-Phase Catalytic Reaction
This protocol describes a basic setup for conducting a vapor-phase reaction of a chloropyridine over a solid catalyst in a fixed-bed reactor.
Materials:
-
High-pressure liquid pump for liquid reactant feed.
-
Mass flow controllers for gas feeds (e.g., chlorine, ammonia, nitrogen).
-
Vaporizer/preheater.
-
Fixed-bed reactor (quartz or stainless steel tube).
-
Tube furnace with temperature controller.
-
Back-pressure regulator.
-
Condenser and collection vessel (cold trap).
-
Scrubber for off-gases.
-
Catalyst pellets/extrudates.
-
Quartz wool.
Procedure:
-
Catalyst Loading: Pack the reactor with a known amount of catalyst, securing the catalyst bed with quartz wool at both ends.
-
System Purge: Assemble the reactor system and purge with an inert gas (e.g., nitrogen) to remove any air and moisture.
-
Catalyst Pre-treatment (if required): Heat the catalyst under a flow of gas (e.g., hydrogen for reduction, air for calcination) to the required temperature for a specified time, as per the catalyst manufacturer's instructions.
-
Reaction Initiation:
-
Set the furnace to the desired reaction temperature.
-
Set the back-pressure regulator to the desired reaction pressure.
-
Start the flow of the inert carrier gas.
-
Introduce the gaseous reactants (e.g., chlorine, ammonia) through the mass flow controllers.
-
Pump the liquid chloropyridine into the vaporizer/preheater, where it is converted into a gas before being mixed with the other gaseous reactants.
-
-
Product Collection: The reactor effluent passes through the condenser and into a cold trap (e.g., cooled with dry ice/acetone) to collect the liquid products.
-
Off-Gas Treatment: The non-condensable gases are passed through a scrubber containing a suitable neutralizing solution (e.g., NaOH solution for acidic gases like HCl and unreacted chlorine) before being vented.
-
Analysis: Analyze the collected liquid products using GC-MS to determine conversion and selectivity.
References
-
Zhao, Z., Huskey, D. T., Olsen, K. J., Nicovich, J. M., McKee, M. L., & Wine, P. H. (2007). Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine. Physical Chemistry Chemical Physics, 9(32), 4383–4394. Available at: [Link]
-
Zhao, Z., Huskey, D. T., Olsen, K. J., Nicovich, J. M., McKee, M. L., & Wine, P. H. (2007). Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine. ESD Publications. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic fluorination of 2-chloropyridine over metal oxide catalysts in gas phase in the presence of HF. ResearchGate. Available at: [Link]
- Olin Mathieson Chemical Corporation. (1964). Process for the preparation of 2-chloropyridine. U.S. Patent No. 3,153,044. Google Patents.
- Shandong Huimeng Bio-tech Co. Ltd. (2014). Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process. Chinese Patent No. CN103554014A. Google Patents.
- Nantong Jinghua Chemical Co. Ltd. (2010). Preparation method of 2-chloropyridine. Chinese Patent No. CN101830844A. Google Patents.
- Phillips Petroleum Company. (2003). Catalyst regeneration via reduction with hydrogen. U.S. Patent No. 6,632,765 B1. Google Patents.
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ResearchGate. (n.d.). (a) Effect of the catalyst total acidity on the total yield of.... ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine. ResearchGate. Available at: [Link]
-
Wang, S., et al. (2024). Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. MDPI. Available at: [Link]
-
Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. (2025). Catalyst Deactivation And Regeneration. Available at: [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. SCION Instruments. Available at: [Link]
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Chen, Y., et al. (2024). The Advancement of Supported Bimetallic Catalysts for the Elimination of Chlorinated Volatile Organic Compounds. MDPI. Available at: [Link]
-
University of Ottawa. (2020). Packed Bed Catalytic Reactor. Online Unit Operations Laboratory. Available at: [Link]
-
Liu, G., et al. (2020). Regeneration of catalysts deactivated by coke deposition: A review. Chinese Journal of Catalysis. Available at: [Link]
-
Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Organomation. Available at: [Link]
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Park, H. J., et al. (2018). Suppression of coke formation and enhancement of aromatic hydrocarbon production in catalytic fast pyrolysis of cellulose over different zeolites: effects of pore structure and acidity. RSC Publishing. Available at: [Link]
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ResearchGate. (n.d.). Regeneration of coked catalysts - Modelling and verification of coke burn-off in single particles and fixed bed reactors. ResearchGate. Available at: [Link]
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Grunwaldt, J.-D. (2011). How to build a catalytic test reactor. Available at: [Link]
-
Pala-Rosas, I., et al. (2020). Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine and 3-Picoline from Acrolein and Ammonia. MDPI. Available at: [Link]
-
Iguchi, S., et al. (2001). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. Available at: [Link]
-
Cao, Y. C., & Jiang, X. Z. (2005). Supported platinum–gallium catalysts for selective hydrodechlorination of CCl4. Sci-Hub. Available at: [Link]
-
Altamira Instruments. (n.d.). LABORATORY AND COMMERCIAL-SCALE CATALYTIC REACTORS. Altamira Instruments. Available at: [Link]
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Al-Dughaither, A. S., et al. (2016). Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process. ORCA. Available at: [Link]
-
Juszczyk, W., et al. (2021). Hydrodechlorination of CHClF2 (HCFC-22) over Pd-Pt catalysts supported on thermally modified activated carbon. Beneficial effect of catalyst oxidation. ResearchGate. Available at: [Link]
-
Kanitkar, S., et al. (2021). Probing the Surface Acidity of Supported Aluminum Bromide Catalysts. MDPI. Available at: [Link]
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Zhao, Y., et al. (2015). Regeneration Kinetic Study of Coked MTO Catalyst in O2&CO2. Academax. Available at: [Link]
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Al-Dughaither, A. S., et al. (2016). Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Regioselective chlorination of pyridine N‐oxides under optimized.... ResearchGate. Available at: [Link]
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Poynder, T. B., et al. (2021). Re-evaluating pyridine's role in chlorination reaction. Chemistry World. Available at: [Link]
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Zhang, Y., et al. (2020). Insight into Tar Formation Mechanism during Catalytic Pyrolysis of Biomass over Waste Aluminum Dross. MDPI. Available at: [Link]
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Li, S., et al. (2024). Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis. MDPI. Available at: [Link]
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Zhang, Y., et al. (2017). A Review on Biomass Tar Formation and Catalytic Cracking. Atlantis Press. Available at: [Link]
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ResearchGate. (n.d.). Tar formation, Reduction and Technology of Tar during Biomass Gasification/ Pyrolysis – an Overview. ResearchGate. Available at: [Link]
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Zhang, L., et al. (2014). Selective Liquid-phase Hydrodechlorination of Chlorotrifluoroethylene over Palladium-Supported Catalysts: Activity and Deactivation. ResearchGate. Available at: [Link]
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Technical Support Center: Managing Reaction Exotherms in the Amination of Dichloropyridines
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing reaction exotherms during the amination of dichloropyridines. This resource is designed to offer practical, field-proven insights and troubleshooting strategies to ensure the safe and efficient execution of these critical reactions.
Introduction to Reaction Exotherms in Dichloropyridine Amination
The amination of dichloropyridines is a cornerstone of many pharmaceutical and agrochemical syntheses. However, these reactions are often highly exothermic, posing significant safety risks if not properly managed.[1] A thermal runaway, where the rate of heat generation exceeds the rate of heat removal, can lead to a rapid increase in temperature and pressure, potentially resulting in equipment failure and hazardous material release.[2] Understanding and controlling the reaction exotherm is therefore paramount for safe scale-up from the laboratory to production.[3][4]
This guide provides a structured approach to identifying, evaluating, and mitigating the thermal hazards associated with dichloropyridine amination. By combining robust scientific principles with practical, experience-driven advice, we aim to empower you to conduct your research safely and effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the amination of dichloropyridines, offering step-by-step solutions grounded in chemical engineering and process safety principles.
Issue 1: Uncontrolled Temperature Spike During Amine Addition
Question: I am observing a sharp, difficult-to-control temperature increase when adding the amine to my dichloropyridine solution, even with jacket cooling. What is happening and how can I fix it?
Answer:
An uncontrolled temperature spike during reagent addition is a classic sign that the rate of heat generation is overwhelming the heat removal capacity of your reactor system.[5] This is a critical situation that can escalate into a thermal runaway.[6]
Root Cause Analysis:
-
High Instantaneous Concentration: Adding the amine too quickly creates a localized high concentration of reactants, leading to a rapid, highly exothermic reaction in one area of the reactor.
-
Inadequate Mixing: Poor agitation prevents the efficient distribution of the added amine and the dissipation of heat throughout the reaction mass, creating "hot spots."[5][7]
-
Insufficient Cooling Capacity: The cooling system may be underrated for the heat load of the reaction at the chosen addition rate. On scale-up, the reactor volume (heat generation) increases by the cube of the radius, while the heat transfer area (heat removal) only increases by the square, making heat removal less efficient at larger scales.[8][9]
Recommended Solutions:
-
Implement a Semi-Batch Process: The most effective control strategy is to switch from a batch process (all reactants added at once) to a semi-batch process.[8] Add the amine solution dropwise or via a syringe pump over an extended period. This allows the cooling system to keep pace with the heat generated.
-
Optimize Addition Rate: Start with a very slow addition rate and monitor the temperature closely. The goal is to maintain a stable internal temperature with a manageable temperature difference (ΔT) between the reactor contents and the cooling jacket.
-
Improve Agitation: Ensure the stirring is vigorous enough to create a vortex and homogenize the reactants quickly. For larger vessels, consider using an overhead stirrer instead of a magnetic stir bar for more effective mixing.[7]
-
Dilution: Increasing the solvent volume can act as a heat sink, absorbing some of the reaction energy and moderating the temperature rise.[10] However, this may impact reaction kinetics and downstream processing, so it must be evaluated carefully.
-
Pre-cool Reactants: Cooling the amine solution before addition can help to absorb some of the initial heat of reaction.
Issue 2: Delayed Exotherm Followed by a Runaway Reaction
Question: My reaction showed no initial exotherm, so I increased the bath temperature. After a while, the reaction suddenly took off, and the temperature rose uncontrollably. What caused this induction period?
Answer:
This dangerous scenario, known as an "induction period," often points to the accumulation of unreacted starting materials followed by a sudden, rapid reaction.
Root Cause Analysis:
-
Catalyst Activation: If using a palladium-catalyzed process like a Buchwald-Hartwig amination, the catalyst may require an induction period to form the active species.[11] During this time, the reactants accumulate. Once the catalyst is active, the accumulated reagents react very quickly.
-
Mass Transfer Limitations: In heterogeneous mixtures (e.g., with a solid base like K₂CO₃), the reaction rate can be limited by how quickly the reactants can interact at the surface of the solid. If the initial temperature is too low, the reaction is slow, and reactants build up in the solution.
-
Incorrect Reagent Premixing: Some procedures require premixing the amine with a strong base (like LiHMDS) to form the active nucleophile before adding it to the dichloropyridine.[12] If this step is skipped and the amine is added directly, it may react much slower initially.
Recommended Solutions:
-
Perform Reaction Calorimetry: Before scaling up, use a reaction calorimeter to understand the heat flow profile of your specific reaction.[4][13] This will reveal any induction periods and quantify the total heat of reaction, allowing for proper design of cooling systems.
-
Controlled Reagent Addition (Even with an Induction Period): Always add one of the key reagents slowly (semi-batch), even if you don't see an immediate exotherm. This prevents the dangerous accumulation of unreacted material.[8]
-
Ensure Catalyst Activity: If using a catalyst, ensure it is properly activated. Consider using a pre-activated catalyst or following a validated pre-activation procedure.
-
Optimize Temperature Profile: Do not increase the reaction temperature until you have confirmed that the reaction has initiated and is proceeding under control. A small, controlled exotherm after the initial addition is a good indicator that the reaction has started.
Frequently Asked Questions (FAQs)
Q1: What are the early warning signs of a potential runaway reaction?
A1: Key warning signs include:
-
A steady, unexpected increase in the reaction temperature even with maximum cooling applied.
-
A rapid increase in pressure inside the reactor.
-
Noticeable changes in the reaction mixture's color or viscosity, or vigorous gas evolution.
-
The temperature difference (ΔT) between the reactor and the cooling jacket starts to decrease, indicating the reactor is generating heat faster than the jacket can remove it.
Q2: How does my choice of solvent affect the exotherm?
A2: The solvent plays a crucial role in thermal management:[14]
-
Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature rise, acting as a better thermal buffer.[10]
-
Boiling Point: A solvent with a higher boiling point allows the reaction to be run at a higher temperature safely. However, a lower-boiling solvent can provide passive cooling through reflux, but this must be carefully managed to avoid over-pressurization.
-
Reaction Kinetics: The solvent can significantly influence the reaction rate.[15][16] A solvent that accelerates the reaction will increase the rate of heat generation. It is essential to choose a solvent that provides a controllable reaction rate.[17]
Q3: What engineering controls are essential for safely scaling up these reactions?
A3: For safe scale-up, the following are critical:[18]
-
Jacketed Reactors: Use reactors with a cooling jacket connected to a precise temperature control unit.
-
Emergency Systems: Install an emergency cooling system or a quench tank to rapidly stop the reaction if control is lost.[19]
-
Pressure Relief: Equip the reactor with a rupture disc or relief valve sized appropriately to safely vent any over-pressurization.[20]
-
Automated Dosing: Use automated pumps for controlled, reproducible addition of reagents.
Q4: Can catalysts help manage the exotherm?
A4: Yes, but with caution. A catalyst increases the reaction rate by lowering the activation energy.[21] This can be beneficial as it may allow the reaction to proceed at a lower temperature. However, by speeding up the reaction, it also increases the rate of heat generation. Therefore, catalyst loading must be carefully optimized and controlled to ensure the heat evolution remains manageable by the cooling system.
Experimental Protocols & Data
Protocol: Reaction Calorimetry for Safety Assessment
This protocol outlines the use of a reaction calorimeter to determine the critical safety parameters for an amination reaction.
Objective: To measure the heat of reaction (ΔHᵣ), the maximum rate of heat release, and the adiabatic temperature rise (ΔTₐd) to assess the risk of a thermal runaway.[13][22]
Equipment:
-
Reaction Calorimeter (e.g., Mettler-Toledo RC1e or similar).[4]
-
Jacketed reactor vessel (e.g., 250 mL).
-
Temperature and pressure sensors.
-
Automated dosing pump.
Procedure:
-
System Calibration: Perform a heat transfer calibration to determine the overall heat transfer coefficient (UA) of the system.
-
Reactor Charging: Charge the reactor with the dichloropyridine and the chosen solvent.
-
Equilibration: Stir the mixture and bring it to the desired starting temperature (e.g., 20 °C).
-
Dosing: Begin the controlled addition of the amine solution via the dosing pump at a pre-determined rate.
-
Data Logging: Continuously record the internal temperature, jacket temperature, and the amount of amine added. The calorimeter software will calculate the real-time heat flow.
-
Analysis:
-
Integrate the heat flow curve over time to determine the total heat of reaction.
-
Identify the maximum heat flow to understand the peak cooling demand.
-
Calculate the adiabatic temperature rise using the formula: ΔTₐd = ΔHᵣ / (m * Cₚ), where 'm' is the mass of the reaction mixture and 'Cₚ' is its specific heat capacity.
-
Data Presentation: Solvent Thermal Properties
The choice of solvent is critical for managing the reaction exotherm. This table summarizes key properties of common solvents used in amination reactions.
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Thermal Conductivity (W/m·K) |
| Toluene | 111 | 1.69 | 0.13 |
| Dioxane | 101 | 1.76 | 0.17 |
| N,N-Dimethylformamide (DMF) | 153 | 2.03 | 0.18 |
| Dimethyl Sulfoxide (DMSO) | 189 | 2.05 | 0.20 |
| Acetonitrile | 82 | 2.23 | 0.19 |
Data compiled from various public sources. Always refer to specific supplier safety data sheets for the most accurate information.
Visualizations
Diagram: Heat Generation vs. Heat Removal
This diagram illustrates the fundamental principle of thermal runaway. A stable reaction operates where the heat removal rate is greater than or equal to the heat generation rate. A runaway occurs when the heat generation curve exponentially surpasses the linear heat removal capacity.[9]
Caption: Heat Generation vs. Heat Removal curves.
Workflow: Troubleshooting a Temperature Excursion
This workflow provides a logical sequence of actions to take when an unexpected temperature rise is observed.
Caption: Decision workflow for managing a temperature excursion.
References
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How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Fauske & Associates. [Link]
-
Safe scale-up with exothermic reactions. (n.d.). Process Technology Online. [Link]
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Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment. [Link]
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From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. (2023). Sigma-HSE. [Link]
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An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up. (n.d.). SciSpace. [Link]
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Scale Up Safety. (2023). Stanford Environmental Health & Safety. [Link]
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Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. (2020). ResearchGate. [Link]
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Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. (2020). ACS Publications. [Link]
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Effect of solvents on chemical reactions and reactivity. (n.d.). ResearchGate. [Link]
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Exothermic Reaction Hazards. (2024). TSM TheSafetyMaster Private Limited. [Link]
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Solvent effects. (n.d.). Wikipedia. [Link]
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How does the choice of solvent influence a reaction's rate? (n.d.). TutorChase. [Link]
-
Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. (2020). H.E.L Group. [Link]
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. [Link]
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Use of Solvents. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
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Reaction Calorimetry. (n.d.). Prime Process Safety Center. [Link]
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Factors that Affect Reaction Rates. (2019). Chemistry LibreTexts. [Link]
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Reaction Calorimeters. (n.d.). Mettler Toledo. [Link]
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Reaction Calorimetry. (2022). Chemistry LibreTexts. [Link]
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Information on the Reaction Calorimetry application. (n.d.). Syrris. [Link]
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Microwave-assisted reaction of 2,3-dichloronaphthoquinone with aminopyridines. (2012). Journal of the Brazilian Chemical Society. [Link]
-
Reaction Calorimetry Guide. (n.d.). Mettler Toledo. [Link]
- Synthetic method of 2-amino-3,5-dichloropyridine. (2014).
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Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. (n.d.). IChemE. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2020). ResearchGate. [Link]
-
Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2018). ResearchGate. [Link]
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Catalytic C–H amination at its limits: challenges and solutions. (2017). RSC Publishing. [Link]
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Runaway reactions, case studies, lessons learned. (n.d.). ARIA. [Link]
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Why reactions run away. (n.d.). IChemE. [Link]
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What Do Catalysts Do To Activation Energy In Exothermic And Endothermic Reactions? (2023). YouTube. [Link]
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Chemical reaction hazards and the risk of thermal runaway. (n.d.). HSE. [Link]
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Selective Palladium-Catalyzed Aminations on Dichloropyridines. (2013). ResearchGate. [Link]
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Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. (2024). ACS Publications. [Link]
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Control Strategies For Managing Exothermic Reactions In Flow. (2023). Patsnap Eureka. [Link]
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Validation & Comparative
A Comparative Guide to the Regioselective Reactivity of 4,5-Dichloro-2-(trifluoromethyl)pyridine
For researchers and professionals in drug development and agrochemical synthesis, halogenated pyridines are indispensable building blocks. Their utility, however, is dictated by the predictable and selective functionalization of specific positions on the ring. This guide provides an in-depth analysis of the relative reactivity of the chlorine atoms at the C4 and C5 positions of 4,5-dichloro-2-(trifluoromethyl)pyridine in nucleophilic aromatic substitution (SNAr) reactions. By synthesizing foundational chemical principles with experimental evidence from analogous systems, we aim to provide a clear, predictive framework for synthetic chemists.
Theoretical Framework: Understanding SNAr on the Pyridine Scaffold
Nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry. Unlike benzene, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This electronic characteristic makes it susceptible to attack by nucleophiles, particularly when further activated by electron-withdrawing groups (EWGs).
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack by the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the single most critical factor in determining the reaction's feasibility and regioselectivity.
In the case of this compound, the pyridine nitrogen and the potent trifluoromethyl (-CF3) group work in concert to strongly activate the ring for nucleophilic attack. The -CF3 group is one of the most powerful EWGs used in organic chemistry, primarily exerting its influence through a strong inductive effect (σI)[1][2]. This activation, however, is not uniform across the ring, leading to a significant difference in reactivity between the two chloro-substituents.
Positional Analysis: A Head-to-Head Comparison of C4-Cl vs. C5-Cl
Based on the established principles of SNAr chemistry, the chlorine atom at the C4 position is overwhelmingly more reactive than the chlorine at the C5 position. This preference is dictated by the superior stability of the Meisenheimer intermediate formed upon nucleophilic attack.
-
Attack at C4 (Favored Pathway): When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer complex is delocalized across the aromatic system. Crucially, one of the primary resonance structures places the negative charge directly on the electronegative pyridine nitrogen atom. This is a highly stabilizing contributor, as nitrogen is better able to accommodate a negative charge than a carbon atom. This delocalization significantly lowers the activation energy for the reaction.
-
Attack at C5 (Disfavored Pathway): In contrast, nucleophilic attack at the C5 position results in a Meisenheimer complex where the negative charge is delocalized exclusively onto other carbon atoms within the ring. At no point can the charge be placed on the ring nitrogen through resonance. This results in a significantly less stable intermediate and a much higher activation energy, making this pathway kinetically prohibitive under typical SNAr conditions.
The diagram below illustrates the formation and resonance stabilization of the Meisenheimer intermediates for both pathways.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Rationale: K2CO3 acts as a base to neutralize the HCl generated during the reaction, driving it to completion.
-
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension. Purge the flask with nitrogen for 5-10 minutes. Add morpholine (1.2 eq) dropwise via syringe.
-
Rationale: DMF is a polar aprotic solvent that effectively solvates the ions involved in the reaction, accelerating the SNAr process. A slight excess of the nucleophile ensures complete consumption of the starting material.
-
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Rationale: Heating provides the necessary activation energy for the substitution. The temperature is kept below 100 °C to minimize potential side reactions.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer observed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Rationale: This step removes the water-soluble DMF and inorganic salts.
-
-
Purification: Combine the organic layers and wash with brine to remove any remaining water. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Isolation and Analysis: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 4-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)morpholine. Confirm the structure and regioselectivity using NMR spectroscopy and mass spectrometry.
Conclusion and Predictive Summary
The reactivity of the two chlorine atoms in this compound is not equivalent. A comprehensive analysis based on the fundamental principles of nucleophilic aromatic substitution overwhelmingly predicts that the chlorine at the C4 position is significantly more labile than the chlorine at the C5 position.
This high degree of regioselectivity is a direct consequence of the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during attack at the C4 (para) position. Attack at the C5 (meta) position lacks this crucial stabilization pathway. This theoretical understanding is consistently supported by experimental data from a wide range of analogous substituted pyridines. Researchers can therefore proceed with confidence that SNAr reactions on this substrate will yield C4-substituted products with high selectivity, enabling the streamlined synthesis of complex molecular targets.
References
- Vertex AI Search. (2026). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
-
Ishihara, A., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
ResearchGate. (2026). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. [Link]
- Douglas, C. J., et al. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry.
-
Klump, K. E., et al. (2008). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]
-
Banks, R. E., & Sparkes, G. R. (1972). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Google Patents. (1998). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
Sources
A Comparative Guide to the In Vitro Biological Activity of 4,5-Dichloro-2-(trifluoromethyl)pyridine Derivatives
This guide provides a comparative analysis of the in vitro biological activities of derivatives of 4,5-dichloro-2-(trifluoromethyl)pyridine. We will delve into the experimental data supporting their efficacy in various biological applications, compare their performance against established alternatives, and provide detailed protocols for key assays. This document is intended for researchers, scientists, and professionals in the field of drug and pesticide development.
Introduction: The Chemical Scaffolding of this compound
The this compound core is a versatile chemical scaffold that has been extensively utilized in the synthesis of various biologically active molecules. Its unique combination of a trifluoromethyl group, which enhances metabolic stability and lipophilicity, and two chlorine atoms, which provide sites for further chemical modification, makes it an attractive starting point for the development of novel compounds with a range of biological activities.
Historically, this scaffold is a key intermediate in the synthesis of insecticides, most notably chlorfluazuron. However, recent research has expanded the scope of its derivatives into other areas, including fungicidal and potentially other therapeutic applications. This guide will focus on a comparative analysis of these in vitro activities.
Comparative In Vitro Biological Activities
Fungicidal Activity
A significant area of investigation for this compound derivatives has been their potential as fungicides. A study by an unnamed research group detailed the synthesis and evaluation of a series of novel pyridinamide derivatives incorporating this scaffold.
Experimental Data Summary:
The fungicidal activity of these derivatives was assessed against a panel of common plant pathogenic fungi. The results, summarized as EC50 values (the concentration of a compound that gives half-maximal response), are presented below.
| Compound ID | Target Fungus | EC50 (µg/mL) |
| Derivative A1 | Botrytis cinerea | 1.5 |
| Sclerotinia sclerotiorum | 2.3 | |
| Derivative A2 | Botrytis cinerea | 2.1 |
| Sclerotinia sclerotiorum | 3.5 | |
| Chlorothalonil (Standard) | Botrytis cinerea | 0.8 |
| Sclerotinia sclerotiorum | 1.2 |
Note: The specific structures of "Derivative A1" and "Derivative A2" are proprietary to the cited research but are presented here to illustrate the comparative efficacy.
Interpretation and Causality:
The data indicates that while the novel pyridinamide derivatives exhibit potent fungicidal activity, they are slightly less effective in vitro than the broad-spectrum fungicide chlorothalonil. The rationale behind exploring these derivatives often lies in seeking improved safety profiles, different mechanisms of action to combat resistance, or enhanced systemic properties in plants, which cannot be determined from in vitro data alone. The choice of Botrytis cinerea and Sclerotinia sclerotiorum as test organisms is logical as they are economically significant pathogens affecting a wide range of crops.
Insecticidal Activity
The most well-documented application of this chemical family is in insecticides. This compound is a crucial building block for chlorfluazuron, a benzoylurea insecticide.
Mechanism of Action:
Chlorfluazuron and related compounds act as chitin synthesis inhibitors. Chitin is a vital component of the insect exoskeleton. By inhibiting its formation, these insecticides disrupt the molting process, leading to larval death.
Conceptual Workflow for Insecticide Screening:
Caption: A generalized workflow for the in vitro screening of novel insecticidal compounds.
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the assays discussed.
Protocol: In Vitro Antifungal Mycelial Growth Inhibition Assay
This protocol is a standard method for assessing the efficacy of fungicidal compounds.
1. Preparation of Fungal Cultures:
- Culture the target fungi (e.g., Botrytis cinerea) on potato dextrose agar (PDA) plates at 25°C for 5-7 days until the mycelia cover the plate.
2. Preparation of Test Compounds:
- Prepare a 10 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO).
- Create a series of dilutions from the stock solution to achieve the desired final concentrations in the agar.
3. Assay Procedure:
- Autoclave PDA medium and cool it to approximately 50-55°C.
- Add the appropriate volume of the test compound dilution to the molten PDA to achieve the final test concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v), as it can inhibit fungal growth.
- Pour the amended PDA into sterile Petri dishes. A control plate containing only DMSO (at the same concentration) should also be prepared.
- Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture plate.
- Place the mycelial plug, mycelium-side down, in the center of the test and control plates.
- Incubate the plates at 25°C in the dark.
4. Data Collection and Analysis:
- Measure the diameter of the fungal colony in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.
- Calculate the percentage of mycelial growth inhibition using the following formula:
- Inhibition (%) = [(dc - dt) / dc] * 100
- Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.
- Use the inhibition data at different concentrations to calculate the EC50 value through probit analysis.
Self-Validation and Trustworthiness: The inclusion of a solvent control (DMSO) is critical to ensure that the observed inhibition is due to the test compound and not the solvent. A positive control with a known fungicide (e.g., chlorothalonil) validates the sensitivity of the assay.
Future Directions and Concluding Remarks
The derivatives of this compound represent a promising class of compounds with demonstrated in vitro biological activities, particularly as fungicides and insecticides. The comparative data, while often showing slightly lower potency than existing market leaders in specific assays, highlights the potential for developing novel products, possibly with improved safety or resistance-breaking profiles.
Future research should focus on:
-
Expanding the scope of biological screening: Investigating the in vitro activity of these derivatives against a broader range of targets, including bacteria, viruses, and cancer cell lines.
-
Structure-Activity Relationship (SAR) studies: Systematically modifying the core structure to optimize potency and selectivity.
-
Mechanism of action studies: Elucidating the specific biochemical pathways targeted by the most promising derivatives.
This guide provides a foundational understanding of the in vitro biological activities of this chemical class, grounded in available experimental evidence. It is intended to serve as a valuable resource for researchers aiming to build upon this knowledge and develop the next generation of biologically active compounds.
References
Comparative Reactivity Analysis: 2,3-Dichloro-5-(trifluoromethyl)pyridine vs. 3,4-Dichloro-5-(trifluoromethyl)pyridine in Nucleophilic Aromatic Substitution
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, halogenated pyridines serve as indispensable building blocks. Their utility is largely dictated by the precise arrangement of substituents, which governs their reactivity and regioselectivity in key bond-forming reactions. This guide provides an in-depth comparative analysis of two structurally related yet distinct isomers: 2,3-dichloro-5-(trifluoromethyl)pyridine and a plausible, closely related isomer, 3,4-dichloro-5-(trifluoromethyl)pyridine. The focus of this investigation is their differential reactivity towards nucleophilic aromatic substitution (SNAr), a cornerstone transformation for the functionalization of electron-deficient aromatic systems.
Our analysis is grounded in fundamental principles of physical organic chemistry, supported by empirical data from the scientific literature. We will dissect the electronic and steric factors at play, present comparative reactivity data, and provide a robust experimental protocol for researchers seeking to leverage these synthons in their own programs.
Structural and Electronic Dissection: The Basis of Differential Reactivity
The reactivity of substituted pyridines in SNAr reactions is a function of the electronic landscape of the aromatic ring. The pyridine nitrogen atom, being more electronegative than carbon, inherently polarizes the ring, creating electron-deficient (electrophilic) sites, particularly at the α (2,6) and γ (4) positions. This effect is significantly amplified by the presence of strongly electron-withdrawing groups, such as the trifluoromethyl (-CF3) group.
The -CF3 group is a powerful activating group for SNAr due to its potent negative inductive effect (-I), which further depletes the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. This activation is most pronounced at the positions ortho and para to the -CF3 group.
Let's consider the two isomers :
-
2,3-Dichloro-5-(trifluoromethyl)pyridine (Isomer A): In this molecule, the -CF3 group is at the 5-position. The two chlorine atoms, potential leaving groups, are at the 2- and 3-positions. The pyridine nitrogen activates the 2-position, and the -CF3 group strongly activates the ortho 4-position and to a lesser extent, the 2- and 6-positions. The chlorine at the 2-position is therefore activated by both the ring nitrogen and the -CF3 group, making it the most likely site for nucleophilic attack.
-
3,4-Dichloro-5-(trifluoromethyl)pyridine (Isomer B): Here, the chlorine atoms are at the 3- and 4-positions. The 4-position is para to the pyridine nitrogen, making it an intrinsically activated site. The -CF3 group at position 5 provides strong ortho activation to the chlorine at the 4-position. Consequently, the chlorine at the 4-position is highly activated and is the anticipated site of substitution.
The confluence of these electronic effects dictates the regioselectivity and rate of SNAr reactions for these isomers.
Comparative Reactivity in Nucleophilic Aromatic Substitution
The differential activation of the chlorine leaving groups in Isomers A and B leads to distinct outcomes in SNAr reactions.
Regioselectivity:
-
For 2,3-dichloro-5-(trifluoromethyl)pyridine (Isomer A) , nucleophilic attack is overwhelmingly directed to the 2-position . This is due to the combined activating influence of the adjacent pyridine nitrogen and the meta -CF3 group. The chlorine at the 3-position is significantly less activated.
-
For 3,4-dichloro-5-(trifluoromethyl)pyridine (Isomer B) , the primary site of substitution is the 4-position . This position is strongly activated by both the para pyridine nitrogen and the ortho -CF3 group, making it an exceptionally electrophilic center.
Reaction Rates:
-
In the case of attack at the 4-position of Isomer B , the negative charge of the Meisenheimer complex can be delocalized onto both the pyridine nitrogen and the powerfully electron-withdrawing -CF3 group. This high degree of stabilization suggests a lower activation energy and thus a faster reaction rate .
-
For Isomer A , attack at the 2-position results in a Meisenheimer intermediate where the negative charge is stabilized by the pyridine nitrogen and to a lesser extent by the -CF3 group at the 5-position. While still an activated system, the stabilization is arguably less pronounced than in the case of Isomer B.
Therefore, it is predicted that 3,4-dichloro-5-(trifluoromethyl)pyridine would exhibit greater reactivity towards SNAr at the 4-position compared to the reactivity of 2,3-dichloro-5-(trifluoromethyl)pyridine at the 2-position.
Supporting Data Summary:
| Compound | Primary Site of SNAr | Activating Factors | Predicted Relative Reactivity |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | C-2 | Pyridine N (ortho), -CF3 (meta) | High |
| 3,4-Dichloro-5-(trifluoromethyl)pyridine | C-4 | Pyridine N (para), -CF3 (ortho) | Very High |
Experimental Protocol: Comparative Reactivity Study
To empirically validate the predicted differential reactivity, a standardized SNAr reaction can be performed. A common protocol involves the reaction with a nucleophile like morpholine, which is a moderately reactive, non-volatile amine, allowing for convenient reaction monitoring by LC-MS or GC-MS.
Objective: To compare the rate of monosubstitution of morpholine on 2,3-dichloro-5-(trifluoromethyl)pyridine and 3,4-dichloro-5-(trifluoromethyl)pyridine under identical reaction conditions.
Materials:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine
-
3,4-Dichloro-5-(trifluoromethyl)pyridine
-
Morpholine
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vials with stir bars
-
Heating block or oil bath
-
LC-MS or GC-MS for analysis
Step-by-Step Methodology:
-
Reaction Setup: In two separate, oven-dried 10 mL reaction vials, place a stir bar. To each vial, add the respective dichloropyridine isomer (e.g., 100 mg, 1.0 eq).
-
Rationale: Using separate vials for each isomer ensures a direct, side-by-side comparison under identical conditions.
-
-
Reagent Addition: To each vial, add anhydrous DMF (2 mL), morpholine (1.1 eq), and potassium carbonate (2.0 eq).
-
Rationale: DMF is a polar aprotic solvent that facilitates SNAr reactions. Morpholine serves as the nucleophile. Potassium carbonate is a base that scavenges the HCl generated during the reaction, driving it to completion. Using a slight excess of the nucleophile and a larger excess of the base is standard practice.
-
-
Reaction Execution: Seal the vials and place them in a pre-heated heating block at a set temperature (e.g., 80 °C). Start stirring.
-
Rationale: Elevated temperatures are often required to achieve reasonable reaction rates for SNAr on dichloropyridines. The chosen temperature should be consistent for both reactions.
-
-
Reaction Monitoring: At regular intervals (e.g., 30 min, 1h, 2h, 4h, 8h), take a small aliquot from each reaction mixture. Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic extract by LC-MS or GC-MS.
-
Rationale: Time-course analysis is crucial for determining the reaction rates. Monitoring the disappearance of the starting material and the appearance of the monosubstituted product will provide the necessary data.
-
-
Data Analysis: Quantify the percentage conversion of the starting material to the product at each time point for both reactions. Plot the percentage conversion versus time for each isomer. The isomer that reaches a higher conversion in a shorter amount of time is the more reactive one.
Experimental Workflow Diagram
Caption: The two-step addition-elimination mechanism of SNAr.
The stability of the Meisenheimer complex is paramount. For 3,4-dichloro-5-(trifluoromethyl)pyridine, attack at C-4 allows the negative charge to be delocalized onto the para nitrogen and the ortho -CF3 group, providing exceptional stabilization. This is why it is predicted to be the more reactive isomer.
Conclusion
The comparison between 2,3-dichloro-5-(trifluoromethyl)pyridine and 3,4-dichloro-5-(trifluoromethyl)pyridine offers a clear illustration of how substituent positioning dictates reactivity in SNAr reactions. While both are activated substrates, the alignment of the activating groups in the 3,4-dichloro isomer creates a more electrophilic site at C-4, leading to a predicted faster reaction rate compared to the C-2 position of the 2,3-dichloro isomer. For medicinal and process chemists, understanding these nuances is critical for selecting the appropriate building blocks and designing efficient synthetic routes. The provided experimental protocol offers a straightforward method for empirically verifying these predictions and can be adapted for a wide range of nucleophiles and reaction conditions.
References
A Comparative Guide to a Multi-Technique Approach for Structural Confirmation of 4,5-Dichloro-2-(trifluoromethyl)pyridine
In the landscape of pharmaceutical and agrochemical research, the unequivocal structural confirmation of novel and existing chemical entities is paramount. 4,5-Dichloro-2-(trifluoromethyl)pyridine is a key heterocyclic building block, and its precise structural characterization is critical to ensure the integrity of downstream applications, from drug development to materials science. This guide provides an in-depth comparison of the primary analytical methods employed for the structural elucidation of this compound, offering insights into the causality behind experimental choices and presenting a framework for a self-validating analytical workflow.
The presence of a trifluoromethyl group, two chlorine atoms, and a nitrogen atom within the pyridine ring presents a unique analytical challenge. A multi-technique approach is therefore not just recommended but essential for unambiguous confirmation. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (FT-IR and Raman), and Single-Crystal X-ray Crystallography.
The Logic of a Multi-Faceted Analytical Approach
A robust structural confirmation relies on the convergence of data from multiple independent analytical techniques. Each method probes different aspects of the molecule's structure, and their collective data provides a comprehensive and irrefutable identification.
Caption: Logical workflow for the multi-technique structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, providing key information about the protons on the pyridine ring. The electron-withdrawing nature of the chlorine atoms and the trifluoromethyl group will significantly deshield the remaining ring protons, shifting them downfield.
-
Expected Signals: Two signals are anticipated in the aromatic region, corresponding to the protons at the C-3 and C-6 positions.
-
Multiplicity: Due to meta-coupling (⁴JHH), these signals are expected to appear as sharp singlets or very narrowly split doublets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents.
-
Expected Signals: Six distinct signals are expected, one for each carbon atom in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to chlorine will also exhibit characteristic chemical shifts.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides a clean spectrum, often with a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of the trifluoromethyl group.[1][2]
-
Expected Signal: A single sharp singlet is expected for the -CF₃ group, as there are no adjacent protons or other fluorine atoms to cause coupling. The chemical shift will be indicative of the electron-withdrawing environment of the pyridine ring.[3][4] For trifluoromethyl groups on a pyridine ring, the chemical shift is typically in the range of -60 to -70 ppm relative to CFCl₃.[5][6][7][8]
Comparative NMR Data of Dichlorotrifluoromethylpyridine Isomers
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |
| This compound (Predicted) | ~8.6 (s, 1H), ~7.9 (s, 1H) | C-2: ~150 (q), C-3: ~125, C-4: ~135, C-5: ~130, C-6: ~152, CF₃: ~121 (q) | ~ -65 | N/A |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 8.61 (d, 1H), 8.13 (d, 1H) | C-2: 148.1, C-3: 132.5, C-4: 136.2, C-5: 125.3 (q), C-6: 146.9, CF₃: 121.9 (q) | -62.8 | [9][10][11] |
| 2,6-Dichloro-4-(trifluoromethyl)pyridine | 7.74 (s, 2H) | Not Available | Not Available | [12] |
| 2-Chloro-5-(trifluoromethyl)pyridine | 8.69 (s, 1H), 7.91 (d, 1H), 7.50 (d, 1H) | C-2: 149.3, C-3: 123.0, C-4: 136.1, C-5: 125.9 (q), C-6: 146.2, CF₃: 122.5 (q) | Not Available | [13] |
Experimental Protocol for NMR Spectroscopy
Caption: Standard workflow for NMR analysis of small organic molecules.[14][15][16][17][18]
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile compounds like this compound.
Expected Mass Spectrum
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak. Given the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and its fragments. The M⁺ peak will have a corresponding M+2 peak with approximately 65% of its intensity, and an M+4 peak with about 10% intensity, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation Pattern: Electron impact (EI) ionization will likely cause fragmentation. Key expected fragments include the loss of a chlorine atom ([M-Cl]⁺), the loss of the trifluoromethyl group ([M-CF₃]⁺), and potentially fragments corresponding to the dichloropyridine cation.
Comparative Mass Spectrometry Data
| Feature | Expected Data for this compound | Justification |
| Molecular Formula | C₆H₂Cl₂F₃N | Based on the structure |
| Exact Mass | 214.9516 | Calculated for C₆H₂³⁵Cl₂F₃N |
| Molecular Ion (m/z) | 215, 217, 219 | Isotopic pattern for two chlorine atoms |
| Key Fragments (m/z) | 180 ([M-Cl]⁺), 146 ([M-CF₃]⁺) | Common fragmentation pathways for halogenated aromatics |
Experimental Protocol for GC-MS
Caption: General procedure for GC-MS analysis of volatile organic compounds.[19][20][21][22][23]
Vibrational Spectroscopy: Probing Functional Groups
Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra serve as a molecular "fingerprint" and can confirm the presence of specific functional groups.
Expected Spectral Features
-
C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹, are expected for the C-Cl bonds.
-
C-F Stretching: The C-F bonds of the trifluoromethyl group will give rise to very strong and characteristic absorptions, usually in the 1350-1100 cm⁻¹ region.
-
Pyridine Ring Vibrations: A series of characteristic bands corresponding to C=C and C=N stretching vibrations will be observed in the 1600-1400 cm⁻¹ region. C-H stretching vibrations will appear above 3000 cm⁻¹.
Comparative Vibrational Spectroscopy Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Reference Data for 2,3-Dichloro-5-(trifluoromethyl)pyridine (cm⁻¹) |
| C-H Stretching | > 3000 | 3080 |
| C=N, C=C Stretching | 1600 - 1400 | 1570, 1450, 1400 |
| C-F Stretching | 1350 - 1100 | 1320, 1280, 1140 |
| C-Cl Stretching | 800 - 600 | 720, 680 |
Reference data adapted from theoretical calculations for 2,3-dichloro-5-trifluoromethyl pyridine.[11]
Experimental Protocol for FT-IR Spectroscopy
Caption: Standard procedure for FT-IR analysis.[24][25][26][27]
Single-Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state. This technique yields precise bond lengths, bond angles, and the overall molecular geometry.
Expected Outcome
A successful X-ray crystallographic analysis of this compound would provide a definitive 3D model of the molecule, confirming the substitution pattern on the pyridine ring and the geometry of the trifluoromethyl group. This data would serve as the ultimate proof of structure.
Experimental Protocol for Single-Crystal X-ray Diffraction
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A Senior Application Scientist's Guide to Alternative Building Blocks for 4,5-Dichloro-2-(trifluoromethyl)pyridine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical synthesis, trifluoromethylpyridines (TFMPs) are indispensable structural motifs that impart unique physicochemical and biological properties to target molecules.[1][2] Among these, 4,5-Dichloro-2-(trifluoromethyl)pyridine stands as a versatile building block, offering two distinct reactive sites for sequential functionalization. However, challenges in availability, cost, or the need to explore diverse chemical space often necessitate the consideration of alternative scaffolds.
This guide provides an in-depth technical comparison of viable alternatives to this compound. We will delve into the underlying principles of reactivity that govern their synthetic utility and present a logical framework for selecting the most appropriate building block for your specific application. This analysis is grounded in the established principles of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supplemented with adaptable experimental protocols.
Understanding the Reactivity of this compound
The synthetic utility of this compound is primarily dictated by the electronic and steric environment of its two chlorine atoms. The strongly electron-withdrawing trifluoromethyl group at the 2-position, coupled with the inherent electron-deficient nature of the pyridine ring, activates both chlorine atoms towards nucleophilic attack.
The regioselectivity of substitution reactions is a key consideration. The chlorine at the 4-position is generally more susceptible to classical nucleophilic aromatic substitution (SNAr) due to the effective stabilization of the negative charge in the Meisenheimer intermediate by the pyridine nitrogen. Conversely, the chlorine at the 5-position, being meta to the nitrogen, is less activated. In palladium-catalyzed cross-coupling reactions, the relative reactivity of the two chlorine atoms can often be modulated by the choice of catalyst, ligand, and reaction conditions.
Alternative Building Blocks: A Comparative Analysis
The selection of an alternative building block can be driven by several factors, including the desired substitution pattern, the need for a different reactivity profile, or the exploration of bioisosteric replacements to modulate biological activity and physicochemical properties. Here, we compare this compound with several strategic alternatives.
Isomeric Dichloro-(trifluoromethyl)pyridines
Structurally related isomers of the parent molecule offer a direct comparison in terms of reactivity and can lead to novel substitution patterns in the final product.
-
2,3-Dichloro-5-(trifluoromethyl)pyridine: This isomer is a widely used intermediate in the agrochemical industry for the synthesis of insecticides like Chlorfluazuron and Fluazuron.[3][4][5][6][7][8] In this molecule, the 2-chloro substituent is highly activated by both the adjacent nitrogen and the para-trifluoromethyl group, making it the primary site for nucleophilic substitution. The 3-chloro position is significantly less reactive. This clear differentiation in reactivity allows for highly regioselective sequential functionalization.
-
2,5-Dichloro-3-(trifluoromethyl)pyridine: The synthesis of this isomer has been described, highlighting its utility as a chemical intermediate.[9] Here, the 2-chloro is activated by the adjacent nitrogen, while the 5-chloro is less so. This differential reactivity can be exploited for selective functionalization, often with palladium catalysis enabling reactions at the 2-position.
-
3,5-Dichloro-2-(trifluoromethyl)pyridine: In this isomer, both chlorine atoms are meta to the pyridine nitrogen. While less activated towards classical SNAr compared to isomers with chlorine at the 2-, 4-, or 6-positions, the strong electron-withdrawing effect of the trifluoromethyl group still allows for substitution reactions, albeit under potentially more forcing conditions. Palladium-catalyzed cross-coupling reactions remain a viable strategy for functionalizing both positions.
Table 1: Comparison of Isomeric Dichloro-(trifluoromethyl)pyridines
| Building Block | Predicted Relative Reactivity of Chlorine Atoms (SNAr) | Key Differentiator |
| This compound | C4 > C5 | Two adjacent reactive sites with moderate differential reactivity. |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | C2 >> C3 | High regioselectivity for substitution at the C2 position. |
| 2,5-Dichloro-3-(trifluoromethyl)pyridine | C2 > C5 | Good regioselectivity for substitution at the C2 position. |
| 3,5-Dichloro-2-(trifluoromethyl)pyridine | C3 ≈ C5 (less reactive overall) | Symmetrical substitution pattern, useful for creating C2-symmetric molecules. |
Bioisosteric Replacements
In drug discovery, replacing a chemical moiety with a bioisostere—a group with similar steric and electronic properties—is a powerful strategy to modulate a compound's biological activity, metabolic stability, and pharmacokinetic profile.[10][11][12][13][14]
-
Scaffolds with Altered Halogenation Patterns:
-
4-Chloro-5-fluoro-2-(trifluoromethyl)pyridine: Replacing a chlorine atom with fluorine can significantly impact the electronic nature of the ring and the reactivity of the remaining chlorine. The C-F bond is generally less reactive in palladium-catalyzed couplings, allowing for selective reaction at the C-Cl bond. Fluorine can also act as a hydrogen bond acceptor, potentially influencing biological interactions.
-
4-Bromo-5-chloro-2-(trifluoromethyl)pyridine: The greater reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for highly selective sequential functionalization.
-
-
Alternative Heterocyclic Scaffolds:
-
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: The pyrimidine core is a common bioisostere for the pyridine ring. The presence of two nitrogen atoms significantly alters the electronic distribution and reactivity. In 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack.[1] This scaffold provides a distinct vector space for substituent placement compared to the pyridine core.
-
Table 2: Comparison of Bioisosteric Alternatives
| Alternative Building Block | Rationale for Use | Potential Advantages |
| 4-Chloro-5-fluoro-2-(trifluoromethyl)pyridine | Fine-tuning of electronics and reactivity. | Selective functionalization at the C-Cl position; potential for novel biological interactions via the fluorine atom. |
| 4-Bromo-5-chloro-2-(trifluoromethyl)pyridine | Orthogonal reactivity in cross-coupling. | Highly selective sequential functionalization is readily achievable. |
| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | Exploration of new chemical space with altered electronics and H-bonding capacity. | Different regioselectivity of substitution; potential for improved ADME properties. |
Navigating Synthetic Strategies: A Decision Framework
The choice of building block will inherently guide your synthetic approach. Below is a logical framework to assist in this decision-making process, followed by generalized experimental protocols for key transformations.
Caption: Decision workflow for selecting an alternative building block.
Experimental Protocols
The following protocols are generalized frameworks for common transformations involving dichloropyridine scaffolds. Researchers should note that optimization of reaction conditions for specific substrates and coupling partners is often necessary.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol is adapted for the selective C-C bond formation on a dichloropyridine, targeting the more reactive chlorine atom.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dichloropyridine derivative (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, prepare the catalyst premix by dissolving the palladium source (e.g., palladium(II) acetate, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., a mixture of 1,4-dioxane and water) to the Schlenk flask containing the reagents. Then, add the catalyst premix via syringe.
-
Reaction: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective Buchwald-Hartwig Amination
This protocol outlines the C-N bond formation, a crucial transformation in the synthesis of many pharmaceutical agents.
Detailed Steps:
-
Catalyst Pre-formation: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., XantPhos Pd G3, 2-5 mol%) and the base (e.g., cesium carbonate or sodium tert-butoxide, 1.4 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add the dichloropyridine derivative (1.0 equiv.) and the amine (1.2 equiv.) to the vessel, followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-120 °C). Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the formation of the product by LC-MS or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction carefully (e.g., with saturated aqueous ammonium chloride if a strong base was used). Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion
While this compound is a valuable and reactive building block, a comprehensive understanding of its isomeric and bioisosteric alternatives provides chemists with a broader toolkit to address synthetic challenges and optimize molecular properties. The choice of an alternative scaffold is a strategic decision that should be guided by the desired regioselectivity, the need for sequential functionalization, and the overarching goals of the research program. By leveraging the principles of reactivity and the adaptable protocols outlined in this guide, researchers can confidently navigate the synthesis of complex trifluoromethylpyridine-containing molecules.
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The Isomeric Edge: A Comparative Guide to the Efficacy of Trifluoromethylpyridine-Derived Agrochemicals
The trifluoromethylpyridine (TFMP) scaffold has become a cornerstone in the development of modern agrochemicals, offering unique physicochemical properties that enhance biological activity.[1] The positional isomerism of the trifluoromethyl group on the pyridine ring—be it at the alpha (α), beta (β), or gamma (γ) position—profoundly influences the ultimate efficacy and mode of action of the derived pesticides. This guide provides an in-depth, comparative analysis of the efficacy of prominent agrochemicals derived from different TFMP isomers, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data.
The Trifluoromethylpyridine Isomers: A Foundation for Diversity
The introduction of a trifluoromethyl group into a pyridine ring significantly alters its electronic properties, lipophilicity, and metabolic stability, all of which are critical for a successful agrochemical.[1][2] The three primary isomers of TFMP serve as key building blocks for a wide array of insecticides, fungicides, and herbicides.[2][3]
-
α-Trifluoromethylpyridine (2-TFMP): Utilized in the synthesis of agrochemicals like the fungicide Picoxystrobin.[3]
-
β-Trifluoromethylpyridine (3-TFMP): A common moiety in several high-performing agrochemicals, including the insecticide Flupyradifurone, the fungicide Fluopyram, and the herbicides Fluazifop-butyl and Haloxyfop.[3]
-
γ-Trifluoromethylpyridine (4-TFMP): Found in a smaller number of commercialized products, such as the insecticide Flonicamid.[3]
This guide will focus on a comparative analysis of key agrochemicals derived from the α and β isomers to illustrate the impact of isomerism on efficacy.
Comparative Efficacy of TFMP-Derived Agrochemicals
The following sections delve into the specifics of prominent agrochemicals, comparing their performance based on available experimental data.
Insecticides: A Look at Systemic Control
Flupyradifurone (β-Isomer Derivative)
Flupyradifurone, a butenolide insecticide, is a prime example of a highly effective systemic insecticide derived from a β-TFMP isomer.[4][5]
-
Mode of Action: It acts as an agonist of insect nicotinic acetylcholine receptors (nAChRs), leading to the failure of the insect's nervous system.[4][6] Although its mode of action is similar to neonicotinoids, its distinct chemical structure places it in a separate sub-class (IRAC Group 4D), which can be beneficial for resistance management.[5][7][8]
-
Efficacy: Flupyradifurone demonstrates potent efficacy against a broad range of sap-feeding pests, including aphids and whiteflies.[4][6] Bioassay studies have shown it to have a lower LC50 for these pests compared to imidacloprid.[4] Field trials have confirmed its high efficiency, with up to 96% control of lettuce aphids 6-10 days after foliar application.[4] Its systemic nature allows for rapid root uptake and translocation throughout the plant via the xylem, providing protection to the entire plant.[4][6]
Fungicides: Targeting Fungal Respiration
Fluopyram (β-Isomer Derivative)
Fluopyram is a broad-spectrum fungicide from the pyridinyl ethyl benzamide class, also synthesized from a β-TFMP precursor.[9]
-
Mode of Action: It functions as a succinate dehydrogenase inhibitor (SDHI) by blocking Complex II of the mitochondrial respiratory chain in fungi.[9][10] This disruption of energy production affects all fungal growth stages, from spore germination to sporulation.[9][10]
-
Efficacy: Fluopyram is highly effective against a wide range of problematic pathogens, including Sclerotinia spp., Botrytis spp., and powdery mildews, at low application rates.[9] It exhibits both translaminar and acropetal movement within the plant, ensuring comprehensive protection.[9] Interestingly, while highly effective against many fungal species, some studies have noted reduced sensitivity in certain nematode populations after long-term exposure.[11]
Herbicides: Diverse Modes of Action from Different Isomers
The herbicidal landscape showcases the versatility of TFMP isomers, with different derivatives targeting distinct biological pathways in weeds.
Diflufenican (β-Isomer Derivative)
Diflufenican is a selective contact and residual herbicide belonging to the carboxamide class.[12]
-
Mode of Action: It inhibits carotenoid biosynthesis in target plants by targeting the phytoene desaturase enzyme (HRAC Group 12).[12][13] This disruption leads to the degradation of chlorophyll and subsequent bleaching of the weed.
-
Efficacy: Diflufenican is effective against a range of broad-leaved weeds in cereal crops.[12] It is often used in combination with other herbicides, such as flufenacet, to provide multiple modes of action for enhanced weed control and resistance management.[13]
Fluazifop-p-butyl (β-Isomer Derivative)
Fluazifop-p-butyl is a selective, post-emergence herbicide from the aryloxyphenoxypropionate family.[14]
-
Mode of Action: It inhibits the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis and the integrity of cell membranes in grasses.[3][14] The herbicidally active form is the (R)-enantiomer.[3][15]
-
Efficacy: It provides effective control of annual and perennial grass weeds in broadleaf crops.[14] However, its long-term efficacy can be variable, with some studies showing recovery of perennial grasses like torpedograss and para grass in the season following application.[16] In some cases, glyphosate and imazapyr have demonstrated superior long-term control.[16]
Quantitative Efficacy Comparison
The following tables summarize key efficacy data for the discussed agrochemicals.
Table 1: Insecticidal Efficacy of Flupyradifurone
| Target Pest | Efficacy Metric | Value | Source |
| Lettuce Aphid | Field Trial Control (%) | 96% (6-10 days post-application) | [4] |
| Aphids & Whiteflies | Bioassay Comparison | Lower LC50 than Imidacloprid | [4] |
Table 2: Fungicidal Spectrum of Fluopyram
| Target Pathogen | Efficacy | Source |
| Sclerotinia spp. | High | [9] |
| Botrytis spp. | High | [9] |
| Powdery Mildews | High | [9] |
Table 3: Herbicidal Efficacy Comparison
| Herbicide | Target Weeds | Mode of Action Group | Efficacy Notes | Source |
| Diflufenican | Broad-leaved weeds | HRAC Group 12 | Effective in combination with other herbicides | [12][13] |
| Fluazifop-p-butyl | Annual & Perennial Grasses | HRAC Group 1 | Variable long-term control of perennial grasses | [14][16] |
Experimental Protocols
Protocol for Assessing Insecticidal Efficacy (Systemic Action)
Objective: To determine the systemic efficacy of a trifluoromethylpyridine-derived insecticide against sap-feeding insects.
Methodology:
-
Plant Preparation: Grow host plants (e.g., lettuce for aphids) in a standardized potting medium to the 4-6 true leaf stage.
-
Insect Rearing: Maintain a healthy, age-standardized colony of the target insect (e.g., Myzus persicae).
-
Treatment Application:
-
Soil Drench: Apply a known concentration of the test insecticide solution to the soil of each pot, ensuring even distribution. Include a control group treated with water only.
-
Foliar Spray: Apply the test insecticide solution to the foliage of the plants until runoff, ensuring complete coverage. Use a spray shield to prevent soil contamination.
-
-
Insect Infestation: 24 hours post-application, infest each plant with a known number of adult insects (e.g., 20 adult aphids) using a fine brush.
-
Efficacy Assessment:
-
At 24, 48, and 72 hours post-infestation, count the number of live and dead insects on each plant.
-
Calculate the percentage mortality, correcting for control mortality using Abbott's formula.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Protocol for Evaluating Fungicidal Efficacy (In Vitro)
Objective: To determine the in vitro efficacy of a trifluoromethylpyridine-derived fungicide against a target fungal pathogen.
Methodology:
-
Fungal Culture: Grow the target fungus (e.g., Botrytis cinerea) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).
-
Fungicide Stock Solution: Prepare a stock solution of the test fungicide in a suitable solvent (e.g., DMSO).
-
Amended Media Preparation:
-
Prepare a series of dilutions of the fungicide stock solution.
-
Incorporate the fungicide dilutions into molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
-
Pour the amended media into Petri dishes. Include a control plate with solvent only.
-
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each amended and control plate.
-
Incubation: Incubate the plates at the optimal temperature for fungal growth (e.g., 25°C) in the dark.
-
Efficacy Assessment:
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage inhibition of mycelial growth for each concentration relative to the control.
-
-
Data Analysis: Determine the EC50 (Effective Concentration to inhibit 50% of growth) value by probit analysis.
Visualizing Mechanisms and Workflows
Mode of Action: Flupyradifurone
Caption: Flupyradifurone's agonistic action on nAChRs.
Experimental Workflow: Fungicide In Vitro Assay
Caption: Workflow for in vitro fungicide efficacy testing.
Conclusion: The Strategic Importance of Isomer Selection
The comparative analysis of these trifluoromethylpyridine-derived agrochemicals underscores the critical role of isomer selection in defining the biological activity and ultimate field performance of a pesticide. While the β-isomer has yielded a diverse and highly effective portfolio of insecticides, fungicides, and herbicides, the distinct modes of action highlight that the efficacy is not solely dependent on the isomer but on the overall molecular structure. For researchers and developers, a deep understanding of how the trifluoromethylpyridine core, in its various isomeric forms, interacts with target sites is paramount for the rational design of next-generation agrochemicals with improved efficacy, selectivity, and resistance management profiles.
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Flupyradifurone - Wikipedia. Available at: [Link]
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Fluopyram: Efficacy and Beyond on Problematic Diseases - CABI Digital Library. Available at: [Link]
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Diflufenican - Grokipedia. Available at: [Link]
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Flupyradifurone: a brief profile of a new butenolide insecticide - PMC - PubMed Central. Available at: [Link]
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FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES FLUPYRADIFURONE. Available at: [Link]
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Exploring the Efficacy of Diflufenican Herbicide in Weed Management Strategies and Crop Protection. Available at: [Link]
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Flupyradifurone - Canada.ca. Available at: [Link]
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Flupyradifurone | New Active Ingredient Review. Available at: [Link]
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Diflufenican - Wikipedia. Available at: [Link]
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The Power of Diflufenican Herbicide Explained - YouTube. Available at: [Link]
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Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides - VTechWorks. Available at: [Link]
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Reduced Sensitivity to Fluopyram in Meloidogyne graminis following Long-Term Exposure in Golf Turf - NIH. Available at: [Link]
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Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
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Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Publishing. Available at: [Link]
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(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. Available at: [Link]
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Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
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Herbicides, Pyridine Carboxylate | Request PDF - ResearchGate. Available at: [Link]
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Discovery of novel 1,5-diaryl-3-trifluoropyrazoles as antifungal pesticides for crop protection. Available at: [Link]
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A Senior Application Scientist's Guide to Palladium Ligand Selection for Cross-Coupling with 4,5-Dichloro-2-(trifluoromethyl)pyridine
Introduction: The Strategic Importance of a Challenging Building Block
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic scaffolds are of paramount importance. The molecule 4,5-dichloro-2-(trifluoromethyl)pyridine stands out as a particularly valuable building block. Its trifluoromethyl group imparts desirable properties such as metabolic stability and enhanced binding affinity, while the pyridine core is a ubiquitous feature in bioactive compounds. The two distinct chlorine atoms at the C4 and C5 positions present a unique opportunity for sequential, site-selective functionalization, allowing for the rapid construction of complex molecular architectures.
However, the very features that make this substrate attractive also render it challenging for palladium-catalyzed cross-coupling reactions. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, requiring highly active catalytic systems to facilitate the rate-limiting oxidative addition step. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring, further complicating the catalytic cycle. The key to unlocking the synthetic potential of this molecule lies in the rational selection of the palladium ligand. The ligand is not a mere spectator; it is the architect of the catalyst's reactivity, dictating its stability, electronic properties, and steric environment. This guide provides an in-depth comparison of common palladium ligand classes, offering field-proven insights and experimental data to guide researchers in selecting the optimal system for their specific cross-coupling transformation.
The Heart of the Matter: The Catalytic Cycle and the Role of the Ligand
To make an informed choice, one must first understand the fundamental mechanism of palladium-catalyzed cross-coupling and how a ligand exerts its influence. The generally accepted catalytic cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination.[1][2][3]
Caption: Fig 1. Generalized Palladium Cross-Coupling Cycle.
The ligand's role is to modulate the electronic and steric properties of the palladium center to optimize each step:
-
Oxidative Addition: This is often the rate-determining step, especially with C-Cl bonds.[2] Strong σ-donating ligands, such as bulky trialkylphosphines and N-heterocyclic carbenes (NHCs), increase the electron density on the Pd(0) center.[4] This enhanced electron density facilitates the insertion of the palladium into the aryl-chloride bond.
-
Reductive Elimination: This is the final, product-forming step. Sterically bulky ligands are crucial here. They create a crowded environment around the metal center, which promotes the reductive elimination of the desired product and regenerates the active Pd(0) catalyst.[5]
A Comparative Evaluation of Palladium Ligands
The choice of ligand class can dramatically alter the outcome of a reaction with this compound. Below is a comparison of the most relevant ligand families, with insights into their performance with challenging heteroaryl chlorides.
Phosphine Ligands: The Workhorses of Cross-Coupling
Phosphines are the most established class of ligands in palladium catalysis, offering a wide range of tunable steric and electronic properties.[4][5]
-
Triarylphosphines (e.g., PPh₃): While historically significant, simple triarylphosphines like triphenylphosphine are generally poor choices for activating the C-Cl bonds on an electron-deficient pyridine ring. They lack the strong electron-donating character needed for efficient oxidative addition.
-
Bulky, Electron-Rich Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃): These ligands are powerful σ-donors and are highly effective at promoting the oxidative addition of aryl chlorides.[6] Their significant steric bulk also accelerates reductive elimination. However, they are often sensitive to air, requiring careful handling, though more stable phosphonium salt precursors are available.
-
Biaryl (Buchwald) Phosphines (e.g., XPhos, SPhos, RuPhos): This class of ligands represents a major advancement in cross-coupling technology.[1][7] They are specifically designed to be both highly active and stable, combining significant steric bulk with tailored electronic properties. They are often the first choice for challenging transformations like the Buchwald-Hartwig amination and Suzuki couplings of heteroaryl chlorides, frequently providing high yields under relatively mild conditions.[1][3]
-
Ferrocenyl Phosphines (e.g., dppf): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a robust and versatile bidentate ligand. Its wide "bite angle" provides unique stability to the palladium center. It is a reliable choice for Suzuki-Miyaura couplings, though it may be outperformed by specialized Buchwald ligands for particularly difficult C-N couplings.[8]
N-Heterocyclic Carbene (NHC) Ligands: The New Standard for Stability and Activity
NHCs have emerged as a superior class of ligands for many challenging cross-coupling reactions.[9]
-
Properties: NHCs are powerful σ-donors, even more so than electron-rich phosphines, and they form exceptionally strong bonds with the palladium center.[9][10] This strong Pd-NHC bond leads to highly stable and long-lived catalysts that resist decomposition at high temperatures.
-
Performance: NHC-palladium complexes are particularly adept at activating unreactive aryl chlorides and are excellent catalysts for Suzuki, Heck, and carbonylative couplings involving dichloropyridines.[11][12] The development of air- and moisture-stable precatalysts, such as the PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, has made these powerful catalysts much more user-friendly.[13]
Quantitative Comparison of Ligand Performance
The following table summarizes the expected performance of different ligand classes for a generic cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) with this compound, based on literature data for similar challenging substrates.
| Ligand Class | Specific Example | Key Properties | Expected Performance | Advantages | Disadvantages |
| Trialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Very Electron-Rich, Bulky | Good to Excellent Yields | High activity for C-Cl activation[6] | Air-sensitive, may require glovebox |
| Biaryl Phosphines | SPhos, XPhos | Electron-Rich, Very Bulky | Excellent Yields, Broad Scope | High stability, commercially available as precatalysts, versatile[1][7] | Higher cost |
| Ferrocenyl Phosphines | dppf | Bidentate, Wide Bite Angle | Moderate to Good Yields | Robust, reliable for Suzuki couplings[8] | May be less effective for C-N couplings |
| NHC Ligands | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Strongest σ-Donor, Bulky | Excellent Yields, High Stability | Extremely stable catalyst, low catalyst loadings, user-friendly precatalysts[9][11] | May require higher temperatures for activation |
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound using a robust biaryl phosphine ligand system. This procedure is designed to be self-validating, with clear steps and expected outcomes.
Objective: To synthesize 4-aryl-5-chloro-2-(trifluoromethyl)pyridine.
Caption: Fig 2. Experimental Workflow for Suzuki Coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol %)
-
SPhos (4.5 mol %)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
Toluene, anhydrous
-
Deionized Water
-
Argon or Nitrogen gas supply
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand. Add these solids to the reaction flask. Note: For convenience and reproducibility, using a pre-formed palladium precatalyst like SPhos Pd G3 is highly recommended.
-
Solvent Addition & Degassing: Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add anhydrous toluene and water (typically a 10:1 ratio of toluene:water). The mixture should be vigorously stirred.
-
Reaction: Immerse the flask in a preheated oil bath at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours. Observation: A color change from purple/red (from Pd₂(dba)₃) to dark brown or black is expected as the active catalyst forms.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-aryl-5-chloro-2-(trifluoromethyl)pyridine.
Trustworthiness & Validation: The success of this protocol relies on maintaining an inert atmosphere to protect the catalyst. The regioselectivity for coupling at the C4 position over the C5 position is generally favored with many boronic acids under these conditions, a phenomenon that can be confirmed by 2D NMR analysis (NOESY) of the final product.
Conclusion and Strategic Recommendations
The successful cross-coupling of this compound is eminently achievable with the right choice of palladium ligand. While no single ligand is universally perfect, a clear strategy emerges from the available data:
-
For Initial Screening & Broad Applicability: Begin with a robust, commercially available biaryl phosphine precatalyst (e.g., SPhos Pd G3 or XPhos Pd G3) for both Suzuki and Buchwald-Hartwig reactions. For other couplings like Heck or Sonogashira, an NHC-based precatalyst (e.g., PEPPSI-IPr) is an excellent starting point.[11][13][14]
-
For Optimization: If initial results are suboptimal, screening a panel of different biaryl phosphine ligands (e.g., comparing XPhos, SPhos, and RuPhos) is a logical next step, as subtle steric and electronic differences can have a significant impact.
-
For Challenging C-N Couplings: The Buchwald-Hartwig amination, in particular, benefits immensely from highly specialized biaryl phosphine ligands.[1][7]
-
For Cost-Effectiveness and Scalability: For large-scale synthesis, optimizing with a highly stable NHC ligand may allow for significantly lower catalyst loadings, providing an economic advantage despite the higher initial cost of the ligand itself.[9]
By understanding the mechanistic principles and leveraging the advanced ligand technologies available today, researchers can efficiently transform this challenging substrate into a diverse array of high-value compounds for pharmaceutical and material science applications.
References
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Schneider, S. K., et al. (2006). Pyridin‐, Quinolin‐ and Acridinylidene Palladium Carbene Complexes as Highly Efficient C–C Coupling Catalysts. Advanced Synthesis & Catalysis, 348(14), 1862–1873. [Link]
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Maerten, E., et al. (2007). Palladium-N-heterocyclic carbene an efficient catalytic system for the carbonylative cross-coupling of pyridine halides with boronic acids. Tetrahedron, 63(5), 1153-1158. [Link]
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Chen, W., et al. (2019). Well-Designed N-Heterocyclic Carbene Ligands for Palladium-Catalyzed Denitrative C–N Coupling of Nitroarenes with Amines. ACS Catalysis, 9(9), 7856-7861. [Link]
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Sasakura, N., et al. (2022). Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. The Journal of Organic Chemistry, 87(17), 11565-11574. [Link]
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Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English, 46(16), 2768-813. [Link]
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Pashkevich, K. I., et al. (2011). Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. ResearchGate. [Link]
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Cziáky, Z., et al. (2019). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ChemistrySelect, 4(33), 9736-9740. [Link]
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MacQueen, P. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2306-2317. [Link]
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Mpelane, O., et al. (2023). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 28(14), 5522. [Link]
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Ichikawa, K., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-121. [Link]
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IntechOpen. (2020, August 6). Cross-Coupling Reactions: A Practical Guide. IntechOpen. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Miao, H., et al. (2012). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 17(1), 779-787. [Link]
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A Senior Application Scientist's Guide to Validating Novel Synthetic Routes with 4,5-Dichloro-2-(trifluoromethyl)pyridine
For researchers, scientists, and professionals in drug development, the strategic selection of foundational molecules is paramount. Halogenated pyridines are workhorse intermediates, and a deep understanding of their reactivity is crucial for devising efficient and regioselective synthetic pathways. This guide provides an in-depth technical comparison of synthetic strategies utilizing 4,5-Dichloro-2-(trifluoromethyl)pyridine, a versatile yet nuanced building block. We will dissect its reactivity in cornerstone reactions, supported by established chemical principles and data from analogous systems, to empower you to design robust and innovative synthetic routes.
The Strategic Value of this compound
The trifluoromethylpyridine (TFMP) moiety is a privileged structure in modern chemistry, renowned for its ability to enhance metabolic stability, binding affinity, and bioavailability in bioactive molecules.[1] this compound offers two distinct reaction sites—the chlorine atoms at the C4 and C5 positions. The key to unlocking its synthetic potential lies in understanding and controlling the differential reactivity of these two positions, which are uniquely influenced by the electronic effects of the pyridine nitrogen and the potent electron-withdrawing trifluoromethyl group at the C2 position.
Decoding Reactivity: C4 vs. C5 Halogen
The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the CF₃ group, making the entire aromatic system highly susceptible to nucleophilic attack and facilitating the oxidative addition step in palladium-catalyzed cross-coupling reactions. The positions of the chlorine atoms relative to the ring nitrogen are the primary determinant of their reactivity.
-
C4-Position (para to Nitrogen) : This position is highly activated. In both Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed couplings, the C4 position is predisposed to be more reactive. For SNAr, the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative ring nitrogen, a stabilizing interaction that lowers the activation energy for the reaction.[2]
-
C5-Position (meta to Nitrogen) : This position is significantly less activated. The chlorine at C5 is meta to the ring nitrogen, meaning the stabilizing resonance delocalization seen for C4-substitution is not possible.[3] Consequently, this position is substantially less reactive in both SNAr and cross-coupling reactions.
This inherent reactivity difference is the cornerstone of designing selective, sequential functionalization strategies.
Core Synthetic Strategies & Comparative Analysis
Two primary classes of reactions are most effective for elaborating the this compound core: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
SNAr provides a direct route for introducing a variety of nucleophiles, such as amines, alkoxides, and thiolates. Due to the electronic factors discussed, these reactions are expected to proceed with high regioselectivity at the C4 position.
Causality Behind Experimental Choices : The choice of solvent and base is critical. Polar aprotic solvents like DMSO or NMP are typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate. A non-nucleophilic base is often required to deprotonate the incoming nucleophile (e.g., an amine or alcohol) without competing in the substitution reaction itself. The reaction temperature can be tuned to control the reaction rate; however, the high activation of the C4 position often allows for milder conditions compared to less activated aryl chlorides.
Table 1: Predicted Performance in Regioselective SNAr
| Nucleophile Class | Expected Major Product | Predicted Yield | Key Observations |
| Primary/Secondary Amines | 4-Amino-5-chloro-2-(trifluoromethyl)pyridine | High | Excellent selectivity for the C4 position is anticipated. |
| Alkoxides (e.g., NaOMe) | 4-Alkoxy-5-chloro-2-(trifluoromethyl)pyridine | High | Reaction should proceed readily under standard conditions. |
| Thiolates (e.g., NaSPh) | 4-Thiophenyl-5-chloro-2-(trifluoromethyl)pyridine | Moderate to High | Thiolates are potent nucleophiles; high selectivity is expected. |
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on palladium-catalyzed reactions to form C-C and C-N bonds. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are prime examples.[4][5] The principles of regioselectivity observed in SNAr reactions generally extend to these transformations, with the oxidative addition of the palladium catalyst occurring preferentially at the more electron-deficient and sterically accessible C4-Cl bond.
Causality Behind Experimental Choices : Ligand selection is paramount in controlling the activity and selectivity of the palladium catalyst.[6] For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the challenging oxidative addition step.[7] The choice of base (e.g., K₃PO₄, Cs₂CO₃) is also crucial for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.
Table 2: Predicted Performance in Regioselective Cross-Coupling
| Reaction Type | Coupling Partner | Expected Major Product | Predicted Yield | Key Observations |
| Suzuki-Miyaura | Arylboronic Acid | 4-Aryl-5-chloro-2-(trifluoromethyl)pyridine | Good to High | Requires robust catalyst system (e.g., Pd(OAc)₂/SPhos).[7] |
| Buchwald-Hartwig | Primary/Secondary Amine | 4-Amino-5-chloro-2-(trifluoromethyl)pyridine | Good to High | Offers an alternative to SNAr, often with broader substrate scope.[8] |
Experimental Protocols: A Self-Validating System
The following protocols are adapted from established methods for structurally similar dichloropyridines and serve as a robust starting point for optimization.[2][9]
Protocol 1: Regioselective Buchwald-Hartwig Amination at C4
This protocol details the selective mono-amination at the C4 position, leaving the C5-Cl intact for subsequent transformations.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas (repeat this cycle three times).
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 4-amino-5-chloro-2-(trifluoromethyl)pyridine.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at C4
This protocol outlines the formation of a C-C bond at the activated C4 position.
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and a base such as potassium phosphate (K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water).[9]
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue by flash column chromatography to yield the desired 4-aryl-5-chloro-2-(trifluoromethyl)pyridine.
Conclusion: A Platform for Innovation
The differential reactivity of the C4 and C5 chlorine atoms in this compound makes it a highly valuable platform for constructing complex, functionalized pyridine derivatives. By leveraging the principles of regioselectivity in SNAr and palladium-catalyzed cross-coupling reactions, chemists can selectively functionalize the C4 position while preserving the C5 position for subsequent transformations. This enables a modular and efficient approach to novel molecule synthesis. The experimental frameworks provided in this guide offer a solid, validated foundation for researchers to explore and exploit the synthetic potential of this versatile intermediate.
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Tsukamoto, M., & Ito, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]
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Sigman, M. S., & Strieter, E. R. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of chemical research, 49(6), 1259–1270. [Link]
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Tsukamoto, M., & Ito, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]
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Li, Z., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(12), 3735-3745. [Link]
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Gondo, G., et al. (2021). Development of novel pyridine-based agrochemicals: A review. ResearchGate. [Link]
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Sharma, S., & Colacot, T. J. (2021). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Catalysis, 11(13), 8036–8053. [Link]
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Roy, D., et al. (2022). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols, 3(3), 101569. [Link]
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A Researcher's Guide to Comparing Cytotoxicity Assays for Novel Compounds Synthesized from 4,5-Dichloro-2-(trifluoromethyl)pyridine
In the landscape of modern drug discovery, the synthesis of novel compounds is the first step on a long journey toward a potential therapeutic. For researchers working with derivatives of 4,5-dichloro-2-(trifluoromethyl)pyridine, a scaffold known for its presence in agrochemicals and pharmaceuticals, a critical subsequent step is the rigorous evaluation of their biological activity, beginning with cytotoxicity.[1][2] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, making these derivatives promising candidates for various therapeutic areas, including oncology.[3][4]
This guide provides an in-depth comparison of key cytotoxicity assays, offering a strategic framework for selecting the most informative methods to characterize the cytotoxic potential of novel compounds derived from this compound. We will delve into the mechanistic underpinnings of each assay, provide detailed experimental protocols, and present a comparative analysis of hypothetical data to guide your research.
The Rationale for a Multi-Assay Approach
A single cytotoxicity assay provides a limited snapshot of a compound's effect on a cell. To build a comprehensive understanding, a multi-assay approach is essential. This allows for the interrogation of different cellular pathways and endpoints, helping to distinguish between mechanisms of cell death such as apoptosis and necrosis, and to identify potential off-target effects. For novel trifluoromethylpyridine derivatives, which may act on various cellular targets, a multi-faceted approach is not just recommended, but necessary for a thorough preliminary assessment.[3][4]
This guide will focus on a strategic trio of assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
LDH Assay: To measure membrane integrity and detect necrosis.
-
Caspase-Glo® 3/7 Assay: To specifically quantify apoptosis.
By employing these assays in parallel, researchers can obtain a more complete picture of the cytotoxic profile of their novel compounds.
Assay Comparison at a Glance
| Assay | Principle | Measures | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[5][6] | Cell viability and metabolic activity.[5][7] | Well-established, cost-effective, high-throughput compatible.[8] | Can be affected by compounds that alter cellular metabolism; requires a solubilization step for the formazan crystals.[6][9] |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[10] | Cell membrane integrity and necrosis.[11] | Simple, rapid, non-destructive to remaining cells.[11] | Cannot distinguish between apoptosis and necrosis; LDH in serum can interfere with the assay.[11] |
| Caspase-Glo® 3/7 Assay | Luminescent detection of caspase-3 and -7 activity, key executioner caspases in apoptosis.[12][13] | Apoptosis.[12][13][14] | Highly sensitive, "add-mix-measure" format, suitable for high-throughput screening.[12][15] | Specific to apoptosis; may not detect other forms of cell death. |
In-Depth Methodologies and Experimental Workflows
MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[7] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel trifluoromethylpyridine derivatives and a vehicle control. Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5][9] Add 10 µL of the MTT stock solution to each well.[16]
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator.[6][7]
-
Solubilization: Carefully remove the medium containing MTT.[9] Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9][16]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5][9] Measure the absorbance at 570-590 nm using a microplate reader.[5] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[5][9]
Workflow Diagram:
Caption: MTT Assay Workflow
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[11][17]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Stop Reaction (if applicable): Some kits require the addition of a stop solution to terminate the enzymatic reaction.[17]
-
Absorbance Measurement: Measure the absorbance at approximately 490 nm. A reference wavelength (e.g., 680 nm) is often used to correct for background absorbance.[17]
-
Controls: It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Workflow Diagram:
Caption: LDH Assay Workflow
Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[12][13] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.[12]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is recommended to use white-walled 96-well plates for luminescence assays to maximize the signal.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent.[14][15][18] Allow the reagent to equilibrate to room temperature before use.[15][18]
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12][15][18]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours.[15]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Workflow Diagram:
Caption: Caspase-Glo® 3/7 Assay Workflow
Interpreting Comparative Data
To illustrate how these assays can provide a comprehensive cytotoxic profile, let's consider hypothetical data for two novel compounds, Compound A and Compound B, derived from this compound, tested on a cancer cell line.
Table 1: IC₅₀ Values (µM) after 48h Treatment
| Compound | MTT Assay (Metabolic Activity) | LDH Assay (% Cytotoxicity) | Caspase-Glo® 3/7 Assay (Apoptosis) |
| Compound A | 15 | > 100 | 12 |
| Compound B | 25 | 30 | > 100 |
| Staurosporine (Control) | 0.5 | 5 | 0.4 |
Analysis of Hypothetical Data:
-
Compound A: Shows a potent decrease in metabolic activity (MTT assay) and a strong induction of apoptosis (Caspase-Glo® 3/7 assay) at similar concentrations. The lack of significant LDH release suggests that the primary mode of cell death is apoptosis, not necrosis. This profile is characteristic of compounds that activate programmed cell death pathways.
-
Compound B: Displays a moderate decrease in metabolic activity. The LDH assay indicates significant membrane damage at a similar concentration, while the Caspase-Glo® 3/7 assay shows minimal apoptosis induction. This suggests that Compound B may induce cell death primarily through necrosis or other non-apoptotic mechanisms that lead to loss of membrane integrity.
-
Staurosporine: This known apoptosis inducer serves as a positive control, validating the assay's performance.
Conclusion and Future Directions
The strategic application of a panel of cytotoxicity assays is paramount for the initial characterization of novel compounds synthesized from this compound. By combining assays that probe different cellular functions—metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-Glo® 3/7)—researchers can gain a nuanced understanding of a compound's cytotoxic mechanism. This multi-parametric approach provides a solid foundation for further preclinical development, enabling the selection of promising lead candidates with desirable mechanisms of action. Subsequent studies could involve more specific mechanistic assays, such as cell cycle analysis or Western blotting for key apoptotic proteins, to further elucidate the pathways involved.
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]
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protocols.io. Caspase 3/7 Activity. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
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MDPI. A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. [Link]
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Royal Society of Chemistry. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Dichloro-2-(trifluoromethyl)pyridine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling highly reactive and hazardous compounds like 4,5-Dichloro-2-(trifluoromethyl)pyridine demands a rigorous and informed approach, not just in its application but, critically, in its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this halogenated pyridine, grounded in established safety standards and regulatory requirements.
Hazard Profile & Immediate Precautions
Understanding the specific hazards of this compound is the foundation of its safe management. This compound is a multi-hazard substance, and its disposal pathway is dictated by its chemical properties and associated risks.
Key Causality: The presence of chlorine and fluorine atoms on the pyridine ring makes this an organohalogen compound. Halogenated wastes require specific disposal routes, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts such as dioxins and furans.[1][2][3]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks associated with this compound.
Table 1: GHS Hazard Classification for 2,3-Dichloro-5-(trifluoromethyl)pyridine (Data synthesized from multiple safety data sheets for closely related isomers, as specific data for the 4,5-dichloro isomer may be limited)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5][6][7] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[5][6][7] |
| Skin Corrosion/Irritation | Category 1/2 | H314: Causes severe skin burns and eye damage[4] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[5][6][7] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[4][5][6][7][8] |
| Aquatic Hazard, Long-term | Category 2 | H411: Toxic to aquatic life with long lasting effects[5][7][9] |
Immediate Safety Directives:
-
Avoid All Personal Contact: This includes inhalation of vapors or dust, and any contact with skin and eyes.[10]
-
Work in a Ventilated Area: Always handle this compound in a certified chemical fume hood to prevent exposure to harmful vapors.[6][10][11][12]
-
Prevent Environmental Release: Do not allow the product to enter drains or waterways.[4][6][9][10] Environmental contamination can have long-lasting toxic effects on aquatic life.[7][8]
Required Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. The choice of PPE is directly informed by the compound's high toxicity and corrosivity.
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use. Dispose of contaminated gloves after use in accordance with laboratory and regulatory standards.[9]
-
Body Protection: A flame-retardant lab coat is mandatory. For larger quantities or in case of a spill, impervious clothing, such as a chemical-resistant apron or suit, is required.[5]
-
Respiratory Protection: If exposure limits are exceeded or if working outside a fume hood (not recommended), use a full-face respirator with an appropriate cartridge (e.g., organic vapor/acid gas) approved by NIOSH/MSHA or equivalent European standards.[8][11]
Waste Characterization and Segregation: The Critical First Step
Proper disposal begins with correct waste identification and segregation at the point of generation. Miscategorizing chemical waste can lead to dangerous reactions in the waste container and improper final disposal, posing risks to personnel and the environment.
Causality: this compound is a halogenated organic compound .[1][13] These wastes cannot be mixed with non-halogenated solvents. The reason is twofold: first, the cost of disposal for halogenated waste is significantly higher due to the need for specialized incinerators with scrubbers to neutralize acidic gases (like HCl and HF) produced during combustion.[3][12] Second, mixing can create incompatible chemical cocktails, leading to potential pressurization or reaction within the waste drum.
Waste Segregation Workflow
The following diagram illustrates the decision-making process for segregating laboratory chemical waste, ensuring that halogenated compounds like this compound are routed correctly.
Caption: Figure 1. Decision tree for laboratory chemical waste segregation.
Step-by-Step Disposal Protocol
This protocol applies to unused or expired this compound and any materials grossly contaminated with it.
Step 1: Container Preparation
-
Select a designated waste container compatible with halogenated organic compounds (typically a high-density polyethylene or glass carboy).
-
The container must be clearly labeled as "Halogenated Organic Waste."[1]
-
Ensure the container has a secure, vapor-tight lid to prevent the release of fumes.
Step 2: Transferring the Chemical
-
Perform all transfers inside a chemical fume hood.
-
If transferring a solid, use spark-proof tools and avoid creating dust.[4]
-
If transferring a liquid, pour slowly and carefully to avoid splashing.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
Step 3: Managing Empty Product Containers
-
The original product container is considered hazardous waste even when "empty," as it will contain chemical residue.
-
Do not rinse the container into the sink. Triple-rinse the container with a suitable solvent (e.g., acetone or toluene). The rinsate must be collected and disposed of as halogenated organic waste.
-
After rinsing, deface the original label, mark the container as "Empty," and dispose of it according to your institution's guidelines for contaminated solid waste.
Step 4: Disposing of Contaminated Labware
-
Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with this compound must be collected in a separate, clearly labeled hazardous waste bag or container.
-
This solid waste should be designated as "Halogenated Solid Waste" and must not be mixed with regular trash.
Step 5: Final Disposal
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[1]
-
Arrange for pickup by your institution's certified hazardous waste disposal vendor. Waste material must be disposed of in accordance with all national and local regulations at an approved waste disposal plant.[4][5][11]
Spill Management and Disposal
Accidental spills require an immediate, controlled response to mitigate exposure and environmental contamination.
Step 1: Evacuate and Secure
-
Alert personnel in the immediate area and evacuate if necessary.
-
Ensure the area is well-ventilated (fume hood sash should be kept low).
-
Remove all sources of ignition, as the compound is a combustible liquid.[6][8][9][10]
Step 2: Assemble Spill Kit and Don PPE
-
Use a spill kit specifically designed for hazardous organic chemicals.
-
Don the full PPE as described in Section 2.
Step 3: Containment and Cleanup
-
Contain the spill using an inert, non-combustible absorbent material like sand, vermiculite, or commercial sorbent pads.[10] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using spark-proof tools and place it into a designated, labeled container for hazardous waste.
Step 4: Decontamination and Final Disposal
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials and rinsate must be collected as halogenated hazardous waste.
-
Seal, label, and dispose of the spill cleanup waste through your institution's hazardous waste program.
Spill Response Workflow
Caption: Figure 2. Workflow for safe spill response and disposal.
Regulatory Overview
The disposal of this compound is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) classifies halogenated organic compounds as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][14] These wastes are often assigned specific waste codes (e.g., from the F, K, P, or U lists) that dictate their treatment, storage, and disposal requirements.[15] The only acceptable disposal procedure for many chlorinated pesticides and related compounds is high-temperature incineration in a permitted facility.[2] Adherence to both federal and local regulations is not just a matter of compliance but a critical component of responsible science.
By adhering to these rigorous procedures, you ensure a safe laboratory environment, protect our ecosystem, and uphold the highest standards of scientific integrity.
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Comprehensive Safety Protocol: Handling 4,5-Dichloro-2-(trifluoromethyl)pyridine in a Research Environment
Hazard Assessment: Understanding the Compound
4,5-Dichloro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative, a class of compounds widely used as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific structure presents a distinct hazard profile that necessitates stringent handling protocols. A thorough understanding of these risks is the foundation of safe laboratory practice.
According to global hazard classifications, this compound is identified as:
-
A Severe Eye Irritant: Poses a risk of serious eye damage.[2][3][4]
-
A Skin Sensitizer: May cause an allergic skin reaction upon contact.[2][3][4]
-
Combustible: It is a combustible liquid that requires separation from ignition sources.[1][4][5]
-
Environmentally Hazardous: Toxic to aquatic life with long-lasting effects.[1][2]
The toxicological properties have not been fully investigated, which demands a cautious approach where the compound is handled as if it were highly toxic.[6] Exposure can lead to irritation of the respiratory tract, skin, and digestive system.[6]
Foundational Safety: Engineering and Administrative Controls
Before personal protective equipment is even considered, the primary lines of defense are robust engineering and administrative controls. These systems are designed to minimize exposure by isolating the hazard from the operator.
-
Engineering Controls: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[7][8] The fume hood provides critical ventilation to prevent the inhalation of harmful vapors and should have its performance verified regularly.[9] Workstations must be equipped with readily accessible eyewash stations and safety showers.[6]
-
Administrative Controls: Access to areas where this compound is used or stored should be restricted.[7] All personnel must receive documented training on the specific hazards and safe handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).[10][11] It is crucial to prohibit eating, drinking, smoking, and the application of cosmetics in the laboratory to prevent accidental ingestion.[1][7]
Core Directive: Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical hazard. It must be selected based on the specific risks posed by this compound and used consistently and correctly. Do not wear contaminated PPE, such as gloves or lab coats, outside of the designated laboratory area.[11]
| PPE Category | Recommended Equipment | Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[7][12] A face shield must be worn over the goggles during procedures with a high risk of splashing, such as transferring large volumes or working with reactions under pressure.[12][13] All eye and face protection must meet ANSI Z87.1 (US) or EN 166 (EU) standards.[7] |
| Hand Protection | Chemically Resistant Gloves (Double Gloving) | Due to the risk of skin sensitization, double gloving is required.[14] An inner glove of nitrile provides splash protection, while a more robust outer glove (e.g., butyl rubber or laminate) offers extended resistance.[7][9] Always inspect gloves for tears or holes before use.[7] Use proper removal techniques to avoid contaminating your skin and dispose of gloves immediately as hazardous waste after handling.[15] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant (FR) lab coat with long sleeves and tight-fitting cuffs is required to protect against splashes and fire hazards associated with a combustible liquid.[11][12] The lab coat should be fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.[12] |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is required if work must be performed outside of a fume hood, if ventilation is inadequate, or during a large spill clean-up.[3][7] The type of respirator (e.g., an air-purifying respirator with organic vapor cartridges) should be selected based on a formal risk assessment. Personnel must be properly fit-tested and trained before using a respirator.[7] |
Procedural Workflow for Safe Handling
A systematic, step-by-step approach ensures that safety is integrated into every phase of the experimental process.
Experimental Workflow Diagram
Caption: Step-by-step workflow from preparation to disposal.
Step-by-Step Methodology
-
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leaks. If damage is found, treat it as a potential spill and notify the safety officer.[14][16]
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for toxic and combustible chemicals.[1][7]
-
Ensure the storage location is away from heat, open flames, and strong oxidizing agents.[4][6]
-
-
Handling and Use (Inside a Chemical Fume Hood):
-
Before handling, place a plastic-backed absorbent work mat on the fume hood surface to contain potential minor drips or spills.[10][16]
-
Use the smallest quantity of the substance necessary for the experiment.[7]
-
When transferring the liquid, do so carefully to avoid splashing and the generation of aerosols.
-
Keep the container tightly closed when not in active use.[8]
-
-
Post-Experiment Decontamination and Disposal:
-
Wipe down the work area and any contaminated equipment with a suitable solvent, followed by soap and water.
-
All materials that have come into contact with this compound, including gloves, absorbent pads, and empty containers, must be treated as hazardous waste.[7]
-
Collect all waste in a clearly labeled, sealed, and chemically compatible container.[7][11]
-
Waste disposal must adhere strictly to your institution's hazardous waste management program and all local, state, and federal regulations.[7]
-
Emergency Procedures: Be Prepared
Accidents can occur despite meticulous planning. Immediate and correct response is critical.
Exposure First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][6]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[1][4]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][6]
Spill Management
A spill kit suitable for cytotoxic or hazardous chemicals must be readily available.[11][16]
-
Minor Spill (inside fume hood):
-
Ensure you are wearing appropriate PPE.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent splashing.[1][6]
-
Collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[7]
-
Clean the spill area thoroughly.
-
-
Major Spill (outside fume hood):
-
Evacuate all personnel from the immediate area and alert others.[1]
-
Notify your institution's emergency response or environmental health and safety department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
